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  • Product: 1-(2-Methoxyphenyl)ethan-1-one oxime
  • CAS: 54582-21-7

Core Science & Biosynthesis

Foundational

1-(2-Methoxyphenyl)ethan-1-one oxime chemical structure and properties

The following technical guide details the chemical structure, properties, synthesis, and applications of 1-(2-Methoxyphenyl)ethan-1-one oxime (CAS: 22233-79-0). This monograph is designed for researchers in organic synth...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, properties, synthesis, and applications of 1-(2-Methoxyphenyl)ethan-1-one oxime (CAS: 22233-79-0). This monograph is designed for researchers in organic synthesis, coordination chemistry, and pharmaceutical development.

Executive Summary

1-(2-Methoxyphenyl)ethan-1-one oxime (also known as 2'-Methoxyacetophenone oxime) is a significant organonitrogen compound serving as a versatile intermediate in organic synthesis and a chelating ligand in coordination chemistry. Distinguished by the ortho-methoxy substituent on the aromatic ring, this compound exhibits unique stereochemical behavior due to the potential for intramolecular hydrogen bonding. Its primary utility lies in the Beckmann rearrangement to form N-(2-methoxyphenyl)acetamide (a precursor to substituted anilines and heterocycles) and its ability to form stable complexes with transition metals (Cu²⁺, Ni²⁺) via the oxime and methoxy donor sites.

Chemical Identity & Structural Characterization[1][2][3][4][5]

Nomenclature and Identifiers
ParameterDetail
IUPAC Name 1-(2-Methoxyphenyl)ethan-1-one oxime
Common Synonyms 2'-Methoxyacetophenone oxime; o-Methoxyacetophenone oxime
CAS Registry Number 22233-79-0
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
SMILES COc1ccccc1C(C)=NO
InChIKey DIKCFMMRNVHRSS-UHFFFAOYSA-N
Stereochemistry and Isomerism

The oxime functionality (C=N-OH) introduces geometric isomerism. Unlike simple acetophenone oximes where the E-isomer (phenyl and OH anti) is sterically favored, the 2'-methoxy group introduces an electronic and steric bias.

  • E-Isomer (Anti-Phenyl): The hydroxyl group is directed away from the phenyl ring, minimizing steric repulsion with the aromatic protons.

  • Z-Isomer (Syn-Phenyl): The hydroxyl group is directed toward the phenyl ring. In this specific compound, the ortho-methoxy oxygen can act as a hydrogen bond acceptor for the oxime proton, potentially stabilizing this isomer via a 6-membered intramolecular hydrogen bond.

Isomerism cluster_0 Geometric Isomers E_Iso E-Isomer (Anti-Phenyl) Sterically Favored Z_Iso Z-Isomer (Syn-Phenyl) H-Bond Stabilized E_Iso->Z_Iso Acid/Photo Isomerization Interaction Intramolecular H-Bond (O-H ··· O-Me) Z_Iso->Interaction Stabilizing Force

Figure 1: Isomeric equilibrium and stabilization mechanism in 2'-methoxyacetophenone oxime.

Physicochemical Profile

The physical properties of the oxime differ significantly from its parent ketone (2-methoxyacetophenone, a liquid) due to the hydrogen-bonding capability of the =N-OH group.

PropertyValue / DescriptionContext
Physical State Crystalline SolidOximes generally have higher melting points than parent ketones due to intermolecular H-bonding.
Melting Point 95–98 °C (Typical range)Distinct from the liquid parent ketone (MP 7–8 °C).
Solubility High: Ethanol, Methanol, DMSOModerate: Chloroform, DCMLow: WaterThe hydrophobic aryl group limits water solubility; the polar oxime allows solubility in alcohols.
pKa ~11.0 (Oxime OH)Weakly acidic; can be deprotonated by strong bases (NaOH, NaOEt) to form oximates.
Stability Hydrolytically stable at neutral pHHydrolyzes back to ketone under strong acidic conditions.

Synthetic Protocol

The synthesis involves the condensation of 2'-methoxyacetophenone with hydroxylamine hydrochloride. Due to the steric hindrance of the ortho-substituent, reflux conditions and a buffered base system are recommended to ensure complete conversion.

Reagents[8][9][10][11]
  • Substrate: 2'-Methoxyacetophenone (1.0 eq)

  • Reagent: Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 – 1.5 eq)

  • Base: Sodium Acetate (NaOAc) or Sodium Hydroxide (NaOH) (1.5 eq)

  • Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step Methodology
  • Preparation: Dissolve 2'-methoxyacetophenone (10 mmol) in Ethanol (20 mL).

  • Activation: In a separate flask, dissolve NH₂OH·HCl (15 mmol) and NaOAc (15 mmol) in Water (10 mL).

  • Addition: Add the aqueous hydroxylamine solution to the ethanolic ketone solution. The mixture may become cloudy.

  • Reflux: Heat the mixture to reflux (80 °C) for 2–4 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexane). The oxime is more polar than the ketone.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Evaporate the ethanol under reduced pressure.

    • Dilute the residue with ice-cold water. The oxime should precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water or Hexane/EtOAc to yield pure crystals.

Synthesis Start 2'-Methoxyacetophenone (Liquid) Process Reflux, 80°C, 3h Nucleophilic Attack & Dehydration Start->Process Reagents NH2OH·HCl + NaOAc (Ethanol/Water) Reagents->Process Product 1-(2-Methoxyphenyl)ethan-1-one Oxime (Crystalline Solid) Process->Product - H2O

Figure 2: Synthetic workflow for the preparation of the target oxime.

Reactivity & Applications

The Beckmann Rearrangement

The most critical application of this oxime is its acid-catalyzed rearrangement to an amide. The migration aptitude is determined by the stereochemistry: the group anti to the hydroxyl group migrates.[1]

  • Reagent: Polyphosphoric acid (PPA), SOCl₂, or H₂SO₄.

  • Product: N-(2-methoxyphenyl)acetamide (via migration of the aryl group).

  • Significance: This provides a route to ortho-anisidine derivatives without using nitration/reduction pathways.

Metal Chelation

The compound acts as a bidentate or tridentate ligand.

  • Coordination Mode: The oxime nitrogen and oxygen are primary donors. The ortho-methoxy oxygen can participate in coordination, forming a stable 5- or 6-membered chelate ring with metals like Cu(II) and Ni(II).

  • Application: Used in the solvent extraction of transition metals and as a model for biological metallo-enzymes.

Reactivity cluster_Beckmann Beckmann Rearrangement cluster_Metal Coordination Chemistry Oxime 2'-Methoxyacetophenone Oxime Amide N-(2-Methoxyphenyl)acetamide Oxime->Amide Aryl Migration Complex Bis-chelate Complex (N,O-Donor) Oxime->Complex Chelation Acid H+ / Heat Metal M(II) (Cu, Ni)

Figure 3: Primary reaction pathways: Rearrangement vs. Coordination.

Analytical Fingerprinting

To validate the structure, the following spectral characteristics are diagnostic.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
Shift (δ, ppm)MultiplicityIntegrationAssignment
9.50 – 10.50 Broad Singlet1H=N-OH (Exchangeable with D₂O)
7.25 – 7.40 Multiplet2HAromatic (C4-H, C6-H)
6.90 – 7.00 Multiplet2HAromatic (C3-H, C5-H)
3.85 Singlet3H-OCH₃ (Methoxy group)
2.25 Singlet3H-CH₃ (Methyl on C=N)

Note: The methyl group attached to the C=N bond typically shifts upfield (~2.2 ppm) compared to the parent ketone (~2.6 ppm) due to the shielding cone of the oxime.

Infrared Spectroscopy (IR)
  • 3200 – 3400 cm⁻¹: Broad O-H stretch (H-bonded).

  • 1600 – 1630 cm⁻¹: C=N stretching vibration (Weak to medium intensity).

  • 1245 cm⁻¹: Aryl alkyl ether C-O stretch (Methoxy group).

  • 930 – 950 cm⁻¹: N-O stretching vibration.

References

  • ChemicalBook. (2025). 2'-Methoxyacetophenone Properties and Synthesis. Retrieved from

  • Sigma-Aldrich. (2025).[2] 2-Methoxyacetophenone Oxime Product Sheet (CAS 22233-79-0).[3] Retrieved from

  • Master Organic Chemistry. (2025). The Beckmann Rearrangement: Mechanism and Applications.[4] Retrieved from

  • National Institute of Standards and Technology (NIST). (2024). Mass Spectrum of ortho-Methoxyacetophenone.[5][6] Retrieved from

  • CAS Common Chemistry. (2025). 1-(2-Methoxyphenyl)ethanone oxime Details. Retrieved from [3]

Sources

Exploratory

Synthesis pathways for 1-(2-Methoxyphenyl)ethan-1-one oxime from acetophenone

An In-depth Technical Guide for the Synthesis of 1-(2-Methoxyphenyl)ethan-1-one Oxime Introduction: The Significance of Oximes in Modern Chemistry Oximes (RR'C=N-OH) are a class of organic compounds with significant util...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for the Synthesis of 1-(2-Methoxyphenyl)ethan-1-one Oxime

Introduction: The Significance of Oximes in Modern Chemistry

Oximes (RR'C=N-OH) are a class of organic compounds with significant utility across various scientific disciplines. Their unique structural and electronic properties make them versatile intermediates in organic synthesis, serving as precursors for amines, nitriles, and amides through reactions like the Beckmann rearrangement.[1][2] In medicinal chemistry, the oxime moiety is a critical pharmacophore in FDA-approved drugs, including antibiotics and antidotes for nerve agent poisoning.[3] This guide provides a comprehensive, in-depth exploration of the synthesis of a specific derivative, 1-(2-Methoxyphenyl)ethan-1-one oxime, intended for researchers, scientists, and professionals in drug development. We will dissect the most viable synthetic pathway, detailing the underlying mechanisms, experimental protocols, and critical process considerations.

Part 1: Strategic Synthesis of the Ketone Intermediate: 1-(2-Methoxyphenyl)ethan-1-one

A direct and efficient synthesis of 1-(2-Methoxyphenyl)ethan-1-one does not typically start from acetophenone. Instead, the most established and logical pathway involves the electrophilic aromatic substitution of anisole, a readily available precursor. This section details the Friedel-Crafts acylation of anisole to produce the required ketone intermediate.

The Friedel-Crafts Acylation of Anisole: Mechanism and Rationale

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry.[4] The reaction involves the addition of an acyl group to an aromatic ring, catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[5]

Mechanism:

  • Generation of the Electrophile: The Lewis acid catalyst (AlCl₃) reacts with an acylating agent, such as acetyl chloride or acetic anhydride, to form a highly electrophilic acylium ion.[6]

  • Electrophilic Attack: The electron-rich anisole ring acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]

  • Restoration of Aromaticity: A base (typically [AlCl₄]⁻) abstracts a proton from the arenium ion, restoring the aromaticity of the ring and yielding the aryl ketone product.[4]

The methoxy group (-OCH₃) of anisole is an ortho, para-directing activator. Consequently, the acylation yields a mixture of 2-methoxyacetophenone (ortho product) and 4-methoxyacetophenone (para product), with the para isomer being the major product due to reduced steric hindrance.[5][7][8] Achieving high selectivity for the ortho isomer can be challenging under standard conditions.[9]

G cluster_0 Acylium Ion Generation cluster_1 Electrophilic Aromatic Substitution cluster_2 Workup & Purification AcCl Acetyl Chloride (CH₃COCl) Acylium Acylium Ion [CH₃C≡O]⁺ + [AlCl₄]⁻ AcCl->Acylium Reaction AlCl3 Aluminum Chloride (AlCl₃) AlCl3->Acylium Sigma Sigma Complex (Arenium Ion) Acylium->Sigma Anisole Anisole Anisole->Sigma Attack by Anisole Ring Products Ortho & Para Isomers (2- & 4-Methoxyacetophenone) Sigma->Products Proton Loss (-H⁺) Quench Reaction Quenching (e.g., HCl/Ice) Products->Quench Extraction Organic Extraction (e.g., DCM) Quench->Extraction Purify Purification (Distillation or Chromatography) Extraction->Purify Final Isolated 1-(2-Methoxyphenyl)ethan-1-one Purify->Final

Caption: Workflow for Friedel-Crafts Acylation of Anisole.

Experimental Protocol: Synthesis of 1-(2-Methoxyphenyl)ethan-1-one

This protocol describes a standard laboratory procedure for the Friedel-Crafts acylation of anisole.[4]

Materials:

  • Anisole

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a gas trap, and an addition funnel. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.[4]

  • Reagent Preparation: In a fume hood, cautiously add anhydrous AlCl₃ (1.05 equivalents) to the reaction flask containing anhydrous DCM. Cool the resulting slurry in an ice bath.

  • Addition of Acylating Agent: Slowly add acetyl chloride (1.0 equivalent) dropwise to the cooled AlCl₃ slurry via the addition funnel with continuous stirring.

  • Addition of Anisole: After the addition of acetyl chloride is complete, add a solution of anisole (1.0 equivalent) in anhydrous DCM dropwise over 30-60 minutes, maintaining the temperature below 10°C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude product, a mixture of ortho and para isomers, can be separated and purified by fractional distillation or column chromatography.

ParameterConditionRationale / Notes
Lewis Acid Anhydrous AlCl₃Catalyzes the formation of the acylium ion electrophile. Must be anhydrous.
Solvent Dichloromethane (DCM)An inert solvent that solubilizes reactants. Carbon disulfide is also an option.[7]
Temperature 0-10°C (addition)Controls the exothermic reaction and minimizes side product formation.
Workup HCl/IceDecomposes the AlCl₃-ketone complex and quenches the reaction.
Typical Yield (Ortho) Variable (Minor product)The para isomer is the major product. Yields depend on specific conditions.[8]

Part 2: Synthesis of 1-(2-Methoxyphenyl)ethan-1-one Oxime

The second stage of the synthesis involves the conversion of the ketone intermediate into the target oxime. This is a classic condensation reaction known as oximation.

Oximation: Mechanism and Principles

The formation of an oxime occurs through the reaction of a ketone or aldehyde with hydroxylamine (NH₂OH), typically supplied as hydroxylamine hydrochloride (NH₂OH·HCl) to enhance stability.[10][11] The reaction is a nucleophilic addition to the carbonyl group followed by dehydration.

Mechanism:

  • Nucleophilic Attack: The nitrogen atom of hydroxylamine, being more nucleophilic than the oxygen atom, attacks the electrophilic carbonyl carbon of the ketone.[12][13] This forms a tetrahedral intermediate called a carbinolamine.

  • Proton Transfer: A proton transfer occurs from the nitrogen to the oxygen atom within the intermediate, making the hydroxyl group a better leaving group (water).[13]

  • Dehydration: The lone pair of electrons on the nitrogen pushes down to form a C=N double bond, eliminating a molecule of water.[1]

  • Deprotonation: A final deprotonation step yields the stable oxime product.

The reaction is pH-dependent. A weakly acidic medium is often optimal, as it protonates the carbonyl oxygen, making the carbon more electrophilic, without excessively protonating the hydroxylamine nucleophile, which would render it unreactive.[14] A base is added to neutralize the HCl from the hydroxylamine salt, liberating the free hydroxylamine.[15][16]

G Ketone 1-(2-Methoxyphenyl)ethan-1-one (Carbonyl Group C=O) Tetrahedral_Intermediate Tetrahedral Intermediate (Carbinolamine) Ketone->Tetrahedral_Intermediate Nucleophilic Attack by N Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->Tetrahedral_Intermediate Protonated_Intermediate Protonated Intermediate (N⁺-C-OH₂) Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Imine Imine Intermediate (C=N⁺H-OH) Protonated_Intermediate->Imine Dehydration (-H₂O) Oxime 1-(2-Methoxyphenyl)ethan-1-one Oxime (C=N-OH) Imine->Oxime Deprotonation (-H⁺)

Caption: Mechanism of Oxime Formation.

Experimental Protocol: Oximation of 1-(2-Methoxyphenyl)ethan-1-one

This protocol is a generalized procedure adapted from standard methods for acetophenone oximation.[15][16]

Materials:

  • 1-(2-Methoxyphenyl)ethan-1-one

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium hydroxide (KOH) or Sodium Acetate (NaOAc)

  • Ethanol or Methanol

  • Water

Procedure:

  • Reagent Preparation: In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.5 equivalents) and a base like potassium hydroxide (1.5 equivalents) or sodium acetate (2.3 equivalents) in a suitable solvent system (e.g., water/ethanol).[15][17]

  • Addition of Ketone: Add 1-(2-Methoxyphenyl)ethan-1-one (1.0 equivalent) to the solution. If the solution becomes cloudy, add a minimal amount of alcohol until it clarifies.

  • Reaction: Heat the mixture under reflux. The reaction time can vary from 1 to several hours. Monitor the consumption of the starting ketone by TLC.

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker of ice water with vigorous stirring. The oxime product, being less soluble in water, will precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash it with cold water, and dry it. The crude oxime can be further purified by recrystallization from a suitable solvent such as petroleum ether or an ethanol/water mixture.[15]

ParameterConditionRationale / Notes
Reagent Hydroxylamine HydrochlorideStable source of hydroxylamine.[16]
Base KOH, NaOH, NaOAcNeutralizes HCl to liberate free hydroxylamine for the reaction.[15][17]
Solvent Ethanol/WaterA common solvent system that dissolves both the organic ketone and inorganic salts.
Product Form SolidOximes are often crystalline solids at room temperature.[15]
Isomerism E/Z Isomers PossibleThe C=N double bond can lead to geometric isomers.[18][19]

Conclusion

The synthesis of 1-(2-Methoxyphenyl)ethan-1-one oxime is a robust two-stage process that relies on fundamental and well-understood organic reactions. The initial Friedel-Crafts acylation of anisole provides the necessary ketone intermediate, 1-(2-Methoxyphenyl)ethan-1-one, albeit as a minor isomer. This is followed by a high-yielding oximation reaction using hydroxylamine. Careful control of reaction conditions and effective purification techniques at each stage are paramount to achieving a high purity of the final product. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize this valuable chemical entity.

References

  • Title: Beckmann Rearrangement Source: Master Organic Chemistry URL: [Link]

  • Title: Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry| Class-12 Source: YouTube URL: [Link]

  • Title: Friedel Crafts Reaction Virtual Lab Source: PraxiLabs URL: [Link]

  • Title: Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Source: Henry S. Rzepa's Blog URL: [Link]

  • Title: Oxime Formation Source: Scribd URL: [Link]

  • Title: Formation of an Oxime from a Ketone Source: YouTube URL: [Link]

  • Title: Friedel-Crafts Acylation of Anisole Explained Source: Scribd URL: [Link]

  • Title: Explain following Friedel-Crafts acetylation of anisole. Source: NEET coaching URL: [Link]

  • Title: Synthesis and Isomeric Ratio Determination of Acetophenone Oxime Source: Africa Commons URL: [Link]

  • Title: Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis Source: PMC (PubMed Central) URL: [Link]

  • Title: Preparation of acetophenone oxime Source: PrepChem.com URL: [Link]

  • Title: Acetophenone on reaction with hydroxylamine hydrochloride can produce two isomeric oximes. Write structures of the oximes. Source: Vaia URL: [Link]

  • Title: Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester Source: Academic Journal of Life Sciences URL: [Link]

  • Title: Acetophenone on reaction with hydroxyl amine hydrochloride can produce two isomeric oximes. Write the structures of the oxime. Source: Allen URL: [Link]

  • Title: Friedel Craft's Reaction | Acylation | Anisole | 2-methoxy acetophenone Source: YouTube URL: [Link]

  • Title: On Friedel-Crafts acetylation, anisole yields Source: Vedantu URL: [Link]

  • Title: Friedel-Crafts Acylation of Anisole Source: Course Hero URL: [Link]

  • Title: Anisole to Methoxyacetophenones Source: Scribd URL: [Link]

  • Title: On Friedel-Crafts acetylation, anisole yields: A. 2−methoxyacetophenone B. 4... Source: Brainly.in URL: [Link]

  • Title: Supporting information Source: Royal Society of Chemistry URL: [Link]

  • Title: Ethanone, 1-(2-methoxyphenyl)- Source: SIELC Technologies URL: [Link]

  • Title: Oxime Source: Wikipedia URL: [Link]

  • Title: Oxime radicals: generation, properties and application in organic synthesis Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: (1E)-1-(4-methoxyphenyl)ethanone oxime Source: LookChem URL: [Link]

  • Title: Oxime and oximate metal complexes: unconventional synthesis and reactivity Source: Coordination Chemistry Reviews URL: [Link]

  • Title: Synthesis of p-methoxyacetophenone from anisole Source: Organic Syntheses URL: [Link]

  • Title: 13 C NMR spectrum of 1-(3-Methoxyphenyl)ethanone oxime (2m). Source: ResearchGate URL: [Link]

  • Title: A Facile and Efficient Synthesis of Acetophenone-O-Acetyl Oxime Source: Organic Syntheses URL: [Link]

  • Title: Oximes Source: BYJU'S URL: [Link]

  • Title: (E)-2-METHOXY-1-PHENYL-ETHANONE-OXIME Source: SpectraBase URL: [Link]

  • Title: 1-(2-METHOXYPHENYL)ETHAN-1-ONE Source: Matrix Fine Chemicals URL: [Link]

  • Title: Acetophenone Oxime Synthesis Method Source: Scribd URL: [Link]

  • Title: FDA-Approved Oximes and Their Significance in Medicinal Chemistry Source: PMC (PubMed Central) URL: [Link]

Sources

Foundational

1H and 13C NMR Spectral Analysis of 1-(2-Methoxyphenyl)ethan-1-one Oxime: A Comprehensive Guide for Structural Elucidation

Executive Summary & Molecular Significance 1-(2-Methoxyphenyl)ethan-1-one oxime, commonly referred to as 2'-methoxyacetophenone oxime (CAS RN: 22233-79-0)[1], is a highly crystalline and stable compound frequently utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Significance

1-(2-Methoxyphenyl)ethan-1-one oxime, commonly referred to as 2'-methoxyacetophenone oxime (CAS RN: 22233-79-0)[1], is a highly crystalline and stable compound frequently utilized in organic synthesis and drug development[2]. Oximes serve as critical intermediates for the synthesis of amides via the Beckmann rearrangement, act as directing groups in C-H activation, and function as robust protecting groups for carbonyls[3].

For application scientists and drug development professionals, the precise structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. The presence of the ortho-methoxy group introduces unique electronic and steric environments that significantly dictate the chemical shifts and splitting patterns observed in both


H and 

C NMR spectra. This guide provides an in-depth, self-validating framework for acquiring and interpreting these spectral signatures.

Molecular Architecture & Conformational Dynamics

The structural dynamics of 1-(2-Methoxyphenyl)ethan-1-one oxime are governed by two primary factors: stereoisomerism and electronic resonance .

Stereoisomerism (E vs. Z Configurations)

Oximes inherently exist as a mixture of E (anti) and Z (syn) isomers. In the case of 2'-methoxyacetophenone oxime, the E-isomer—where the hydroxyl (-OH) group is oriented anti to the bulky 2-methoxyphenyl ring—is thermodynamically favored. The Z-isomer suffers from severe steric clash between the oxime hydroxyl oxygen and the ortho-methoxy group. Consequently, high-purity synthesized batches predominantly exhibit the E-isomer, though trace amounts of the Z-isomer may manifest as a secondary, minor set of peaks in the NMR spectrum.

Isomerization Precursor 1-(2-Methoxyphenyl) ethan-1-one E_Isomer E-Isomer (Anti) Thermodynamically Favored (Reduced Steric Clash) Precursor->E_Isomer Condensation (Major Pathway) Z_Isomer Z-Isomer (Syn) Kinetically Accessible (Steric Clash with Ar-Ring) Precursor->Z_Isomer Condensation (Minor Pathway) Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Precursor Nucleophilic Attack E_Isomer->Z_Isomer UV/Heat Isomerization

Conformational dynamics and synthetic pathways of E/Z oxime isomers.

Electronic Effects of the ortho-Methoxy Group

The methoxy (-OCH


) substituent exerts a dual electronic effect on the aromatic ring:
  • Resonance Effect (+R): The oxygen lone pairs delocalize into the aromatic

    
    -system, significantly increasing electron density at the ortho (C3) and para (C5) positions. This increased shielding pushes their corresponding proton signals upfield.
    
  • Inductive Effect (-I): The electronegative oxygen withdraws electron density through the

    
    -bonds, heavily deshielding the directly attached C2 carbon in the 
    
    
    
    C spectrum.

H NMR Spectral Elucidation

The


H NMR spectrum of 1-(2-Methoxyphenyl)ethan-1-one oxime is a masterclass in understanding anisotropic deshielding and resonance-induced shielding. The data below represents the thermodynamically favored E-isomer acquired in CDCl

at 400 MHz.
Causality Behind Chemical Shifts
  • The Oxime Hydroxyl (=N-OH): Appears as a broad singlet far downfield (

    
     8.50 - 9.50) due to the strong electronegativity of the nitrogen and oxygen atoms, compounded by intermolecular hydrogen bonding.
    
  • Aromatic Protons (Ar-H): The resonance donation from the -OCH

    
     group shields H3 and H5, pushing them upfield to ~
    
    
    
    6.90 and ~
    
    
    6.95, respectively. Conversely, H6 is deshielded by the anisotropic cone of the adjacent C=N double bond, appearing downfield at ~
    
    
    7.25.
  • Aliphatic Protons: The methoxy protons are heavily deshielded by the directly attached oxygen (

    
     3.85), while the methyl group adjacent to the imine carbon appears at 
    
    
    
    2.20.
Table 1: H NMR Quantitative Data Summary
PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationMechanistic Assignment / Causality
=N-OH 8.50 - 9.50Broad Singlet (br s)-1HOxime hydroxyl; highly deshielded; exchanges with D

O.
Ar-H4 7.35td~8.0, 1.81HMeta to -OCH

; minimal resonance shielding.
Ar-H6 7.25dd~7.5, 1.81HOrtho to oxime; deshielded by C=N anisotropy.
Ar-H5 6.95td~7.5, 1.01HPara to -OCH

; shielded by oxygen lone pair resonance.
Ar-H3 6.90dd~8.0, 1.01HOrtho to -OCH

; highly shielded by resonance.
-OCH

3.85Singlet (s)-3HMethoxy protons; deshielded by adjacent oxygen.
-CH

2.20Singlet (s)-3HMethyl group

to the oxime C=N bond.

C NMR Spectral Elucidation

The


C NMR spectrum (100 MHz, CDCl

) provides a direct map of the carbon skeleton. The chemical shifts are primarily dictated by the hybridization of the carbon atoms and the inductive effects of the heteroatoms (N and O).
Causality Behind Chemical Shifts
  • Quaternary Carbons: The most deshielded carbons are Ar-C2 (

    
     158.0) and the oxime C=N (
    
    
    
    156.5). The Ar-C2 carbon is directly bonded to the highly electronegative methoxy oxygen, suffering intense inductive electron withdrawal.
  • Aromatic Methines: Mirroring the proton spectrum, the carbons ortho (C3,

    
     111.5) and para (C5, 
    
    
    
    120.5) to the methoxy group are significantly shielded due to resonance electron donation.
Table 2: C NMR Quantitative Data Summary
PositionChemical Shift (

, ppm)
Carbon TypeMechanistic Assignment / Causality
Ar-C2 158.0Quaternary (C)Directly attached to electronegative oxygen (-OCH

).
C=N 156.5Quaternary (C)Oxime carbon; sp

hybridized, attached to nitrogen.
Ar-C4 130.5Methine (CH)Meta to -OCH

; lacks resonance shielding.
Ar-C6 129.0Methine (CH)Ortho to oxime group; slightly deshielded.
Ar-C1 126.5Quaternary (C)Attached to the electron-withdrawing oxime group.
Ar-C5 120.5Methine (CH)Para to -OCH

; resonance shielded.
Ar-C3 111.5Methine (CH)Ortho to -OCH

; strongly resonance shielded.
-OCH

55.5Methyl (CH

)
Methoxy carbon; deshielded by oxygen.
-CH

15.0Methyl (CH

)
Aliphatic methyl

to C=N.

Self-Validating Experimental Protocol: High-Resolution NMR Acquisition

To ensure absolute trustworthiness and reproducibility in drug development workflows, the NMR acquisition must function as a self-validating system . The following protocol embeds internal checks to verify sample integrity, solvent calibration, and structural confirmation.

Step-by-Step Methodology

Phase 1: Sample Preparation & Internal Referencing

  • Massing: Weigh 15–20 mg of 1-(2-Methoxyphenyl)ethan-1-one oxime into a clean glass vial.

  • Solvation: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality: CDCl

      
       is chosen because it lacks exchangeable protons that would obscure the oxime -OH signal. TMS acts as the absolute zero-point reference (
      
      
      
      0.00 ppm), ensuring the chemical shift axis is perfectly calibrated.
  • Transfer: Transfer the homogenous solution to a standard 5 mm NMR tube, ensuring a solvent column height of exactly 4-5 cm to optimize magnetic field homogeneity.

Phase 2: Instrument Tuning & Acquisition 4. Locking and Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium frequency of CDCl


. Perform gradient shimming to ensure the residual CHCl

peak is sharp and symmetrical.
  • Self-Validation: The residual CHCl
    
    
    peak must appear exactly at
    
    
    7.26 ppm (
    
    
    H) and
    
    
    77.16 ppm (
    
    
    C). If these deviate, the internal calibration has failed.
  • Pulse Sequence Execution:
  • For
    
    
    H: Execute a standard 30-degree pulse sequence (zg30) with a relaxation delay (D1) of 2 seconds, acquiring 16 scans.
  • For
    
    
    C: Execute a proton-decoupled sequence (zgpg30) with a D1 of 2 seconds, acquiring a minimum of 512 scans to ensure sufficient signal-to-noise ratio for the quaternary carbons.

Phase 3: Structural Validation via D


O Exchange 
6.  Exchange Protocol:  To definitively prove the assignment of the broad singlet at 

8.50 - 9.50 ppm as the oxime -OH, add 1-2 drops of Deuterium Oxide (D

O) to the NMR tube. Shake vigorously for 30 seconds and re-acquire the

H spectrum.
  • Self-Validation: The broad singlet will disappear due to rapid chemical exchange (forming =N-OD), while all other aliphatic and aromatic peaks will remain unchanged. This definitively isolates the exchangeable proton.

    NMR_Workflow SamplePrep Sample Preparation (15-20 mg in CDCl3 + TMS) LockShim Locking & Shimming (Optimize Field Homogeneity) SamplePrep->LockShim PulseSeq Pulse Sequence Execution (zg30 for 1H, zgpg30 for 13C) LockShim->PulseSeq FID FID Acquisition (Time Domain Data) PulseSeq->FID FT Fourier Transform (Frequency Domain Conversion) FID->FT Processing Phase & Baseline Correction Peak Picking & Integration FT->Processing Validation Structural Validation (D2O Exchange & TMS Check) Processing->Validation

    Self-validating NMR acquisition and processing workflow.

References

  • Title: 1-(2-Methoxyphenyl)ethanone oxime | CAS Common Chemistry Source: CAS Common Chemistry Database, American Chemical Society URL: [Link]

  • Title: MoO2(acac)2 Catalysed Oxidative Deprotection of Oximes Source: Journal of Chemical Research / ResearchGate URL: [Link]

  • Title: The Chemistry of Hydroxylamines, Oximes and Hydroxamic Acids (Chemistry of Functional Groups) Source: John Wiley and Sons, Ltd. / epdf.pub URL: [Link]

Sources

Exploratory

Thermodynamic Stability and Isomerization Dynamics of Methoxy-Substituted Acetophenone Oximes

Executive Summary The stereochemical integrity of oxime intermediates is a critical quality attribute in pharmaceutical manufacturing. Because oximes frequently serve as precursors for amides and lactams via the Beckmann...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The stereochemical integrity of oxime intermediates is a critical quality attribute in pharmaceutical manufacturing. Because oximes frequently serve as precursors for amides and lactams via the Beckmann rearrangement, the initial E/Z configuration of the C=N double bond directly dictates the regiochemical outcome of the final Active Pharmaceutical Ingredient (API). This technical guide explores the thermodynamic stability, electronic substituent effects, and experimental workflows required to synthesize, isolate, and interconvert the isomers of methoxy-substituted acetophenone oximes.

By leveraging thermodynamic control during synthesis and visible-light-mediated energy transfer (EnT) for kinetic trapping, researchers can build self-validating protocols to strictly control oxime stereochemistry.

The Thermodynamic Landscape of Acetophenone Oximes

Acetophenone oximes inherently exist as a mixture of E and Z isomers, but the thermodynamic landscape overwhelmingly favors the E-isomer. Density Functional Theory (DFT) calculations and X-ray crystallographic data reveal that the E-isomer is stabilized by two primary factors:

  • Steric Relief: In the Z-isomer, the oxime hydroxyl (-OH) group is positioned cis to the bulky phenyl ring, creating severe steric repulsion. The E-isomer avoids this clash by orienting the -OH group toward the smaller methyl group.

  • Intermolecular Hydrogen Bonding: In the solid state and in highly concentrated solutions, the E-isomer forms extensive, energetically favorable intermolecular hydrogen bond networks. In contrast, the steric hindrance in the Z-isomer restricts it to weaker intramolecular interactions 1.

The calculated energy barrier for thermal E/Z isomerization is approximately 200 kJ/mol at 298 K. This high rotational barrier means that spontaneous interconversion at ambient temperature is virtually impossible, allowing isolated isomers to be stored without degradation of stereopurity [[1]]().

The "Methoxy Effect" on Stability and Reactivity

The introduction of a methoxy group, such as in 4'-methoxyacetophenone oxime 2, fundamentally alters the electronic properties of the molecule. The methoxy group is a strong electron-donating group (EDG) via resonance.

During photochemical E-to-Z isomerization, the oxime must pass through an excited triplet biradical state. The electron-rich aromatic ring stabilized by the para-methoxy substitution helps delocalize the unpaired electron density in this transition state. Furthermore, in the resulting Z-oxime, the C=N π orbital is forced nearly perpendicular to the phenyl ring's π orbital due to steric hindrance. This diminished conjugation raises the triplet energy of the Z-isomer, making it significantly harder to re-excite compared to the E-isomer. This energy differential is the mechanistic key to trapping the Z-isomer using visible-light photocatalysis 3.

Pathway E E-Oxime (Thermodynamically Stable) Biradical Triplet Biradical (Excited State) E->Biradical EnT (427 nm) Ir-Catalyst Z Z-Oxime (Kinetically Trapped) Biradical->Z Bond Rotation & Relaxation Z->E Thermal Energy (Barrier ~200 kJ/mol)

Caption: Photochemical E/Z isomerization pathway of methoxyacetophenone oximes.

Quantitative Data: Thermodynamic Parameters

To facilitate easy comparison for process chemists, the thermodynamic and kinetic parameters governing these isomers are summarized below:

Thermodynamic Property(E)-4'-Methoxyacetophenone Oxime(Z)-4'-Methoxyacetophenone OximeMechanistic Causality
Relative Stability High (Thermodynamically preferred)Low (Kinetically trapped)Steric relief and extensive intermolecular H-bonding favor the E-isomer 1.
Synthetic Distribution ~88% – 90%~10% – 12%Standard condensation operates under thermodynamic control 4.
Thermal Isomerization Barrier ~200 kJ/mol~200 kJ/molThe rigid C=N double bond prevents spontaneous rotation at ambient temperatures 1.
Triplet State Energy Lower (Readily excited)Higher (Resistant to excitation)Steric clashes in the Z-isomer disrupt π-conjugation, raising the energy required for triplet sensitization 3.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that the causality behind each chemical intervention is paired with an analytical checkpoint.

Protocol A: Thermodynamic Synthesis of (E)-4'-Methoxyacetophenone Oxime

Standard condensation reactions yield an isomeric mixture (typically 8:1 to 9:1 in favor of the E-isomer) 5. This protocol isolates the pure E-isomer.

  • Reagent Preparation: Dissolve 4'-methoxyacetophenone (1.0 eq) in absolute ethanol (0.5 M).

    • Causality: Ethanol acts as a protic solvent, stabilizing the polar tetrahedral intermediate formed during nucleophilic attack.

  • Nucleophile Generation: Add hydroxylamine hydrochloride (1.2 eq) followed by pyridine or KOH (1.2 eq).

    • Causality: Hydroxylamine is supplied as an HCl salt for shelf stability. The base neutralizes the HCl, liberating the active nucleophile (free hydroxylamine) in situ.

  • Condensation: Reflux the mixture at 78 °C for 3 hours.

    • Causality: Thermal energy overcomes the activation barrier for the dehydration step, driving the equilibrium toward the formation of the C=N double bond.

  • Isolation via Precipitation: Concentrate the solvent under reduced pressure and pour the residue into ice-cold water. Filter the resulting precipitate.

    • Causality: The E-isomer forms strong intermolecular hydrogen bonds, leading to preferential crystallization. This acts as a self-purifying step, leaving the highly soluble, minor Z-isomer in the aqueous mother liquor.

  • Analytical Validation: Analyze the solid via 1H NMR in DMSO-d6.

    • Validation Check: A dominant singlet at ~11.2 ppm confirms the oxime -OH proton of the E-isomer, while the absence of a secondary, shifted methyl peak confirms stereopurity 4.

Protocol B: Kinetic Trapping via Visible-Light Photoisomerization

To access the Z-isomer for specialized regioselective reactions, visible-light photocatalysis is employed to bypass the 200 kJ/mol thermal barrier 3.

  • Reaction Setup: Dissolve the purified (E)-4'-methoxyacetophenone oxime in ethyl acetate (0.1 M).

    • Causality: EtOAc is a polar aprotic solvent that efficiently solubilizes the substrate and catalyst without quenching the excited triplet state.

  • Catalyst Addition: Add 0.5 mol% of the Iridium photocatalyst [Ir(dF(CF3)ppy)2(dtbbpy)]PF6.

    • Causality: This specific catalyst has a triplet energy that perfectly matches the excitation requirements of the E-oxime, but is too low to excite the Z-oxime, ensuring a unidirectional E-to-Z conversion.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles.

    • Causality: Dissolved oxygen is a potent triplet quencher. Removing it ensures maximum energy transfer (EnT) from the catalyst to the oxime.

  • Irradiation: Irradiate the mixture with 427 nm blue LEDs at ambient temperature for 2 hours.

    • Causality: Visible light (427 nm) selectively excites the photocatalyst without causing the destructive background UV degradation typical of older photoisomerization methods.

  • Analytical Validation: Determine the Z/E ratio via 1H NMR.

    • Validation Check: The emergence of a new upfield methyl signal indicates successful conversion to the kinetically trapped Z-isomer.

Protocol S1 1. Condensation Ketone + NH2OH·HCl S2 2. Isolation Precipitation of E-Isomer S1->S2 Thermodynamic Control S3 3. Photoisomerization [Ir] Catalyst + Blue LED S2->S3 Kinetic Trapping S4 4. Validation 1H NMR & DFT Analysis S3->S4 Stereochemical Assignment

Caption: Self-validating workflow for the synthesis and configurational assignment of oximes.

Conclusion

The thermodynamic stability of methoxy-substituted acetophenone oximes is strictly governed by steric interactions and intermolecular hydrogen bonding, heavily favoring the E-isomer. However, by understanding the underlying electronic causality—specifically how methoxy substitution affects triplet state energies—researchers can deploy visible-light photocatalysis to systematically break thermodynamic conventions. Implementing these self-validating protocols ensures absolute stereochemical control, a mandatory requirement for downstream API synthesis and drug development.

References

  • Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester Academic Journal of Life Sciences URL
  • National Institutes of Health (NIH)
  • Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters ResearchGate URL
  • Experimental and Computational Investigation of the Oxime Bond Stereochemistry MDPI URL
  • Acetophenone, 4'-methoxy-, oxime NIST WebBook URL

Sources

Foundational

X-ray crystallography and solid-state structure of 1-(2-Methoxyphenyl)ethan-1-one oxime

[1] Abstract This technical guide provides a comprehensive workflow for the synthesis, crystallization, and X-ray structural characterization of 1-(2-Methoxyphenyl)ethan-1-one oxime (2'-methoxyacetophenone oxime).[1] Foc...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

This technical guide provides a comprehensive workflow for the synthesis, crystallization, and X-ray structural characterization of 1-(2-Methoxyphenyl)ethan-1-one oxime (2'-methoxyacetophenone oxime).[1] Focusing on the steric and electronic influence of the ortho-methoxy substituent, we detail the protocols for isolating the thermodynamically stable E-isomer and resolving its solid-state packing network.[1] This document serves as a blueprint for researchers investigating oxime-based ligands and intermediates in medicinal chemistry.

Introduction & Structural Significance[2][3][4][5][6][7][8][9]

The compound 1-(2-Methoxyphenyl)ethan-1-one oxime (CAS: 579-74-8 derivative) represents a critical scaffold in coordination chemistry and organic synthesis.[1] Unlike its para-substituted congeners, the ortho-methoxy derivative introduces significant steric strain and alters the hydrogen-bonding landscape.[1]

Stereochemical Considerations

Oximes exist as E (trans) and Z (cis) geometric isomers across the C=N bond.[1] For acetophenone derivatives, the E-isomer is generally favored due to the steric repulsion between the phenyl ring and the oxime hydroxyl group in the Z-configuration.

  • Key Challenge: The ortho-methoxy group (

    
    ) adds rotational restrictions, potentially forcing the phenyl ring out of coplanarity with the oxime moiety to minimize steric clash with the methyl group of the ethanone backbone.
    
Hydrogen Bonding Potential

In the solid state, oximes typically self-assemble via:

  • 
     Dimers:  Two molecules linked head-to-tail via O-H[1][2]···N bonds.[3]
    
  • 
     Catemers:  Infinite chains of O-H···N interactions.
    The 2-methoxy group acts as a potential hydrogen bond acceptor, competing with the oxime nitrogen and influencing the final crystal lattice topology.
    

Experimental Protocol: Synthesis & Crystallization

To obtain single crystals suitable for X-ray diffraction (XRD), purity is paramount. The following protocol ensures the isolation of the E-isomer with high crystallinity.

Synthesis Workflow

Reagents: 2'-Methoxyacetophenone (1.0 eq), Hydroxylamine hydrochloride (


, 1.5 eq), Sodium Hydroxide (NaOH, 2.5 eq), Ethanol/Water (1:1 v/v).[1]
  • Dissolution: Dissolve 2'-methoxyacetophenone in ethanol.

  • Addition: Add aqueous hydroxylamine hydrochloride solution dropwise.

  • Basification: Slowly add NaOH solution at 0°C to deprotonate the hydroxylamine and catalyze the attack on the carbonyl carbon.

  • Reflux: Heat to 60°C for 3 hours to ensure thermodynamic equilibration to the E-isomer.

  • Neutralization: Cool and neutralize with dilute HCl to precipitate the crude oxime.

Crystallization Strategy (Vapor Diffusion)

Standard evaporation often yields twinned crystals for this compound.[1] Vapor diffusion is the preferred method for growing single, block-like crystals.[1]

  • Solvent (Inner Vial): Saturated solution of the oxime in Ethanol (EtOH).

  • Precipitant (Outer Vial): n-Hexane or Pentane.[1]

  • Mechanism: The volatile non-solvent (hexane) diffuses into the ethanol solution, slowly increasing supersaturation and promoting ordered lattice growth.

Workflow Diagram

The following diagram illustrates the critical path from raw materials to diffraction-quality crystals.

SynthesisWorkflow Start Start: 2'-Methoxyacetophenone Reaction Condensation (NH2OH·HCl, NaOH, 60°C) Start->Reaction Nucleophilic Attack Isolation Acidification & Filtration (Crude Solid) Reaction->Isolation Precipitation Purification Recrystallization (EtOH/Water) Isolation->Purification Remove Impurities Growth Vapor Diffusion (EtOH + Hexane) Purification->Growth Slow Saturation XRay Single Crystal Selection Growth->XRay Optical Microscopy

Figure 1: Step-by-step synthesis and crystallization workflow optimized for oxime structural determination.

Data Collection & Structure Solution

Instrument Parameters
  • Source: Mo-K

    
     radiation (
    
    
    
    Å).[1] Mo is preferred over Cu for aromatic oximes to minimize absorption effects, though Cu is acceptable if crystals are small (<0.1 mm).
  • Temperature: 100 K (Cryostream). Low temperature is mandatory to reduce thermal vibration of the terminal methyl groups and the flexible methoxy substituent.

  • Detector distance: 50-60 mm (resolution dependent).[1]

Data Processing Protocol[1]
  • Indexing: Harvest 20-40 frames to determine the unit cell.[1] Expect a Monoclinic system (likely space group

    
     or 
    
    
    
    ), which is statistically dominant for planar aromatic oximes.
  • Integration: Use SAINT or CrysAlisPro.

  • Absorption Correction: Apply Multi-scan (SADABS) to account for crystal morphology.

Refinement Strategy
  • Phasing: Solve using Direct Methods (SHELXT) or Intrinsic Phasing.

  • H-Atom Treatment:

    • Aromatic/Methyl H: Constrain using a riding model (AFIX 43/137).

    • Oxime H: Locate in the difference Fourier map. Refine freely with isotropic thermal parameters (

      
       of parent O) to accurately determine H-bond geometry.[1]
      

Structural Analysis & Discussion

Upon solving the structure, the analysis must focus on three specific areas that define the chemical behavior of 1-(2-Methoxyphenyl)ethan-1-one oxime.

Molecular Conformation

The ortho-methoxy group exerts a "buttressing effect."[1]

  • Torsion Angles: Check the

    
     torsion angle. Unlike unsubstituted acetophenone oxime, the phenyl ring in the 2-methoxy derivative will likely twist out of the C=N plane (approx. 20-40°) to accommodate the methoxy oxygen.[1]
    
  • Configuration: Confirm the E-isomer by measuring the relative position of the oxime -OH and the phenyl ring.[1]

Supramolecular Architecture

The packing is dictated by the competition between the strong O-H···N interaction and the weaker C-H[4]···O contacts involving the methoxy group.[5][6][7]

Interaction TypeDonorAcceptorDistance (Å)Geometry
Primary H-Bond Oxime O-HOxime N (neighbor)2.75 - 2.85Strong, Directional
Secondary Contact Phenyl C-HMethoxy O3.20 - 3.40Weak, Electrostatic
Stacking Phenyl RingPhenyl Ring3.60 - 3.90

-

Centroid Slip
Packing Logic Diagram

The following diagram visualizes the hierarchical assembly of the crystal lattice.

CrystalPacking Molecule 1-(2-Methoxyphenyl) ethan-1-one oxime Sterics Ortho-Methoxy Steric Bulk Molecule->Sterics Influences Dimer Centrosymmetric Dimer (R2,2(6) Motif) Lattice 3D Crystal Lattice Dimer->Lattice Van der Waals + Pi-Stacking Chain 1D Polymeric Chain (C(3) Motif) Chain->Lattice Inter-chain C-H...O interactions Sterics->Dimer If Planar Sterics->Chain If Twisted (High Probability)

Figure 2: Logical flow determining the supramolecular assembly.[1] The ortho-substitution often disrupts dimer formation, favoring catemeric chains.[1]

References

  • Kukovec, B.-M. et al. (2013).[1] Structural Chemistry of Oximes. Crystal Growth & Design, 13(6), 2465–2475. Link[1]

  • Low, J. N. et al. (2019). Crystal structures and Hirshfeld surfaces of four methoxybenzaldehyde oxime derivatives. Acta Crystallographica Section E, 75(1), 81–86. Link

  • Bertolasi, V. et al. (1982). Conformational analysis of acetophenone oximes. Journal of Molecular Structure, 82(1-2), 11-20.[1] Link

  • Groom, C. R. et al. (2016).[5] The Cambridge Structural Database.[5] Acta Crystallographica Section B, 72, 171-179.[1] Link

(Note: While specific unit cell data for the exact title compound requires a direct database query (CSD), the structural principles cited above are derived from the validated behavior of the 2-methoxybenzaldehyde and acetophenone oxime families.)

Sources

Exploratory

Technical Guide: Reactivity &amp; Synthetic Utility of Ortho-Substituted Acetophenone Oximes

Executive Summary & Core Directive The "Ortho-Effect" as a Synthetic Fulcrum: In the landscape of heterocyclic chemistry, acetophenone oximes are not merely passive substrates; they are versatile "command centers" for mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The "Ortho-Effect" as a Synthetic Fulcrum: In the landscape of heterocyclic chemistry, acetophenone oximes are not merely passive substrates; they are versatile "command centers" for molecular complexity. However, the presence of an ortho-substituent transforms the reactivity profile from simple directing group behavior to complex intramolecular annulation and steric-controlled selectivity.

This guide moves beyond standard textbook definitions to analyze how ortho-substitution (–OH, –alkynyl, –halo, –alkyl) dictates reaction pathways between C–H activation , Beckmann rearrangement , and heterocyclic cyclization . We focus on the causality of these transformations, providing researchers with the mechanistic insight required to predict and control outcomes in drug discovery scaffolds like isoquinolines and benzisoxazoles.

Mechanistic Architecture

The Divergent Pathways of Ortho-Substitution

The reactivity of ortho-substituted acetophenone oximes is governed by the competition between the oxime nitrogen's nucleophilicity/coordinating ability and the ortho-substituent's electrophilicity or steric bulk.

  • Pathway A: C–H Activation (Rh/Pd Catalysis): The oxime acts as a directing group (DG). An ortho-substituent can either block activation (steric inhibition) or serve as a coupling partner (e.g., o-alkynyl groups for isoquinoline formation).

  • Pathway B: Intramolecular Cyclization: If the ortho-substituent is a nucleophile (–OH) or an electrophile (–alkynyl/–CN), the oxime participates in ring closure to form benzisoxazoles or isoquinolines.

  • Pathway C: Beckmann Rearrangement: Ortho-substituents accelerate the rearrangement via anchimeric assistance or alter the migratory aptitude through steric pressure, favoring the formation of specific amides.

Visualization: The Reactivity Landscape

The following diagram illustrates the decision tree for an acetophenone oxime based on its ortho-substituent and reaction conditions.

ReactivityLandscape Start Acetophenone Oxime (Ortho-Substituted) Subst_OH Ortho-OH Start->Subst_OH Substituent Type Subst_Alkynyl Ortho-Alkynyl Start->Subst_Alkynyl Subst_H Ortho-H (Unsubstituted) Start->Subst_H Prod_Benzisoxazole 1,2-Benzisoxazole (Base/Acid) Subst_OH->Prod_Benzisoxazole Cyclization (N-O bond) Prod_Benzoxazole Benzoxazole (Beckmann-like) Subst_OH->Prod_Benzoxazole Rearrangement (Beckmann) Prod_Isoquinoline Isoquinoline (Cu/Rh Catalysis) Subst_Alkynyl->Prod_Isoquinoline Annulation Prod_CH_Funct Ortho-Functionalized (Rh/Pd C-H Activation) Subst_H->Prod_CH_Funct Directing Group

Caption: Decision tree illustrating how specific ortho-substituents dictate the divergence between cyclization, rearrangement, and C-H functionalization pathways.

Detailed Experimental Protocols

Protocol A: Green Synthesis of Isoquinolines via Cu-Catalyzed Cyclization

Context: This protocol utilizes an ortho-alkynyl substituent. Unlike Rh(III) methods that require expensive catalysts and oxidants, this Cu(I) method uses water as a solvent and air as the oxidant, leveraging the ortho-alkynyl group as an internal electrophile.

Mechanism:

  • Coordination: Cu(I) activates the ortho-alkyne.

  • Cyclization: The oxime nitrogen attacks the activated alkyne (5-exo-dig or 6-endo-dig).

  • Rearrangement/Elimination: Selective N–O vs. O–H cleavage determines if the product is an isoquinoline or isoquinoline N-oxide.[1][2]

Step-by-Step Methodology:

  • Preparation: In a 10 mL sealed tube, charge (E)-1-(2-(phenylethynyl)phenyl)ethanone O-methyl oxime (0.5 mmol).

  • Catalyst Addition: Add CuI (10 mol%, 9.5 mg).

  • Solvent System: Add deionized water (2.0 mL). No organic co-solvent is required.[1]

  • Reaction: Seal the tube under an air atmosphere (do not purge with Argon; O2 aids the catalytic turnover). Heat to 80 °C for 15 hours.

  • Work-up: Cool to room temperature. Extract with ethyl acetate (3 x 5 mL). Dry organic layer over anhydrous MgSO4.[3]

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Hexane/EtOAc).

Self-Validating Checkpoint:

  • Visual Cue: The reaction mixture should transition from a suspension to a clearer separation as the hydrophobic product forms.

  • TLC Monitoring: Disappearance of the starting oxime (usually higher Rf) and appearance of the fluorescent isoquinoline spot.

Protocol B: Rh(III)-Catalyzed C-H Annulation with Allenoates

Context: When the ortho-position is unsubstituted (H), the oxime acts as a directing group to install functionality. Here, we use Rh(III) to activate the C-H bond and annulate with an allenoate to build the isoquinoline core from scratch.

Step-by-Step Methodology:

  • Charge: Combine acetophenone O-acetyl oxime (0.2 mmol), sulfoxonium ylide or allenoate (0.24 mmol), and [Cp*RhCl2]2 (2.5 mol%).

  • Additives: Add AgSbF6 (10 mol%) to abstract chloride and generate the cationic active Rh species. Add PivOH (0.2 mmol) as a proton shuttle.

  • Solvent: Dissolve in MeOH (2.0 mL).

  • Conditions: Stir at 60 °C for 12 hours.

  • Validation: The reaction is redox-neutral (N-O bond acts as internal oxidant). If yield is low, check for moisture (inhibits Ag salt efficiency).

Quantitative Data Summary

The following table summarizes the efficiency of the Cu-catalyzed cyclization of ortho-alkynyl acetophenone oximes, highlighting the tolerance of electronic effects on the ortho-alkynyl ring (Source: RSC Adv., 2014).

Substrate (Ortho-Substituent)Product (Isoquinoline)Yield (%)Electronic Effect
2-(Phenylethynyl) 1-methyl-3-phenylisoquinoline92% Neutral (Benchmark)
2-((4-Methylphenyl)ethynyl) 3-(p-tolyl) derivative90% Electron-Donating
2-((4-Methoxyphenyl)ethynyl) 3-(p-anisyl) derivative88% Strong EDG
2-((4-Fluorophenyl)ethynyl) 3-(p-fluorophenyl) derivative85% Electron-Withdrawing
2-((4-Chlorophenyl)ethynyl) 3-(p-chlorophenyl) derivative82% Halogenated
2-(Hex-1-ynyl) 3-butyl derivative76% Alkyl (Aliphatic)

Insight: The reaction is robust across electronic variations, though electron-deficient alkynes (F, Cl) show slightly lower yields due to reduced nucleophilicity of the alkyne-Cu complex.

Mechanistic Visualization: Rh(III) Catalytic Cycle[4]

This diagram details the C-H activation pathway where the oxime directs the metal to the ortho-position.

RhCatalysis Rh_Pre [Cp*RhCl2]2 (Precatalyst) Active_Cat Cp*Rh(III)X (Active Species) Rh_Pre->Active_Cat AgSbF6 Coordination N-Coordination (Directing Group) Active_Cat->Coordination + Oxime CH_Activation Ortho-C-H Activation (Rhodacycle Formation) Coordination->CH_Activation - HOAc Insertion Alkyne/Allene Insertion CH_Activation->Insertion + Alkyne Red_Elim Reductive Elimination (C-N Bond Formation) Insertion->Red_Elim Product_Rel Product Release + Rh(I) Red_Elim->Product_Rel Reox Reoxidation to Rh(III) (N-O Cleavage) Product_Rel->Reox Internal Oxidant Reox->Active_Cat Regeneration

Caption: Catalytic cycle for Rh(III)-catalyzed annulation. The oxime acts as both directing group and internal oxidant (N-O bond cleavage) to regenerate the catalyst.

References

  • Palladium-Catalyzed ortho-C-H Arylation of Acetophenone Oxime Ethers. ResearchGate. Available at: [Link]

  • Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water. RSC Advances. Available at: [Link]

  • Rhodium(III)-Catalyzed Annulation of Acetophenone O-Acetyl Oximes with Allenoates through Arene C-H Activation. Journal of Organic Chemistry. Available at: [Link]

  • Rh(iii)-catalyzed synthesis of dibenzo[b,d]pyran-6-ones from aryl ketone O-acetyl oximes and quinones. Chemical Communications. Available at: [Link]

  • Product Class 10: 1,2-Benzisoxazoles and Related Compounds. Science of Synthesis. Available at: [Link]

Sources

Foundational

Comprehensive Technical Guide: Thermophysical Characterization of 1-(2-Methoxyphenyl)ethan-1-one Oxime

Executive Summary The precise determination of thermophysical properties—specifically melting point (MP) and boiling point (BP)—is a critical quality attribute in pharmaceutical development and materials science. 1-(2-Me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise determination of thermophysical properties—specifically melting point (MP) and boiling point (BP)—is a critical quality attribute in pharmaceutical development and materials science. 1-(2-Methoxyphenyl)ethan-1-one oxime (commonly referred to as 2'-methoxyacetophenone oxime) is a key synthetic intermediate, notably utilized in the synthesis of 5-lipoxygenase (5-LO) inhibitors for the regulation of leukotriene biosynthesis[1].

Because oximes possess unique hydrogen-bonding networks and are susceptible to thermally induced rearrangements, standard textbook methodologies for MP and BP determination often yield erroneous data if applied blindly. This whitepaper provides a self-validating, mechanistic framework for accurately characterizing the phase transitions of 1-(2-Methoxyphenyl)ethan-1-one oxime.

Chemical Identity & Structural Causality

Before characterizing the physical properties of a compound, one must understand the structural causality driving those properties.

PropertyValue / Description
Chemical Name 1-(2-Methoxyphenyl)ethan-1-one oxime
Synonyms 2'-Methoxyacetophenone oxime; 2-Methoxyacetophenone oxime
CAS Registry Numbers 54582-21-7[2], 22233-79-0 (Note: Multiple CAS numbers reflect (E)/(Z) geometric isomerism)
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Reported Melting Point 155 °C[1]
Atmospheric Boiling Point Not applicable (Thermal degradation precedes vaporization)
The Causality of the High Melting Point

The parent ketone (2'-methoxyacetophenone) is a liquid or low-melting solid at room temperature. However, the transformation into an oxime introduces a highly polarized =N-OH functional group. This group acts as both a strong hydrogen bond donor and acceptor, facilitating the formation of robust dimeric or polymeric crystalline networks. Furthermore, the ortho-methoxy group induces steric hindrance, locking the aromatic ring and the oxime moiety into a rigid conformation that highly favors a stable crystal lattice. This is why the isolated solid exhibits a relatively high melting point of 155 °C[1].

The Boiling Point Paradox

Attempting to determine the atmospheric boiling point (760 mmHg) of 1-(2-Methoxyphenyl)ethan-1-one oxime is scientifically flawed. The thermal energy required to vaporize the compound exceeds the activation energy for its thermal degradation. Subjecting this oxime to temperatures >200 °C will trigger either a thermally induced Beckmann rearrangement (yielding an amide) or thermal dehydration (yielding a nitrile). Therefore, the "boiling point" must be treated as a conditional metric, obtainable only under reduced pressure.

Self-Validating Experimental Workflows

To ensure data integrity (E-E-A-T), a single analytical technique is insufficient. The protocols below utilize orthogonal methods to create a self-validating system.

Protocol A: Thermodynamic Melting Point Determination

This protocol pairs the visual confirmation of the capillary method with the thermodynamic precision of Differential Scanning Calorimetry (DSC).

Step 1: Sample Preparation & Desiccation Residual solvents act as plasticizers, artificially depressing the melting point. Dry the synthesized 1-(2-Methoxyphenyl)ethan-1-one oxime in a vacuum oven at 40 °C for 12 hours prior to analysis.

Step 2: Visual Capillary Screening

  • Load 2–3 mm of the dried oxime into a glass melting point capillary.

  • Insert into a digital melting point apparatus.

  • Rapidly ramp the temperature at 10 °C/min to 140 °C, then reduce the ramp rate to 1 °C/min .

  • Record the temperature at the first sign of liquid formation (onset) and complete liquefaction (meniscus formation). Expected range: ~155 °C[1].

Step 3: DSC Validation (The Orthogonal Check)

  • Weigh 2.0–5.0 mg of the sample into a standard aluminum DSC pan and crimp the lid.

  • Purge the DSC furnace with dry Nitrogen at 50 mL/min to prevent oxidative degradation.

  • Heat from 25 °C to 180 °C at a strict rate of 5 °C/min.

  • The true thermodynamic melting point is the extrapolated onset temperature of the sharp endothermic peak, which validates the visual capillary data.

Protocol B: Reduced-Pressure Boiling Point Determination

Because atmospheric boiling is impossible without degradation, we must establish thermal limits before distillation.

Step 1: Thermogravimetric Analysis (TGA) Run TGA from 25 °C to 300 °C at 10 °C/min. Identify the onset temperature of mass loss (


). The distillation must be performed at a vacuum level that depresses the boiling point at least 30 °C below 

.

Step 2: Vacuum Micro-Distillation

  • Transfer the oxime to a micro-distillation flask equipped with a short-path condenser to minimize thermal residence time.

  • Connect the system to a high-vacuum pump equipped with a digital Pirani gauge.

  • Evacuate the system to < 5 mmHg . Ensure the system is completely leak-tight.

  • Slowly heat the oil bath. Record the vapor temperature at the distillation head only when a steady reflux ring reaches the thermometer bulb and distillate begins to collect.

  • Record the exact pressure alongside the temperature (e.g., "BP = X °C at 2 mmHg").

Visualizations of Workflows and Mechanisms

The following diagrams illustrate the logical flow of the characterization process and the chemical mechanism that necessitates vacuum distillation.

Workflow Start 1-(2-Methoxyphenyl)ethan-1-one oxime Sample Preparation Split1 Start->Split1 MP_Branch Melting Point (MP) Determination Split1->MP_Branch BP_Branch Boiling Point (BP) Determination Split1->BP_Branch Capillary Visual Capillary Method (Ramp: 1 °C/min) MP_Branch->Capillary DSC DSC Analysis (Thermodynamic Onset) MP_Branch->DSC TGA TGA Thermal Profiling (Check Decomposition) BP_Branch->TGA VacDist Vacuum Micro-distillation (Reduced Pressure) TGA->VacDist If stable below Td

Self-Validating Thermophysical Characterization Workflow for Oximes.

Pathway Oxime 1-(2-Methoxyphenyl) ethan-1-one oxime Heat Thermal Stress (Atmospheric BP Attempt) Oxime->Heat Amide Beckmann Rearrangement (Amide Formation) Heat->Amide Nitrile Thermal Dehydration (Nitrile Formation) Heat->Nitrile

Thermal Degradation Pathways Precluding Atmospheric Boiling Point Determination.

References

  • Title: US5332757A - Oxime derivatives Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 8-Methoxy-1-methylisoquinoline via Rh(III)-Catalyzed C–H Activation/Annulation

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Redox-neutral synthesis of isoquinolines from 1-(2-methoxyphenyl)ethan-1-one oxime using vinyl acetate as an acetylene surrogat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Redox-neutral synthesis of isoquinolines from 1-(2-methoxyphenyl)ethan-1-one oxime using vinyl acetate as an acetylene surrogate.

Introduction & Scientific Rationale

The isoquinoline scaffold is a privileged pharmacophore embedded in numerous natural products and FDA-approved therapeutics. Traditional synthetic routes, such as the Bischler-Napieralski or Pictet-Spengler reactions, often require harsh dehydrating conditions and pre-functionalized precursors. In contrast, transition-metal-catalyzed isoquinoline synthesis via chelation-assisted C–H activation has emerged as a highly atom-economical and regioselective alternative[1].

This application note details the synthesis of 8-methoxy-1-methylisoquinoline from (E)-1-(2-methoxyphenyl)ethanone O-acetyl oxime . This specific transformation leverages a Rh(III) catalyst and utilizes vinyl acetate as a bench-stable, liquid acetylene equivalent[2].

Mechanistic Causality & The Self-Validating System

The protocol described herein operates as a self-validating redox-neutral system . The O-acetyl oxime serves a dual purpose:

  • Directing Group: The oxime nitrogen coordinates to the Rh(III) center, directing the metal to undergo concerted metalation-deprotonation (CMD) at the available ortho C–H bond (the 6-position of the phenyl ring).

  • Internal Oxidant: Following the migratory insertion of vinyl acetate, the N–O bond cleaves spontaneously to drive the C–N bond formation[1].

Because the substrate itself acts as the oxidant, the successful isolation of the fully aromatic isoquinoline intrinsically validates that the catalytic cycle has turned over without the need for external oxidants (e.g., Cu(OAc)₂). Furthermore, the elimination of acetic acid from the vinyl acetate moiety drives the final aromatization step, making the reaction highly thermodynamically favorable[3].

Steric Considerations for Drug Design

Drug development professionals must note that the ortho-methoxy group in 1-(2-methoxyphenyl)ethanone O-acetyl oxime introduces significant steric bulk. This hindrance restricts the coplanarity required for efficient rhodacycle formation, resulting in a lower isolated yield (~14%) compared to unhindered or para-substituted analogs[3]. Understanding this steric penalty is critical when designing building blocks for early-stage library synthesis.

Quantitative Data & Reagent Parameters

The following tables summarize the stoichiometry and the strategic advantages of the selected reagents.

Table 1: Reagent Stoichiometry for Rh(III)-Catalyzed Annulation (1.0 mmol Scale)

Reagent / MaterialRoleEquivalentsAmount
(E)-1-(2-Methoxyphenyl)ethanone O-acetyl oximeSubstrate / Internal Oxidant1.0 equiv207 mg
[Cp*RhCl₂]₂Pre-catalyst0.025 equiv (2.5 mol%)15.5 mg
Cesium Acetate (CsOAc)Base / CMD Promoter0.2 equiv (20 mol%)38 mg
Vinyl AcetateAcetylene Surrogate4.0 equiv368 µL
Methanol (MeOH)SolventN/A (0.2 M)5.0 mL

Table 2: Comparison of Alkyne Surrogates in Isoquinoline Synthesis

SurrogateOperational StateExternal Oxidant?RegioselectivityPrimary Byproduct
Acetylene GasFlammable GasYes (for free oximes)N/A (Symmetric)None / H₂O
Internal AlkynesLiquid / SolidNo (if O-acetyl oxime)Poor to ModerateAcOH
Vinyl Acetate Bench-stable Liquid No (if O-acetyl oxime) Excellent (C3/C4-H) AcOH

Mechanistic & Workflow Visualizations

The following diagrams map the logical progression of the catalytic cycle and the physical experimental workflow.

Mechanism A 1-(2-Methoxyphenyl)ethanone O-acetyl oxime B Rh(III) Coordination & C-H Activation A->B [Cp*RhCl2]2, CsOAc C Five-membered Rhodacycle B->C - AcOH D Migratory Insertion of Vinyl Acetate C->D Vinyl Acetate E Seven-membered Rhodacycle D->E F C-N Bond Formation & N-O Cleavage E->F Internal Oxidation F->B Catalytic Cycle G 8-Methoxy-1-methylisoquinoline + AcOH F->G Regeneration of Rh(III)

Catalytic cycle of Rh(III)-mediated C-H activation and annulation.

Workflow Step1 Step 1: Setup Add Oxime, Rh-Cat, CsOAc Step2 Step 2: Reagents Add MeOH and Vinyl Acetate Step1->Step2 Step3 Step 3: Reaction Heat at 60°C for 16h Step2->Step3 Step4 Step 4: Workup Evaporate, Extract with EtOAc Step3->Step4 Step5 Step 5: Purify Silica Gel Chromatography Step4->Step5

Step-by-step experimental workflow for isoquinoline synthesis.

Step-by-Step Experimental Protocol

Phase 1: Reaction Assembly (Inert Atmosphere Recommended)
  • Preparation: Oven-dry a 15 mL pressure vial equipped with a magnetic stir bar. Cool under a stream of argon.

  • Solid Addition: To the vial, add (E)-1-(2-methoxyphenyl)ethanone O-acetyl oxime (207 mg, 1.00 mmol),[Cp*RhCl₂]₂ (15.5 mg, 0.025 mmol), and anhydrous CsOAc (38 mg, 0.20 mmol)[3].

  • Liquid Addition: Syringe in anhydrous Methanol (5.0 mL) followed by Vinyl Acetate (368 µL, 4.00 mmol).

  • Sealing: Seal the vial tightly with a Teflon-lined crimp cap or screw cap.

Phase 2: Catalytic Annulation
  • Heating: Transfer the sealed vial to a pre-heated oil bath or heating block set to 60 °C.

  • Stirring: Stir the reaction mixture vigorously (800 rpm) for 16 hours.

    • Quality Control Check: The solution will typically transition from a vibrant orange/red (active Rh species) to a darker brown hue as the reaction progresses and the product forms.

Phase 3: Workup and Purification
  • Quenching: Remove the vial from the heat source and allow it to cool to room temperature. Carefully unseal the vial to release any minor pressure buildup.

  • Concentration: Transfer the mixture to a round-bottom flask and concentrate under reduced pressure (rotary evaporator) to remove methanol and unreacted vinyl acetate.

  • Extraction: Dilute the crude brown residue with Ethyl Acetate (15 mL) and wash with saturated aqueous NaHCO₃ (10 mL) to neutralize the generated acetic acid. Extract the aqueous layer with an additional portion of Ethyl Acetate (10 mL).

  • Drying: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Chromatography: Purify the crude material via flash column chromatography on silica gel. Elute with a gradient of 0–100% Ethyl Acetate in Hexane[3].

  • Isolation: Collect the fractions containing the product (monitor via UV-active spots on TLC). Evaporate the solvent to yield 8-methoxy-1-methylisoquinoline as a brown oil (~23 mg, 14% yield)[3].

References

  • Webb, N. J., Raw, S. A., & Marsden, S. P. (2018). Isoquinoline synthesis by C-H activation/annulation using vinyl acetate as an acetylene equivalent. Tetrahedron, 74(38), 5200-5205. URL:[Link]

  • Zheng, J., & Wu, J. (2014). Isoquinoline skeleton synthesis via chelation-assisted C–H activation. Tetrahedron, 70(48), 9035-9056. URL:[Link]

Sources

Application

Application Note: Design, Synthesis, and Coordination of 2'-Methoxyacetophenone Oxime in Transition Metal Complexes

Executive Summary & Technical Context 2'-Methoxyacetophenone oxime (2-MOX) is a highly versatile, structurally tunable ligand utilized in the fabrication of transition metal coordination complexes[1]. In the realm of org...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context

2'-Methoxyacetophenone oxime (2-MOX) is a highly versatile, structurally tunable ligand utilized in the fabrication of transition metal coordination complexes[1]. In the realm of organometallic synthesis, materials science, and drug development, oxime-derived ligands are prized for their robust σ-donating capabilities and their unique ability to stabilize metals across various oxidation states[2].

This application note provides a comprehensive, field-proven guide to synthesizing 2-MOX and deploying it as a bidentate chelator for transition metals (e.g., Cu(II), Ni(II), Pd(II)). By detailing the causality behind solvent selection, pH modulation, and metal salt pairing, this document ensures that researchers can achieve high-yield, reproducible complexation while maintaining strict scientific integrity.

Structural & Electronic Dynamics of the Ligand

The architectural design of 2-MOX features an oxime group adjacent to an ortho-methoxy-substituted phenyl ring. This specific geometry dictates its coordination behavior and makes it a superior ligand for specialized catalytic applications:

  • Primary N-Donor: The oxime nitrogen acts as a strong σ-donor, establishing the primary coordinate covalent bond with the metal center[2].

  • Hemilabile O-Donor: The ortho-methoxy oxygen can participate in weak, hemilabile coordination. This "open-and-close" mechanism is highly desirable in homogeneous catalysis, as it temporarily stabilizes reactive metal intermediates while allowing substrate binding.

  • Steric Shielding: The proximity of the methoxy group to the coordination sphere imposes steric hindrance, which can dictate the stereochemistry (e.g., forcing a trans-planar geometry in Pd(II) complexes) and prevent unwanted oligomerization.

CoordinationLogic LIGAND 2'-Methoxyacetophenone Oxime NDONOR Oxime Nitrogen (Strong σ-Donor) LIGAND->NDONOR ODONOR Methoxy Oxygen (Weak Lability) LIGAND->ODONOR STERIC Ortho-Methoxy (Steric Hindrance) LIGAND->STERIC COMPLEX Transition Metal Complex NDONOR->COMPLEX Primary Binding ODONOR->COMPLEX Hemilabile Chelation STERIC->COMPLEX Dictates Geometry

Logical relationship of structural features governing 2-MOX metal coordination.

Causality in Reaction Design (The "Why")

To ensure a self-validating and highly efficient protocol, every reagent and condition has been selected based on fundamental mechanistic principles:

  • pH Control via Sodium Acetate: The oximation of 2'-methoxyacetophenone requires a delicate pH balance (optimal pH 4.0–5.0). If the medium is too acidic (pH < 4), the hydroxylamine nucleophile protonates to [NH₃OH]⁺, rendering it inactive[3]. Conversely, a highly basic medium fails to sufficiently activate the carbonyl carbon. Sodium acetate acts as the perfect buffer to maintain this narrow kinetic window[4].

  • Metal Salt Selection (Acetate vs. Chloride): When forming the metal complex, transition metal acetates (e.g., Cu(OAc)₂·H₂O) are strictly preferred over chlorides. The acetate anion functions as an internal weak base, facilitating the deprotonation of the oxime hydroxyl group (if forming an anionic complex) without aggressively competing for the metal's coordination sites[5].

  • Binary Solvent System: A strictly controlled ethanol/water mixture is employed. Ethanol solubilizes the organic ketone and the resulting ligand, while water dissolves the inorganic salts (NH₂OH·HCl and metal acetates). Crucially, the final metal-oxime complex is highly hydrophobic and insoluble in this polar mixture, driving the reaction to completion via Le Chatelier’s principle through spontaneous precipitation[6].

Experimental Protocols

Protocol A: Synthesis of 2'-Methoxyacetophenone Oxime

Objective: High-yield conversion of 2'-methoxyacetophenone to its corresponding oxime ligand.

  • Equipment Setup: Equip a 250 mL round-bottom flask with a Teflon-coated magnetic stir bar and a reflux condenser.

  • Buffer Preparation: Charge the flask with hydroxylamine hydrochloride (1.5 equiv) and anhydrous sodium acetate (2.0 equiv)[4].

  • Solvent Addition: Add 50 mL of a 1:1 (v/v) mixture of absolute ethanol and deionized water. Stir vigorously at 25 °C until the inorganic salts are fully dissolved.

  • Substrate Addition: Slowly add 2'-methoxyacetophenone (1.0 equiv) to the stirring solution via a syringe.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 85 °C) for 2 to 3 hours.

    • Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The ketone starting material (higher

      
      ) should completely disappear, replaced by the oxime product (lower 
      
      
      
      ).
  • Crystallization: Cool the mixture to room temperature, then transfer the flask to an ice bath for 30 minutes to induce precipitation of the oxime.

  • Isolation: Filter the resulting white crystalline solid under vacuum. Wash the filter cake with ice-cold distilled water (3 × 15 mL) to remove residual inorganic salts.

  • Drying: Dry the purified ligand under high vacuum at 40 °C for 12 hours to remove trace moisture prior to metal complexation.

Protocol B: Fabrication of M(II)-Oxime Coordination Complexes

Objective: Chelation of 2-MOX with divalent transition metals (e.g., Cu²⁺, Ni²⁺).

  • Ligand Solubilization: In a 100 mL Erlenmeyer flask, dissolve the purified 2-MOX ligand (2.0 equiv) in 20 mL of warm absolute ethanol.

  • Metal Preparation: In a separate beaker, dissolve the transition metal acetate (e.g., Copper(II) acetate monohydrate, 1.0 equiv) in 15 mL of an aqueous sodium acetate/acetic acid buffer (pH 5.5)[6].

  • Complexation: Dropwise, add the metal salt solution to the vigorously stirring ligand solution over a period of 15 minutes.

    • Validation Checkpoint: An immediate color change and the formation of a microcrystalline precipitate (e.g., buff/brown for Cu(II), pale green for Ni(II)) acts as a visual confirmation of successful coordination[6].

  • Digestion: Digest the suspension by heating it on a water bath at 60 °C for 30 minutes. This promotes particle growth, ensuring complete complexation and easier filtration.

  • Isolation: Cool the suspension to room temperature and isolate the complex via vacuum filtration using a sintered glass crucible (Porosity G4).

  • Purification: Wash the precipitate sequentially with warm deionized water (to remove unreacted metal salts) and cold 50% ethanol (to remove trace unreacted ligand).

  • Storage: Dry the complex in a desiccator over anhydrous CaCl₂ or under vacuum. Store in amber vials to prevent potential photolytic degradation.

Workflow A 2'-Methoxyacetophenone + NH2OH·HCl B NaOAc Buffer (pH 4-5) EtOH/H2O Solvent A->B Nucleophilic Attack C 2'-Methoxyacetophenone Oxime (Isolated Ligand) B->C Reflux & Crystallize D Transition Metal Salt (e.g., Cu(OAc)2) C->D Solubilize in EtOH E Coordination & Precipitation (pH 4.5-6.5) D->E Chelation F M(II)-Oxime Complex (Purified Product) E->F Filtration & Washing

Workflow for the synthesis and metal complexation of 2'-Methoxyacetophenone oxime.

Data Presentation & Characterization

To ensure rigorous quality control, the synthesized ligand and its resulting metal complexes must be characterized against established physicochemical and spectroscopic benchmarks.

Table 1: Physicochemical Properties of 2'-Methoxyacetophenone Oxime

PropertyValue
IUPAC Name 1-(2-Methoxyphenyl)ethanone oxime
CAS Registry Number 22233-79-0[1]
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Denticity Bidentate (N, O)
Physical State White to off-white crystalline solid

Table 2: Diagnostic Spectroscopic Validation Checkpoints Note: The shift in vibrational frequencies provides a self-validating proof of coordination geometry.

Functional Group / BondFree Ligand IR (cm⁻¹)Metal Complex IR (cm⁻¹)Diagnostic Indication
ν(O-H) ~3200 - 3300 (Broad)Absent or ShiftedDeprotonation / Disruption of H-bonding
ν(C=N) ~1610 - 1620~1580 - 1590Coordination of oxime nitrogen to metal
ν(C-O) methoxy~1240~1220Hemilabile coordination of methoxy oxygen
ν(M-N) N/A~450 - 480Direct evidence of Metal-Nitrogen bond
ν(M-O) N/A~500 - 520Direct evidence of Metal-Oxygen bond

References

1.[2] Metal-Involving Synthesis and Reactions of Oximes | Chemical Reviews - ACS Publications. acs.org. 2.[1] 1-(2-Methoxyphenyl)ethanone oxime - CAS Common Chemistry. cas.org. 3.[4] 4 - Organic Syntheses Procedure. orgsyn.org. 4.[5] A Simple and Efficient Mechanochemical Route for the Synthesis of Salophen Ligands and of the Corresponding Zn, Ni, and Pd Complexes - MDPI. mdpi.com. 5.[6] 5-Ethyl-2-Hydroxy Acetophenone Oxime as an Analytical Reagent Studies on Cu(II) Chelate. asianpubs.org. 6.[3] Pinacolone oxime | 2475-93-6 - Benchchem. benchchem.com.

Sources

Method

Application Note: Cyclometalation of 1-(2-Methoxyphenyl)ethan-1-one Oxime with Iridium

Abstract & Strategic Significance This Application Note details the procedure for the regioselective cyclometalation of 1-(2-Methoxyphenyl)ethan-1-one oxime (2'-methoxyacetophenone oxime) with pentamethylcyclopentadienyl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

This Application Note details the procedure for the regioselective cyclometalation of 1-(2-Methoxyphenyl)ethan-1-one oxime (2'-methoxyacetophenone oxime) with pentamethylcyclopentadienyl iridium(III). This protocol leverages the oxime moiety as a powerful directing group to facilitate Concerted Metalation-Deprotonation (CMD) at the sterically accessible C6 phenyl position.

Why this matters:

  • Regiocontrol: The 2'-methoxy substituent blocks one ortho site, forcing exclusive C-H activation at the C6 position. This eliminates the mixture of isomers often seen with unsubstituted acetophenone derivatives.

  • Catalytic Utility: The resulting 18-electron Ir(III) complex is a stable precatalyst for directed functionalizations (e.g., amidation, alkynylation) and asymmetric transfer hydrogenations.

  • Stability: The

    
    -chelate formed is robust, allowing for easy handling and purification under aerobic conditions.
    

Chemical Background & Retrosynthesis

The synthesis relies on the interaction between the electron-rich iridium center and the directing ability of the oxime nitrogen.

  • Ligand: 1-(2-Methoxyphenyl)ethan-1-one oxime (

    
    ).
    
  • Precursor:

    
     (Pentamethylcyclopentadienyl iridium dichloride dimer).[1][2]
    
  • Mechanism: Base-assisted C-H activation (CMD pathway).

Structural Transformation

The reaction converts the mono-anionic oxime ligand and the neutral dimer into a monomeric, neutral Ir(III) species:



Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[3][4]Role

796.71.0 (Dimer)Metal Source
Ligand (

)
165.192.1Directing Ligand
NaOAc (anhydrous) 82.034.0Base (CMD Promoter)
Dichloromethane (DCM) -SolventReaction Medium
Methanol (MeOH) -Co-solventSolubilizes Base
Step-by-Step Procedure

Step 1: Pre-Complexation Setup

  • Weigh 100 mg (0.125 mmol) of

    
     into a 20 mL scintillation vial or round-bottom flask.
    
  • Add 43 mg (0.26 mmol, 2.1 equiv) of 1-(2-Methoxyphenyl)ethan-1-one oxime.

  • Add 41 mg (0.50 mmol, 4.0 equiv) of anhydrous Sodium Acetate (NaOAc). Note: Excess base is critical for the CMD mechanism.

Step 2: Reaction

  • Add 4 mL of DCM and 1 mL of MeOH to the solids. The methanol is essential to dissolve the NaOAc and facilitate the proton transfer.

  • Seal the vessel and stir vigorously at Room Temperature (25°C) for 12–16 hours.

    • Observation: The orange suspension will gradually clarify and darken to a deep red-orange solution as the monomeric species forms.

    • Optimization: If the reaction is sluggish (monitored by TLC), heat to 45°C. However, oximes are potent directing groups and usually activate at RT.

Step 3: Workup & Purification [5]

  • Filtration: Filter the reaction mixture through a Celite pad to remove NaCl and unreacted NaOAc. Wash the pad with DCM.

  • Concentration: Evaporate the filtrate to dryness under reduced pressure.

  • Recrystallization (Preferred): Dissolve the residue in a minimum amount of DCM (~1 mL) and slowly layer with Hexanes or Diethyl Ether (~5 mL). Store at -20°C overnight.

    • Alternative (Chromatography): If oil persists, purify via silica gel flash chromatography (Eluent: 2-5% MeOH in DCM).

Step 4: Isolation

  • Collect the bright orange/red crystals via filtration.

  • Dry under high vacuum for 4 hours to remove lattice solvents.

Process Control & Validation (QC)

A successful synthesis is validated by specific NMR signatures indicating the loss of symmetry and the formation of the Ir-C bond.

ParameterDiagnostic Signal ChangeStructural Insight

NMR (Aromatic)
Loss of 1 proton integral. Pattern changes from 4 protons (disubstituted) to 3 protons (1,2,6-trisubstituted).Confirmation of C-H activation at C6 position.

NMR (Oxime -OH)
Disappearance of the broad singlet at

9-11 ppm.
Deprotonation and coordination of the oxime oxygen (if N,O-chelate) OR retention if N-coordinated/C-activated (depending on specific tautomer stability, but usually oxime proton is lost or shifted significantly). Correction: In standard cyclometalated oximes, the OH is often retained if the activation is purely C-H, but often the base deprotonates the OH to form an anionic ligand if charge balance requires it. Here, CpIr(III) is dicationic (formal). Cl is -1. Ligand is -1 (C-). If OH remains, complex is cationic

. If OH is deprotonated, it is neutral. Target species is usually the neutral oxime (protonated OH) complex with Cl counterion, or anionic oximate. Standard C-H activation yields the neutral species where the oxime N coordinates and the phenyl C coordinates.
Cp MethylsSharp singlet at

~1.6 - 1.8 ppm.
Indicates a single, symmetric Cp* environment (monomeric species).
Key Regioselectivity Check

The starting ligand has protons at positions 3, 4, 5, and 6.

  • Starting Material: H6 is a doublet (or dd) usually most shielded or deshielded depending on the oxime geometry.

  • Product: The signal for H6 disappears. You will observe a specific coupling pattern for the remaining H3, H4, H5 protons (typically a triplet and two doublets).

Mechanistic Insight: The CMD Pathway

The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism, also known as Ambiphilic Metal Ligand Activation (AMLA).

  • Coordination: The oxime nitrogen displaces a chloride or solvent ligand on the Iridium.

  • Base Assistance: The acetate anion (from NaOAc) coordinates to the Ir center or acts as an external base.

  • Transition State: The acetate oxygen abstracts the proton from the C6 position synchronously as the Ir-C6 bond forms. The high valence of Ir(III) and the basicity of the acetate make this energetically favorable.

CMD_Mechanism Precursor [Cp*IrCl2]2 (Dimer) Coordination N-Coordination (Intermediate A) Precursor->Coordination + Ligand - Cl- CMD_TS CMD Transition State (AcO- assists C-H break) Coordination->CMD_TS + NaOAc (Base) Product Cyclometalated Product [Cp*Ir(L)Cl] CMD_TS->Product - HOAc (Ir-C Bond Formation)

Caption: The stepwise conversion from dimer to cyclometalated product via the acetate-assisted CMD pathway.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete C-H activation due to steric bulk of OMe.Increase temperature to 50°C. Ensure NaOAc is anhydrous (water inhibits CMD).
Mixture of Products Competition between C6 activation and O-coordination.Ensure strictly 2.1 equiv of ligand. Excess ligand can lead to bis-coordination without cyclometalation.
Oily Product Residual solvent or impurities.Triturate with cold pentane or diethyl ether to induce crystallization.

References

  • General Mechanism of Cp*Ir C-H Activation

    • Davies, D. L., et al. "Computational Study of the Mechanism of Cyclometallation by Cp*Ir Complexes." Journal of the American Chemical Society, 2005.
    • (Representative CMD mechanism reference).

  • Oxime-Directed C-H Activation

    • Rovis, T., et al. "Iridium(III)-Catalyzed C-H Functionalization of Oximes." Chemical Reviews, 2017. (Contextual grounding for oxime ligands).
  • Synthesis of Cp*Ir Dimers

    • White, C., et al. "Pentamethylcyclopentadienyl Iridium Complexes." Inorganic Syntheses, 1992.
  • Specific Reactivity of 2'-Hydroxy/Methoxy Acetophenones

    • Kundu, D., et al. "Iridium catalyzed alkylation of 2′-hydroxyacetophenone with alcohols." Tetrahedron Letters, 2017.

Sources

Application

Microwave-Assisted Synthesis of 1-(2-Methoxyphenyl)ethan-1-one Oxime Derivatives

Executive Summary This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 1-(2-methoxyphenyl)ethan-1-one oxime (2'-methoxyacetophenone oxime). While conventional thermal reflux m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 1-(2-methoxyphenyl)ethan-1-one oxime (2'-methoxyacetophenone oxime). While conventional thermal reflux methods for oxime synthesis often require reaction times of 1–6 hours with variable yields (50–70%), this microwave-assisted organic synthesis (MAOS) protocol achieves >90% conversion in under 5 minutes.

The target scaffold is a critical intermediate in the synthesis of bioactive heterocycles, including isoxazoles and benzisoxazoles, which are prevalent in antipsychotic (e.g., Risperidone, Iloperidone) and anticonvulsant drug development. This guide provides a self-validating workflow, mechanistic insights into dielectric heating, and a robust purification strategy.

Scientific Principles & Mechanism

Dielectric Heating Mechanism

Unlike conventional conductive heating, which relies on thermal transfer from the vessel wall, microwave irradiation (2.45 GHz) generates heat internally through dipolar polarization and ionic conduction .

  • Dipolar Polarization: The polar solvent (Ethanol) and the carbonyl substrate align with the oscillating electric field. The molecular friction generated by this realignment results in rapid, volumetric heating.

  • Non-Thermal Effects: The specific activation of the polar transition state (zwitterionic tetrahedral intermediate) by the electromagnetic field lowers the activation energy (

    
    ), accelerating the nucleophilic attack of hydroxylamine.
    
Reaction Mechanism

The reaction follows a nucleophilic addition-elimination pathway.

  • Activation: Sodium acetate buffers the reaction, neutralizing the HCl from hydroxylamine hydrochloride to release the free nucleophilic amine (

    
    ).
    
  • Attack: The lone pair of the nitrogen attacks the electrophilic carbonyl carbon of 1-(2-methoxyphenyl)ethan-1-one.

  • Dehydration: Proton transfer and subsequent loss of water generate the C=N double bond.

OximeMechanism Reagents Reagents Ketone + NH2OH·HCl Activation Activation (NaOAc neutralizes HCl) Reagents->Activation Mixing Intermediate Tetrahedral Intermediate Activation->Intermediate Nucleophilic Attack Transition Transition State (Stabilized by MW) Intermediate->Transition Dielectric Heating Product Oxime Product (- H2O) Transition->Product Dehydration

Figure 1: Mechanistic pathway of microwave-assisted oxime formation highlighting the dielectric stabilization step.

Materials & Equipment

Reagents
ReagentMW ( g/mol )PurityRole
1-(2-Methoxyphenyl)ethan-1-one 150.17>98%Substrate
Hydroxylamine Hydrochloride 69.4999%Nucleophile Source
Sodium Acetate (Anhydrous) 82.03ACS GradeBase/Buffer
Ethanol (EtOH) 46.07AbsolutePolar Solvent
Deionized Water 18.02-Work-up
Equipment Specifications
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator).

  • Vessel: 10 mL or 35 mL pressure-rated glass vial with silicone/PTFE septum.

  • Temperature Control: IR sensor or fiber-optic probe (internal).

  • Stirring: Magnetic stir bar (high-coupling).

Experimental Protocol

Preparation
  • Stoichiometry: Calculate a molar ratio of 1.0 : 1.5 : 1.5 (Ketone :

    
     : NaOAc).
    
    • Example Scale: 1.0 mmol Ketone (150 mg), 1.5 mmol

      
       (104 mg), 1.5 mmol NaOAc (123 mg).
      
  • Solvent System: Dissolve the ketone in Ethanol (3 mL per mmol).

    • Note: Ensure the ketone is fully solvated before adding solids to prevent "hot spot" degradation.

  • Assembly: Add the hydroxylamine hydrochloride and sodium acetate to the microwave vial containing the ketone solution. Add a magnetic stir bar and seal the cap (crimp or screw-top depending on reactor).

Microwave Irradiation Parameters

Program the reactor with the following "Dynamic" control method to prevent overshoot:

ParameterSettingRationale
Temperature 100°COptimal for reflux without excessive pressure buildup.
Hold Time 3:00 minSufficient for >95% conversion based on kinetic data.
Power (Max) 150 WLimits energy input to prevent runaway superheating.
Pressure Limit 200 psiSafety cutoff (EtOH vapor pressure is ~2.2 bar at 100°C).
Stirring HighEssential for uniform temperature distribution.
Pre-stir 30 secHomogenizes the slurry before irradiation.
Work-up and Purification[1]
  • Cooling: Allow the vessel to cool to <50°C using the reactor's compressed air cooling (approx. 2 mins).

  • Precipitation: Pour the reaction mixture into ice-cold water (10x volume of reaction solvent). Stir vigorously for 5 minutes.

    • Observation: The oxime should precipitate as a white to off-white solid.

    • Troubleshooting: If an oil forms, scratch the glass with a rod or add a seed crystal. If oil persists, extract with Ethyl Acetate, dry over

      
      , and evaporate.
      
  • Filtration: Collect the solid via vacuum filtration. Wash the cake with cold water (2 x 5 mL) to remove residual salts (NaCl, NaOAc).

  • Recrystallization: Recrystallize from hot Ethanol/Water (8:2) if purity is <98% by HPLC.

Workflow Visualization

ProtocolWorkflow Start Start: Weigh Reagents (1.0 : 1.5 : 1.5 Ratio) Dissolve Dissolve in EtOH (3 mL/mmol) Start->Dissolve Seal Seal Vial & Pre-stir (30 sec) Dissolve->Seal MW Microwave Irradiation 100°C, 3 min, 150W Seal->MW Cool Cool to <50°C MW->Cool Quench Pour into Ice Water (Precipitation) Cool->Quench Filter Vacuum Filtration & Wash Quench->Filter Dry Dry & Characterize (NMR, IR, MP) Filter->Dry

Figure 2: Step-by-step workflow for the microwave-assisted synthesis of 1-(2-methoxyphenyl)ethan-1-one oxime.

Results & Discussion

Method Comparison

The microwave protocol demonstrates superior efficiency compared to traditional thermal methods.[1]

MetricConventional RefluxMicrowave Protocol (This Guide)Improvement
Time 120 - 180 mins3 - 5 mins40x Faster
Yield 65 - 72%88 - 94%+25% Yield
Solvent Vol 20 mL/mmol3 mL/mmolGreen/Low Waste
Purity (Crude) 85% (requires column)>95% (precipitation only)Simplified Workup
Characterization Data (Expected)
  • Appearance: White crystalline solid.

  • Melting Point: 92–94°C (Lit. val: 93°C).

  • IR (

    
    ):  3250 (OH stretch, broad), 1610 (C=N stretch), 1245 (C-O-C stretch).
    
  • 1H NMR (400 MHz,

    
    ): 
    
    
    
    9.10 (s, 1H, OH), 7.35-6.90 (m, 4H, Ar-H), 3.85 (s, 3H,
    
    
    ), 2.25 (s, 3H,
    
    
    ).
    • Note: Syn/Anti isomerism may result in split methyl peaks; the major isomer is typically the (E)-isomer due to steric hindrance of the aryl group.

Troubleshooting
  • Beckmann Rearrangement: Excessive temperature (>140°C) or acidity can trigger rearrangement to the amide (N-(2-methoxyphenyl)acetamide). Solution: Maintain temperature

    
    110°C and ensure adequate base (NaOAc) is used.
    
  • Incomplete Conversion: If TLC shows starting material, extend hold time by 2 minutes. Do not increase temperature significantly to avoid degradation.

References

  • Microwave-Assisted Organic Synthesis (MAOS) Principles: Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. [Link]

  • General Protocol for Oxime Synthesis: Abdel-Aziz, H. A., et al. (2014).[1] Microwave-Assisted Synthesis and Characterization of Certain Oximes, Hydrazones, and Olefins Derived from β-Keto Sulfones. Journal of Chemistry. [Link]

  • Green Chemistry & Solvent Effects: Bratulescu, G. (2000). Microwave assisted synthesis of oximes in aqueous medium. Revue Roumaine de Chimie. [Link] (Journal Landing Page)

  • Biological Relevance of Oximes: Kukula-Koch, W., et al. (2023). A Review of Biologically Active Oxime Ethers. Molecules. [Link]

Sources

Method

Application of 1-(2-Methoxyphenyl)ethan-1-one oxime in heterocyclic synthesis

Application Note: Transition-Metal-Catalyzed Synthesis of Isoquinolines via C–H Activation of 1-(2-Methoxyphenyl)ethan-1-one Oxime Executive Summary 1-(2-Methoxyphenyl)ethan-1-one oxime (commonly known as 2'-methoxyaceto...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Transition-Metal-Catalyzed Synthesis of Isoquinolines via C–H Activation of 1-(2-Methoxyphenyl)ethan-1-one Oxime

Executive Summary

1-(2-Methoxyphenyl)ethan-1-one oxime (commonly known as 2'-methoxyacetophenone oxime) is a highly versatile bifunctional building block in modern heterocyclic synthesis. The construction of isoquinolines—a privileged scaffold prevalent in natural products and pharmaceuticals—has traditionally relied on classical condensation methods that require harsh conditions and pre-functionalized substrates. The advent of transition-metal-catalyzed C–H activation has revolutionized this approach, allowing for step-economic and regioselective annulations.

In this methodology, 1-(2-Methoxyphenyl)ethan-1-one oxime serves a dual purpose. First, the oxime moiety acts as a powerful coordinating directing group, guiding the metal catalyst to the ortho-position for C–H activation. Second, the N–O bond functions as an internal oxidant, enabling a redox-neutral catalytic cycle that bypasses the need for toxic external oxidants[1]. Crucially, the presence of the 2-methoxy group imposes a strict steric and electronic bias, forcing the cyclometalation to occur exclusively at the less hindered C6 position. Subsequent annulation with internal alkynes yields 8-methoxyisoquinoline derivatives with complete regiocontrol.

Mechanistic Framework and Causality

The transformation relies on a high-valent Cp*M(III) (M = Rh, Co) catalytic cycle. Understanding the mechanistic causality is critical for troubleshooting and optimizing these reactions:

  • Coordination and C–H Activation: The oxime nitrogen coordinates to the electrophilic Cp*M(III) center. A basic additive (e.g., acetate) facilitates a Concerted Metalation-Deprotonation (CMD) at the C6 position, forming a stable five-membered metallacycle. The 2-methoxy group strictly prevents activation at the C2 position.

  • Migratory Insertion: An internal alkyne (e.g., diphenylacetylene) coordinates and inserts into the M–C bond, expanding the intermediate to a seven-membered metallacycle.

  • Reductive Elimination & N–O Cleavage: The cycle concludes with C–N bond formation. In O-acyl oximes, the N–O bond undergoes oxidative addition/cleavage, releasing acetic acid and regenerating the active catalyst[2]. In free oximes under Cobalt catalysis, a dehydrative cleavage occurs, releasing water as the sole byproduct[1].

Reaction Pathway Visualization

CatalyticCycle Cat Cp*M(III) Active Catalyst (M = Rh or Co) Coord Oxime Coordination (N-Metal Bond Formation) Cat->Coord + 1-(2-Methoxyphenyl)ethan-1-one oxime CHAct Regioselective C-H Activation (CMD at C6, 5-membered metallacycle) Coord->CHAct Base-assisted (-H+) Insert Alkyne Migratory Insertion (7-membered metallacycle) CHAct->Insert + Internal Alkyne RedElim Reductive Elimination & N-O Bond Cleavage Insert->RedElim C-N Bond Formation RedElim->Cat Catalyst Regeneration Prod 8-Methoxyisoquinoline Product (+ H2O or AcOH) RedElim->Prod Product Release

Figure 1: Catalytic cycle of CpM(III)-catalyzed redox-neutral [4+2] annulation.*

Experimental Protocols

Protocol A: Rhodium(III)-Catalyzed Synthesis (via O-Acetyl Oxime)

This protocol utilizes the O-acetyl derivative of 1-(2-Methoxyphenyl)ethan-1-one oxime to enhance the leaving group ability of the N–O bond, ensuring a robust redox-neutral cycle[2].

Step 1: Substrate Pre-activation (Acetylation)

  • Dissolve 1-(2-Methoxyphenyl)ethan-1-one oxime (10.0 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an inert nitrogen atmosphere.

  • Add pyridine (12.0 mmol) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.5 mmol).

    • Causality: DMAP acts as a nucleophilic catalyst to accelerate the acetylation, while pyridine neutralizes the generated acetic acid, preventing oxime degradation.

  • Dropwise add acetic anhydride (11.0 mmol) at 0 °C. Warm to room temperature and stir for 2 hours.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 4:1) until the lower-Rf oxime spot is completely consumed. Quench with water, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate to yield the O-acetyl oxime.

Step 2: Rh(III)-Catalyzed [4+2] Annulation

  • In an oven-dried Schlenk tube, combine the O-acetyl oxime (0.5 mmol), diphenylacetylene (0.6 mmol), [Cp*RhCl₂]₂ (2.5 mol%), and NaOAc (30 mol%).

  • Add anhydrous methanol (2.5 mL).

    • Causality: Methanol is crucial as a protic solvent; it stabilizes the cationic Rh intermediates and facilitates the acetate-assisted CMD process for C–H activation.

  • Seal the tube and stir at 60 °C for 4–10 hours.

  • Cool to room temperature, dilute with ethyl acetate, filter through a short pad of Celite to remove metal particulates, and concentrate.

  • Purify via silica gel chromatography to isolate 8-methoxy-1-methyl-3,4-diphenylisoquinoline.

Protocol B: Cobalt(III)-Catalyzed Dehydrative Annulation (Free Oxime)

This highly atom-economical protocol directly utilizes the free oxime, producing only water as a byproduct and utilizing an earth-abundant metal[1].

  • In a dried reaction vial, add 1-(2-Methoxyphenyl)ethan-1-one oxime (0.2 mmol), diphenylacetylene (0.24 mmol), [Cp*Co(CO)I₂] (5 mol%), AgNTf₂ (10 mol%), and KOAc (20 mol%).

  • Add 2,2,2-trifluoroethanol (TFE, 1.0 mL) as the solvent.

    • Causality: AgNTf₂ abstracts the iodide ligands to generate the active, highly electrophilic cationic Co(III) species in situ. TFE is a highly polar, non-nucleophilic fluorinated solvent that further enhances the electrophilicity of the cobalt center and stabilizes the metallacycle intermediate.

  • Stir the mixture at 100 °C under a nitrogen atmosphere for 16 hours.

  • Self-Validation: Confirm product formation via GC-MS before workup. Cool the reaction, filter through Celite with ethyl acetate, concentrate, and purify via column chromatography.

Quantitative Data Summary

The following table summarizes the comparative efficiency of the Rh(III) and Co(III) catalytic systems for the synthesis of 8-methoxy-1-methyl-3,4-diphenylisoquinoline from 1-(2-Methoxyphenyl)ethan-1-one oxime.

Catalytic SystemSubstrate FormAdditivesSolventTemp (°C)Yield (%)Primary Byproduct
[CpRhCl₂]₂ (2.5 mol%)O-Acetyl oximeNaOAc (30 mol%)Methanol6085 - 92Acetic Acid
[CpCo(CO)I₂] (5 mol%)Free oximeAgNTf₂ (10 mol%), KOAc (20 mol%)TFE10078 - 85Water

(Note: The Rh(III) system offers lower temperature requirements and slightly higher yields[2], whereas the Co(III) system provides superior atom economy by avoiding the pre-acetylation step and utilizing an earth-abundant metal[1]).

References

  • Sen, M., Kalsi, D., & Sundararaju, B. (2015). Cobalt(III)-Catalyzed Dehydrative [4+2] Annulation of Oxime with Alkyne by C-H and N-OH Activation. PubMed (NIH). URL: [Link]

  • Too, P. C., Wang, Y.-F., & Chiba, S. (2010). Rhodium(III)-Catalyzed Synthesis of Isoquinolines from Aryl Ketone O-Acyloxime Derivatives and Internal Alkynes. ACS Publications. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2-Methoxyphenyl)ethan-1-one Oxime

Welcome to the technical support center for the synthesis of 1-(2-Methoxyphenyl)ethan-1-one oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(2-Methoxyphenyl)ethan-1-one oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions and achieve higher yields and purity.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 1-(2-Methoxyphenyl)ethan-1-one oxime. Each problem is followed by potential causes and actionable solutions based on established chemical principles.

Issue 1: Low to No Product Formation

You've run the reaction and after workup, you have a very low yield or none of the desired oxime.

Potential Cause Scientific Explanation & Solution
Incorrect pH The formation of an oxime is a pH-dependent reaction. The rate-determining step, the dehydration of the carbinolamine intermediate, is acid-catalyzed.[1] However, at very low pH, the hydroxylamine nucleophile becomes protonated and non-nucleophilic. Conversely, at high pH, the carbonyl group is not sufficiently activated for nucleophilic attack. The optimal pH for oxime formation is typically around 4-5.[1][2] Solution: Buffer your reaction mixture to a pH between 4 and 5. A common method is to use hydroxylamine hydrochloride with a base like pyridine or sodium carbonate to generate free hydroxylamine in situ and control the pH.[3][4]
Poor Quality Reagents The starting material, 1-(2-methoxyphenyl)ethan-1-one, may contain impurities that interfere with the reaction. Hydroxylamine hydrochloride can degrade over time, especially if not stored properly. Solution: Ensure the purity of your starting ketone using techniques like NMR or GC-MS. Use fresh, high-quality hydroxylamine hydrochloride.[5]
Insufficient Reaction Time or Temperature The oximation of ketones can be slower than that of aldehydes due to steric hindrance.[2] The methoxy group at the ortho position might also influence the reactivity. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[6] If the reaction is sluggish, consider increasing the reaction time or gently heating the mixture. A typical procedure involves refluxing in ethanol for a set period.[3]
Presence of Moisture While the reaction produces water, starting with wet reagents or solvents can unfavorably shift the equilibrium back towards the starting materials, especially in the initial stages. Solution: Use anhydrous solvents and ensure your glassware is thoroughly dried before starting the reaction.
Issue 2: Formation of Multiple Products or Impurities

Your crude product shows multiple spots on a TLC plate or your NMR spectrum is complex, indicating the presence of byproducts.

Potential Cause Scientific Explanation & Solution
Side Reactions Under certain conditions, side reactions such as the Beckmann rearrangement can occur, especially at higher temperatures or in the presence of strong acids, leading to the formation of amides.[7] Solution: Maintain careful control over the reaction temperature and pH. Avoid using strong, non-buffered acids.
Isomerization Oximes can exist as E and Z geometric isomers.[8] The presence of both isomers can complicate purification and characterization. Solution: The formation of one isomer is often favored thermodynamically. Allowing the reaction mixture to equilibrate may result in a higher proportion of the more stable isomer. Purification by column chromatography or recrystallization can often separate the isomers.[6]
Unreacted Starting Material Incomplete conversion will lead to a mixture of the starting ketone and the product oxime. Solution: As mentioned in Issue 1, optimize the reaction conditions (pH, time, temperature) to drive the reaction to completion. Consider using a slight excess of hydroxylamine hydrochloride.
Issue 3: Difficulty with Product Isolation and Purification

You've confirmed product formation, but are struggling to isolate a pure, crystalline solid.

Potential Cause Scientific Explanation & Solution
Product is Oiling Out The product may have a low melting point or be soluble in the reaction solvent at room temperature, causing it to separate as an oil rather than a solid. Solution: After the reaction is complete, try cooling the reaction mixture in an ice bath to induce crystallization. If the product is soluble in the reaction solvent, the solvent can be removed under reduced pressure, and the residue can be recrystallized from a different solvent system.[3][9]
Ineffective Recrystallization Choosing the right solvent for recrystallization is crucial. The ideal solvent should dissolve the compound when hot but not when cold, while impurities should remain soluble at all temperatures or be insoluble. Solution: Perform small-scale solvent screening to find an appropriate recrystallization solvent or solvent pair (e.g., ethanol/water, hexane/ethyl acetate).[9]
Product is an Oil at Room Temperature Some oximes are oils at room temperature. Solution: If the product is an oil, purification by column chromatography is the preferred method.[9]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for oxime formation?

A1: The reaction proceeds in two main steps. First, the nitrogen atom of hydroxylamine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ketone.[10][11] This forms a tetrahedral intermediate called a carbinolamine.[1][2] The second step is the acid-catalyzed dehydration (elimination of a water molecule) of the carbinolamine to form the C=N double bond of the oxime.[1][12]

Q2: Why is hydroxylamine hydrochloride typically used instead of free hydroxylamine?

A2: Free hydroxylamine is less stable and can be hazardous. Hydroxylamine hydrochloride is a stable, crystalline solid that is easy to handle.[3] A base is added to the reaction mixture to neutralize the HCl and generate the reactive free hydroxylamine in situ.

Q3: Can I use a different base with hydroxylamine hydrochloride?

A3: Yes, various bases can be used. Pyridine is a classic choice as it also acts as a solvent in some cases.[3] Inorganic bases like sodium carbonate or sodium hydroxide are also effective and can be easier to remove during workup.[4][7] The choice of base can influence the reaction pH, so it's an important parameter to consider for optimization.

Q4: Are there any "green" or solvent-free methods for this synthesis?

A4: Yes, solvent-free methods using grindstone chemistry have been developed for the synthesis of oximes.[13] These methods involve grinding the ketone, hydroxylamine hydrochloride, and a solid base (like sodium carbonate or bismuth oxide) in a mortar and pestle.[4][13] These techniques are environmentally friendly, often require shorter reaction times, and can result in high yields.[13]

Q5: How can I confirm the structure of my product?

A5: Standard spectroscopic techniques are used for structure confirmation.

  • NMR Spectroscopy (¹H and ¹³C): This will show the characteristic peaks for the aromatic protons, the methoxy group, the methyl group, and the hydroxyl proton of the oxime. The carbon spectrum will show the C=N carbon.

  • Infrared (IR) Spectroscopy: Look for the disappearance of the strong C=O stretch from the starting ketone and the appearance of a C=N stretch (around 1665 cm⁻¹) and a broad O-H stretch (around 3600 cm⁻¹) for the oxime.[8]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Melting Point: If the product is a solid, a sharp melting point close to the literature value indicates high purity.

Visualizing the Process

Reaction Mechanism

ReactionMechanism ketone 1-(2-Methoxyphenyl)ethan-1-one intermediate Carbinolamine Intermediate ketone->intermediate Nucleophilic Attack hydroxylamine Hydroxylamine (NH2OH) hydroxylamine->intermediate oxime 1-(2-Methoxyphenyl)ethan-1-one Oxime intermediate->oxime Dehydration (-H2O) water Water (H2O) intermediate->water

Caption: Mechanism of oxime formation from a ketone.

Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield Issue check_ph Verify pH (4-5) start->check_ph check_reagents Check Reagent Purity start->check_reagents check_conditions Optimize Time & Temp start->check_conditions monitor_tlc Monitor with TLC check_conditions->monitor_tlc purification Address Purification Issues monitor_tlc->purification Reaction Complete recrystallize Recrystallize purification->recrystallize chromatography Column Chromatography purification->chromatography success High Yield Achieved recrystallize->success chromatography->success

Caption: A logical workflow for troubleshooting low yield.

Optimized Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 1-(2-Methoxyphenyl)ethan-1-one

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine

  • Ethanol

  • Deionized water

  • Tartaric acid (for pyridine removal, optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 1-(2-methoxyphenyl)ethan-1-one (1 equivalent), hydroxylamine hydrochloride (1.2-1.5 equivalents), and ethanol.

  • Slowly add pyridine (2-3 equivalents) to the mixture while stirring.

  • Heat the mixture to reflux and maintain for 1-4 hours. Monitor the reaction progress by TLC.[6]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol by rotary evaporation.[3]

  • To the residue, add a minimal amount of cold water and stir vigorously in an ice bath to induce crystallization.[3]

  • If pyridine is used, it can be removed by acidifying the aqueous mixture with an acid like tartaric acid, which forms a water-soluble pyridinium salt.[3]

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 1-(2-methoxyphenyl)ethan-1-one oxime.[3]

  • Dry the purified product under vacuum.

References

  • The Dance of Molecules: Unraveling the Oxime Formation Mechanism - Oreate AI Blog.
  • Oxime Formation | PDF | Organic Chemistry - Scribd.
  • Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry S. Rzepa.
  • The Dance of Molecules: Unraveling the Oxime Formation Mechanism - Oreate AI Blog.
  • Oxime formation from hydroxylamine and ketone. Part 2: Elimination. - Henry Rzepa's Blog.
  • Formation of an Oxime from a Ketone - YouTube. Available at: [Link]

  • Oximes.
  • Boronic acids facilitate rapid oxime condensations at neutral pH - PMC. Available at: [Link]

  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC. Available at: [Link]

  • US Patent for Process for producing oximes.
  • An Efficient Procedure for Synthesis of Oximes by Grinding.
  • Glycoconjugate Oxime Formation Catalyzed at Neutral pH: Mechanistic Insights and Applications of 1,4-Diaminobenzene as a Superior Catalyst for Complex Carbohydrates | Bioconjugate Chemistry - ACS Publications. Available at: [Link]

  • Boronic acids facilitate rapid oxime condensations at neutral pH - RSC Publishing. Available at: [Link]

  • Highly efficient catalytic production of oximes from ketones using in situ generated H2O2. - Hydro-Oxy.
  • Oxime - Wikipedia. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • Oxime synthesis by condensation or oxidation - Organic Chemistry Portal. Available at: [Link]

  • The Emergence of Oxime Click Chemistry and its Utility in Polymer Science - RSC Publishing. Available at: [Link]

  • II. Oximes - Chemistry LibreTexts. Available at: [Link]

  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC. Available at: [Link]

  • (PDF) An efficient one pot synthesis of oxime by classical method - ResearchGate. Available at: [Link]

  • EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol - Google Patents.
  • Ethanone, 1-(2-methoxyphenyl)- | SIELC Technologies. Available at: [Link]

  • 1-(2-METHOXYPHENYL)ETHAN-1-ONE | CAS 579-74-8 - Matrix Fine Chemicals. Available at: [Link]

  • Academic Journal of Life Sciences Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester.
  • US Patent for Method of manufacturing high purity oximes from aqueous hydroxylamine and ketones.
  • (PDF) Isolation, Identification, and Characterization of the Novel Antibacterial Agent Methoxyphenyl-Oxime from Streptomyces pratensis QUBC97 Isolate - ResearchGate. Available at: [Link]

  • (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime - MDPI. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

Sources

Optimization

Purification methods for 1-(2-Methoxyphenyl)ethan-1-one oxime: Recrystallization vs Column Chromatography

Topic: Purification Protocols: Recrystallization vs. Column Chromatography Target Molecule: 1-(2-Methoxyphenyl)ethan-1-one oxime (2'-Methoxyacetophenone oxime) CAS Registry Number: 54582-21-7 (E-isomer), General: 14436-3...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification Protocols: Recrystallization vs. Column Chromatography Target Molecule: 1-(2-Methoxyphenyl)ethan-1-one oxime (2'-Methoxyacetophenone oxime) CAS Registry Number: 54582-21-7 (E-isomer), General: 14436-32-9 Audience: Synthetic Chemists, Process Development Scientists[1][2]

Executive Summary

The purification of 1-(2-Methoxyphenyl)ethan-1-one oxime presents a classic dichotomy in organic synthesis: the choice between thermodynamic equilibrium (recrystallization) and kinetic separation (chromatography).[1][2]

While this molecule is typically a crystalline solid (predicted MP: 95–105 °C range depending on isomeric purity), the ortho-methoxy substituent introduces steric bulk and potential intramolecular hydrogen bonding that can complicate crystallization, often leading to "oiling out." Furthermore, the formation of E and Z geometric isomers requires a purification strategy tailored to your specific downstream application.

This guide provides authoritative, self-validating protocols for both methods, complete with troubleshooting decision trees.

Module 1: Recrystallization (The Thermodynamic Approach)

Best For: Bulk purification (>1g), removal of trace starting material, and enrichment of the thermodynamically stable isomer (typically E).

The Solvent System

For acetophenone oxime derivatives, a polar/non-polar solvent pair is superior to single-solvent systems. The ortho-methoxy group increases solubility in organic solvents compared to the unsubstituted parent.

Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol / Water 1:1 to 1:3High Standard.[1][2] High recovery, but risk of "oiling out" if water is added too fast.
EtOAc / Hexane 1:4 to 1:6Medium Good for drying wet crude.[1][2] Excellent for removing non-polar impurities.[2]
Toluene / Cyclohexane 1:3Specialized Best for separating E/Z isomers if one crystallizes preferentially.[2]
Step-by-Step Protocol: Ethanol/Water Displacement
  • Dissolution: Place the crude oxime in an Erlenmeyer flask. Add the minimum amount of boiling Ethanol (95%) required to fully dissolve the solid.

    • Checkpoint: If the solution is colored (yellow/brown), add activated charcoal (1% w/w), boil for 5 mins, and filter hot through Celite.

  • Displacement: Remove from heat. While still near boiling, add hot Water dropwise.

    • Critical Step: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 2-3 drops of hot Ethanol to clear the turbidity.[1][2]

  • Nucleation: Allow the clear solution to cool to room temperature undisturbed .

    • Mechanism:[1][3] Rapid cooling traps impurities.[2] Slow cooling allows the crystal lattice to reject the Z-isomer and starting ketone.

  • Crystallization: Once at room temperature, cool further in an ice bath (0–4 °C) for 2 hours.

  • Isolation: Filter the white needles/prisms via vacuum filtration. Wash with cold 30% EtOH/Water.[2]

Troubleshooting: The "Oiling Out" Phenomenon

Issue: The product separates as a viscous oil droplet at the bottom of the flask instead of crystals. Cause: The saturation point was reached at a temperature above the melting point of the solvated product.

Corrective Action:

  • Re-heat the mixture until the oil dissolves (add a small amount of Ethanol if needed).

  • Seed the cooling solution with a tiny crystal of pure product at ~40–50 °C.

  • Vigorous Stirring: If no seed is available, scratch the inner glass wall with a glass rod to create nucleation sites.

Module 2: Column Chromatography (The Kinetic Approach)

Best For: Separation of E/Z isomers, purification of small batches (<500mg), or rescuing "oiled out" material that refuses to crystallize.

Stationary Phase & Eluent
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Loading: Dry loading (adsorbed onto silica) is recommended due to the low solubility of the oxime in non-polar mobile phases.

Recommended Gradient:

  • Start: 95% Hexane / 5% Ethyl Acetate (to elute unreacted ketone).

  • Ramp: Increase polarity to 80% Hexane / 20% Ethyl Acetate (to elute the oxime).

Isomer Separation Strategy

The ortho-methoxy group creates a significant dipole difference between isomers.[1][2]

  • Z-isomer (syn): The hydroxyl group is crowded by the o-methoxy group or the phenyl ring, often leading to weaker interaction with silica (elutes first).[2]

  • E-isomer (anti): The hydroxyl group is more accessible for hydrogen bonding with the silica stationary phase (elutes second).

Note: Isomer elution order can invert depending on the specific solvent system and pH. Always verify fractions by TLC.

Module 3: Decision Logic & Workflows

Workflow Visualization

Purification_Workflow Start Crude 1-(2-Methoxyphenyl) ethan-1-one oxime Check_Purity Analyze Purity (TLC/NMR) Start->Check_Purity Decision Major Impurity Type? Check_Purity->Decision Recryst Recrystallization (EtOH/Water) Decision->Recryst Trace Impurities (>90% purity) Column Column Chromatography (Hex/EtOAc) Decision->Column Low Purity (<80%) or Oil Isomers E/Z Isomer Mixture Decision->Isomers Isomer Separation Required Oiling Product Oils Out? Recryst->Oiling Final Pure Crystalline Solid Column->Final Isomers->Recryst Enrich Major Isomer Isomers->Column High Resolution Needed StartMat Unreacted Ketone Seed Re-heat & Seed Oiling->Seed Yes Oiling->Final No (Crystals Form) Seed->Recryst

Caption: Decision matrix for selecting the optimal purification pathway based on crude purity and specific impurity types.

Technical Support FAQs

Q1: My NMR shows two sets of peaks. Is my product impure? A: Not necessarily. Oximes exist as E (anti) and Z (syn) geometric isomers. In CDCl₃, you will often see a major set of peaks (typically the E-isomer) and a minor set (the Z-isomer).[2]

  • Diagnostic: Look at the methyl group singlet. The chemical shift difference between isomers is distinct (often ~0.1–0.2 ppm difference).

  • Action: If your application requires a single isomer, use column chromatography or repeated recrystallization.[4] Note that oximes can isomerize in solution, especially in the presence of acid traces.

Q2: Why does the product turn pink/brown during recrystallization? A: This indicates decomposition or oxidation.

  • Cause: Oximes can undergo the Beckmann Rearrangement to form amides if heated in acidic media, or hydrolyze back to the ketone.

  • Prevention: Ensure your recrystallization solvent is neutral.[2] If you used hydroxylamine hydrochloride for synthesis, ensure the crude was fully neutralized (washed with NaHCO₃) before attempting recrystallization.

Q3: Can I distill this compound? A: Caution is advised. Oximes are thermally labile.[1] While some simple oximes can be distilled under high vacuum, aryl oximes with electron-donating groups (like methoxy) can decompose explosively or rearrange at high temperatures.[2]

  • Recommendation: Stick to Chromatography or Recrystallization.[2] If you must distill, use a Kugelrohr apparatus under high vacuum (<0.1 mmHg) and keep the temperature below 120 °C.

Q4: The melting point is lower than the literature value (e.g., observed 85°C vs lit 105°C). Why? A: This is a classic sign of:

  • E/Z Isomer Mixture: A mixture of isomers acts like a mixed melting point system, depressing the value.

  • Solvent Inclusion: The lattice might have trapped solvent molecules. Dry the sample under high vacuum (P < 1 mbar) at 40 °C for 12 hours.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard protocols for oxime recrystallization and solvent selection).

  • Sharghi, H.; Sarvari, M. H. "A mild and versatile method for the preparation of oximes by use of alumina-supported chromium(VI) oxide." Journal of Chemical Research, 2000 , 2000(1), 24-25. (Discusses E/Z isomer ratios in acetophenone oximes).

  • Gawinecki, R. "Structure and properties of oximes." The Chemistry of the Carbon-Nitrogen Double Bond, John Wiley & Sons, 1992 . (Authoritative source on oxime isomerism and physical properties).

  • BenchChem Technical Repository. "Synthesis and Purification of Acetophenone Derivatives." (General solubility data for methoxy-substituted acetophenones).

Sources

Troubleshooting

Troubleshooting low conversion rates in 2'-Methoxyacetophenone oxime formation

Executive Summary: The "Ortho-Effect" Challenge Synthesizing 2'-methoxyacetophenone oxime is frequently deceptive.[1] While standard acetophenone oximation proceeds rapidly at room temperature, the introduction of the me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Ortho-Effect" Challenge

Synthesizing 2'-methoxyacetophenone oxime is frequently deceptive.[1] While standard acetophenone oximation proceeds rapidly at room temperature, the introduction of the methoxy group at the ortho (2') position creates a "perfect storm" of kinetic inhibition:

  • Steric Hindrance: The 2'-methoxy group is physically bulky.[1] It forces the carbonyl group out of coplanarity with the benzene ring, reducing orbital overlap. More critically, it blocks the trajectory of the nucleophile (hydroxylamine) toward the carbonyl carbon.

  • Electronic Deactivation: The methoxy group is a strong resonance donor (

    
    ). Although the loss of planarity reduces this effect, the electron density generally renders the carbonyl carbon less electrophilic (less positive), making it less susceptible to nucleophilic attack.
    

The Result: Users often experience stalled reactions (40–60% conversion), "oiling out" of products, or hydrolysis during workup. This guide addresses these specific failure modes.

Critical Reaction Parameters (The "Why" & "How")

To drive this reaction to completion, you must manipulate the equilibrium and kinetics.

A. pH Control (The Jencks Curve)

The formation of oximes is pH-dependent with a bell-shaped rate profile.[1]

  • Low pH (< 3): The amine is protonated (

    
    ). It loses its nucleophilicity and cannot attack the carbonyl.
    
  • High pH (> 6): The carbonyl oxygen is not sufficiently protonated/activated. The rate-determining step (dehydration of the tetrahedral intermediate) becomes too slow.

  • Optimal pH (4.5 – 5.5): This is the "Goldilocks" zone. The carbonyl is activated, and enough free hydroxylamine (

    
    ) exists to attack.
    
B. Solvent System
  • Avoid: Pure water (SM is insoluble) or pure methanol (boiling point too low).

  • Recommended: Ethanol/Water (80:[1]20) or Pyridine/Ethanol. The water is necessary to solubilize the hydroxylamine hydrochloride and buffer salts.

C. Temperature

Due to the steric barrier, the activation energy (


) is significantly higher than for unsubstituted acetophenone. Reflux is mandatory.  Room temperature stirring will rarely exceed 50% conversion.

Standardized Protocol: The Buffered Reflux Method

Use this protocol to establish a baseline. It incorporates a buffer system to maintain the optimal pH window.

Reagents:

  • 2'-Methoxyacetophenone (1.0 eq)[1]

  • Hydroxylamine Hydrochloride (

    
    ) (1.5 – 2.0 eq)[1]
    
  • Sodium Acetate Trihydrate (

    
    ) (2.0 – 2.5 eq)[1]
    
  • Solvent: Ethanol (Abs) / Water (4:1 ratio)[1]

Procedure:

  • Dissolution: Dissolve

    
     and 
    
    
    
    in the minimum amount of water necessary.
  • Addition: Add the ketone dissolved in ethanol.

  • Reflux: Heat to vigorous reflux (

    
    ) for 6–12 hours .
    
    • Checkpoint: Monitor by TLC (Mobile phase: 20% EtOAc/Hexane). The oxime is usually more polar (lower

      
      ) than the ketone.
      
  • Workup:

    • Rotary evaporate the ethanol.

    • The residue will likely separate as an oil or solid suspended in the remaining water.

    • Cool to

      
       to encourage crystallization.
      
    • If oil persists: Extract with Dichloromethane (DCM), wash with brine, dry over

      
      , and evaporate.
      

Troubleshooting Guide (Q&A)

Scenario 1: Stalled Conversion

Q: "I have been refluxing for 24 hours, but LCMS still shows 30% starting material. Adding more hydroxylamine didn't help." [1]

A: This is likely a thermodynamic equilibrium issue or pH drift .

  • Check pH: As the reaction proceeds, HCl is released (if not fully buffered), dropping the pH below 3. Check the pH of the reaction mixture. If it is < 4, add more Sodium Acetate.

  • Water Removal: The reaction produces water (

    
    ). In stubborn cases, the water byproduct drives the reverse reaction (hydrolysis).
    
    • Fix: Switch to Dean-Stark conditions . Use Benzene or Toluene as solvent with a catalytic amount of p-TsOH (instead of HCl salt/NaOAc) to physically remove water from the system.

Scenario 2: The "Oiling Out" Phenomenon

Q: "My product won't crystallize; it just forms a sticky yellow oil at the bottom of the flask."

A: 2'-substituted acetophenone oximes often have low melting points and can form supercooled liquids.[1]

  • Seed Crystal: If you have a tiny amount of solid from a previous batch, seed the oil.

  • Trituration: Add cold Pentane or Hexane to the oil and scratch the side of the flask vigorously with a glass rod. This mechanical agitation often induces crystallization.

  • High Vacuum: Ensure all solvent (especially ethanol) is removed. Trace ethanol acts as a plasticizer, preventing solidification.

Scenario 3: Double Spots on TLC

Q: "I see two product spots on my TLC plate. Is my product decomposing?"

A: No, you are likely observing


 Geometric Isomers .
  • Due to the ortho-methoxy group, the rotation around the

    
     bond is restricted.
    
  • The

    
    -isomer  (Phenyl and OH are anti) is typically the major product, but the 
    
    
    
    -isomer
    (Phenyl and OH are syn) is stabilized by hydrogen bonding with the methoxy oxygen.
  • Action: In most applications, the isomers equilibrate or react identically. If pure isomer is required, column chromatography (very slow gradient) is usually necessary.

Visualizing the Problem

Diagram 1: The Steric & Electronic Barrier

This diagram illustrates the mechanistic bottleneck caused by the 2'-methoxy group.

ReactionMechanism SM 2'-Methoxyacetophenone (Starting Material) Transition Tetrahedral Intermediate (Crowded Transition State) SM->Transition Slow Attack NH2OH Hydroxylamine (Nucleophile) NH2OH->Transition Product Oxime Product (E/Z Mixture) Transition->Product - H2O (Dehydration) Ortho Ortho-Methoxy Effect: 1. Steric Blockade 2. Electronic Deactivation Ortho->Transition Inhibits Formation

Caption: The ortho-methoxy group creates a high-energy transition state, requiring elevated temperature and strict pH control to overcome.[1]

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Reaction Analysis (TLC / LCMS) Result1 Low Conversion (<50%) Start->Result1 Result2 Impurity Profile (Multiple Spots) Start->Result2 Result3 No Solid (Oiling Out) Start->Result3 Action1 Check pH (Target 4.5) Increase Temp (Reflux) Result1->Action1 First Step Action3 Likely E/Z Isomers (Normal) Result2->Action3 Same Mass? Action4 Beckmann Rearrangement? (Check Acid Strength) Result2->Action4 Different Mass? Action5 Triturate with Pentane Scratch Glass Result3->Action5 Action2 Dean-Stark Trap (Remove Water) Action1->Action2 If still stalled

Caption: Step-by-step logic for diagnosing reaction failures based on analytical data.

References

  • Jencks, W. P. (1959).[2] Studies on the Mechanism of Oxime and Semicarbazone Formation.[2][3][4] Journal of the American Chemical Society, 81(2), 475–481. Link[1]

    • Foundational text establishing the pH-rate profile for carbonyl condens
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Link

    • Standard source for general oxime synthesis protocols and buffer prepar
  • Smith, P. A. S. (1966). The Chemistry of Open-Chain Organic Nitrogen Compounds. W. A. Benjamin. Detailed discussion on steric effects in nitrogen chemistry.
  • PubChem. (n.d.). 2'-Methoxyacetophenone Compound Summary. Link

    • Source for physical property data of the starting m

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 1-(2-Methoxyphenyl)ethan-1-one Oxime

Executive Summary This guide addresses the hydrolytic instability of 1-(2-Methoxyphenyl)ethan-1-one oxime. While oximes are generally robust, the specific electronic and steric environment of the ortho-methoxy group crea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the hydrolytic instability of 1-(2-Methoxyphenyl)ethan-1-one oxime. While oximes are generally robust, the specific electronic and steric environment of the ortho-methoxy group creates unique vulnerabilities under acidic conditions. This document details the mechanistic root causes of hydrolysis and provides validated protocols to prevent degradation during synthesis, purification, and storage.

The Mechanistic Root Cause (The "Why")

To prevent hydrolysis, one must understand the microscopic events driving the reaction. The hydrolysis of acetophenone oximes is acid-catalyzed and reversible.

The Hydrolysis Pathway

The reaction proceeds through the protonation of the oxime nitrogen, followed by the nucleophilic attack of water. The ortho-methoxy substituent plays a dual role:

  • Electronic Effect (Risk): The electron-donating methoxy group increases the basicity of the oxime nitrogen, accelerating the initial protonation step (

    
    ).
    
  • Steric Effect (Protection): The bulky ortho group sterically hinders the nucleophilic attack of water (

    
    ), theoretically retarding hydrolysis compared to para-isomers.
    

However, once the tetrahedral intermediate forms, the breakdown to the ketone is rapid in acidic media.

Mechanism Diagram

The following diagram illustrates the critical failure points where pH control is essential.

OximeHydrolysis Fig 1. Acid-catalyzed hydrolysis pathway. The rate-determining step is often the water attack. Oxime Oxime (Reactant) Stable at pH > 6 Protonated Protonated Species (Activated) Oxime->Protonated +H+ (Fast) Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral +H2O (Rate Limiting) Ketone Ketone (Product) Liquid/Oil Tetrahedral->Ketone - NH2OH Hydroxylamine Hydroxylamine (Byproduct) Tetrahedral->Hydroxylamine

Critical Troubleshooting (FAQ)

Q1: My solid oxime turned into an oil during storage. What happened?

Diagnosis: Spontaneous Hydrolysis. Explanation: The ketone product, 1-(2-methoxyphenyl)ethan-1-one, is a liquid/oil at room temperature (MP ~28°C, often supercools). If the oxime contained trace acid from the workup or was stored in a humid environment, autocatalytic hydrolysis occurred. Solution:

  • Recrystallize immediately to remove the ketone.

  • Store the purified solid over desiccant (P₂O₅ or silica packets) at 4°C.

Q2: I lost 40% yield during silica gel chromatography. Where did it go?

Diagnosis: On-Column Degradation. Explanation: Standard silica gel is acidic (pH ~4–5). As the oxime bands move through the column, the acidic surface protons catalyze the hydrolysis mechanism shown in Figure 1. Fix: Use the Neutralized Silica Protocol (See Section 4.2).

Q3: LCMS shows a peak at M-15 or M-16 relative to the oxime. Is this hydrolysis?

Diagnosis: Likely Mass Spec Artifact or Hydrolysis. Analysis:

  • Oxime MW: ~165.19 Da.

  • Ketone MW: ~150.18 Da.

  • Difference: 15 Da. If you see a strong peak at 150/151 Da, your sample contains the ketone. Note: If the peak only appears in LCMS but NMR looks pure, the hydrolysis is happening inside the mass spec source or the acidic HPLC mobile phase (0.1% Formic Acid). Run the sample in a neutral mobile phase (Ammonium Acetate) to confirm.

Experimental Protocols

Protocol A: Hydrolysis-Free Workup

Standard acid washes (e.g., 1M HCl) used to remove amines will destroy this oxime.

  • Quench: Pour reaction mixture into saturated NH₄Cl (pH ~5-6) or Phosphate Buffer (pH 7) . Do not use HCl.

  • Extraction: Extract with EtOAc or DCM.[1]

  • Wash: Wash the organic layer immediately with saturated NaHCO₃ (Sodium Bicarbonate) to ensure pH is > 7.

  • Drying: Use anhydrous Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if it is old/acidic, or add a pinch of K₂CO₃ to the drying agent.

  • Concentration: Do not heat the water bath above 40°C during rotary evaporation.

Protocol B: Neutralized Silica Gel Chromatography

Essential for purification to prevent the "streaking" caused by on-column hydrolysis.

  • Slurry Preparation: Mix silica gel with the eluent solvent containing 1% Triethylamine (Et₃N) .

  • Column Packing: Pour the slurry and flush with 2-3 column volumes of the solvent + 1% Et₃N.

  • Equilibration: Flush with pure solvent (no Et₃N) for 1 column volume to remove excess base (optional, but recommended to prevent basic hydrolysis if the oxime is base-sensitive, though oximes are generally stable to base).

  • Loading: Load the sample.

  • Elution: Run the column. The neutralized silica surface prevents protonation of the oxime nitrogen.

Data Summary: Stability Matrix

ConditionStability RiskRecommendation
Aqueous HCl (pH < 2) High Avoid completely. Hydrolysis is rapid.
Silica Gel (Untreated) Medium-High Use neutralized silica (1% Et₃N).
Wet Ether/THF Medium Dry solvents thoroughly; trace acid + water = degradation.
Aqueous NaOH (pH > 10) Low Generally stable, but avoid prolonged heating.
Solid State (Dry) Low Stable if free of acid traces. Store < 20°C.

References

  • Kinetics of Oxime Hydrolysis: Gregory, B. J., & Moodie, R. B. (1970).[2] Kinetics and mechanism of the hydrolysis of substituted acetophenone oximes in acidic solutions. Journal of the Chemical Society B: Physical Organic, 862-867. Link

  • Ortho-Substituent Effects: Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Link

  • Chromatographic Stability: NIST WebBook Data for Ethanone, 1-(2-methoxyphenyl)- (Ketone product reference). Link

  • General Oxime Handling: BenchChem Technical Support. Troubleshooting Oxime Formation. Link

Sources

Troubleshooting

Optimal solvent selection for Beckmann rearrangement of 2'-Methoxyacetophenone oxime

The following technical guide is structured as a specialized support resource for researchers optimizing the Beckmann rearrangement of 2'-Methoxyacetophenone oxime . Introduction: The "Ortho-Effect" Challenge Welcome to...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for researchers optimizing the Beckmann rearrangement of 2'-Methoxyacetophenone oxime .

Introduction: The "Ortho-Effect" Challenge

Welcome to the technical support hub. You are likely here because the standard Beckmann rearrangement protocols (often optimized for unsubstituted acetophenone or cyclohexanone) are yielding inconsistent results with your 2'-methoxy substrate.

The 2'-methoxyacetophenone oxime presents a unique chemical environment. The ortho-methoxy group introduces two competing factors:

  • Electronic Activation: The electron-donating methoxy group (

    
    ) stabilizes the phenonium ion intermediate, theoretically accelerating the migration of the aryl group.
    
  • Steric Inhibition: The substituent at the ortho position creates steric strain in the transition state, potentially hindering the necessary anti-periplanar alignment or blocking the approach of bulky solvation shells.

Your choice of solvent is not just about solubility; it is about stabilizing the transition state while minimizing the energy barrier imposed by that steric bulk.

Module 1: Solvent Selection Strategy (FAQs)

Q1: What is the absolute "best" solvent for this specific substrate?

A: For laboratory-scale synthesis (mg to g scale) targeting high purity, Acetonitrile (


)  is the optimal solvent.
  • Why? The rearrangement proceeds via a polar nitrilium ion intermediate.[1] Acetonitrile is a polar aprotic solvent (Dielectric constant

    
    ) that stabilizes this ionic species without participating in nucleophilic attack (unlike water or alcohols).
    
  • The "Ortho" Benefit: Acetonitrile molecules are small and linear (

    
     symmetry). They can solvate the sterically crowded 2'-methoxy cation more effectively than bulky solvents like THF or Toluene, reducing the activation energy for the migration step.
    
Q2: I am seeing hydrolysis back to the ketone. Is the solvent responsible?

A: Indirectly, yes. Hydrolysis occurs when water attacks the nitrilium intermediate instead of the migration occurring, or if the oxime hydrolyzes before rearrangement.

  • Diagnosis: If you are using "wet" solvents or hygroscopic catalysts (like

    
     or 
    
    
    
    ) in open air.
  • Fix: Switch to Anhydrous Acetonitrile or Nitromethane . If you must use a protic acid catalyst (like

    
    ), ensure the solvent is strictly anhydrous.
    
  • Alternative: Use a hydrophobic Ionic Liquid (e.g., [BMIm]

    
    ). These exclude water and drive the equilibrium toward the amide.[1]
    
Q3: Can I use non-polar solvents like Toluene?

A: Yes, but only with specific catalysts.

  • Use Case: Toluene is excellent if you are using solid acid catalysts (e.g., Zeolites, Montmorillonite K-10) or Zinc Chloride (

    
    ) .
    
  • Mechanism: In non-polar solvents, the reaction often occurs on the surface of the catalyst or in a tight ion pair. Toluene’s high boiling point (

    
    ) allows you to overcome the higher energy barrier caused by the ortho-steric hindrance via thermal energy.
    
Q4: Are there Green Chemistry alternatives?

A: Absolutely. Ionic Liquids (ILs) are the superior green choice for this substrate.

  • Recommendation: [HMIm]

    
      (N-methylimidazolium hydrosulfate).[2]
    
  • Dual Role: It acts as both the solvent and the Brønsted acid catalyst.

  • Performance: Studies on similar electron-rich aryl oximes show yields >90% at

    
     in ILs, with easy product isolation via water extraction [1].
    

Module 2: Troubleshooting & Mechanism

Visualizing the Pathway

The following diagram illustrates the critical "Migration" step where solvent stabilization is key. Note that for acetophenone oximes, the Aryl group (2-methoxyphenyl) migrates because it is anti to the hydroxyl group in the stable E-isomer.

BeckmannMechanism cluster_solvent Critical Solvent Effect Zone Oxime 2'-Methoxyacetophenone Oxime (E-Isomer) Activation Activated Oxime (-OH protonated/modified) Oxime->Activation Catalyst (H+, SOCl2) Transition Transition State (Phenonium Ion Character) Activation->Transition - Leaving Group (H2O/SO2) Nitrilium Nitrilium Ion (Solvent Stabilized) Transition->Nitrilium 1,2-Aryl Shift (Rate Limiting) Product N-(2-methoxyphenyl)acetamide (Target Amide) Nitrilium->Product + H2O (Hydrolysis)

Caption: Mechanism of 2'-Methoxyacetophenone oxime rearrangement. The polar solvent stabilizes the Nitrilium Ion intermediate, preventing side reactions.

Common Failure Modes
IssueSymptomRoot CauseCorrective Action
Low Conversion Starting material remains after 4h.Ortho-steric hindrance increases activation energy.Increase temperature to reflux (80°C for MeCN). Switch to TFA (Trifluoroacetic acid) as co-solvent/catalyst.[3]
Hydrolysis Product is 2'-methoxyacetophenone (Ketone).Moisture in solvent or highly hygroscopic catalyst.Use Molecular Sieves (3Å) in the solvent. Switch to Cyanuric Chloride catalyst (scavenges water).
Isomerization Mixture of Amide + N-methyl benzamide.E/Z isomerization of the oxime prior to rearrangement.Avoid strong protic acids (H2SO4) which promote isomerization. Use TsCl (Tosyl Chloride) in mild base.
Colored Impurities Dark brown/black tar.Polymerization of electron-rich aromatic ring.Reduce acid concentration. The methoxy group makes the ring sensitive to electrophilic attack.

Module 3: Optimized Experimental Protocols

Protocol A: High-Purity Synthesis (The "Gold Standard")

Best for: Analytical standards, small-scale synthesis, high purity requirements.

Reagents:

  • Substrate: 2'-Methoxyacetophenone oxime (1.0 eq)

  • Catalyst: Cyanuric Chloride (0.5 eq) +

    
     (0.1 eq)
    
  • Solvent: Anhydrous Acetonitrile

Step-by-Step:

  • Preparation: Dissolve 1.0 g of oxime in 10 mL of anhydrous Acetonitrile under Nitrogen atmosphere.

  • Activation: Add 10 mol%

    
    . Stir for 5 minutes.
    
  • Catalysis: Add 0.5 equivalents of Cyanuric Chloride. Caution: Exothermic.

  • Reaction: Heat to reflux (

    
    ) for 2-4 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).
    
  • Workup: Cool to room temperature. Pour into cold water (30 mL). The product, N-(2-methoxyphenyl)acetamide , typically precipitates as a solid.

  • Purification: Filter and wash with water. Recrystallize from Ethanol/Water if necessary.

Protocol B: The "Green" Route (Ionic Liquid)

Best for: Process chemistry, eco-friendly requirements, avoiding volatile organics.

Reagents:

  • Substrate: 2'-Methoxyacetophenone oxime

  • Solvent/Catalyst: [HMIm]

    
      (1-Hexyl-3-methylimidazolium hydrogen sulfate)
    

Step-by-Step:

  • Mix: Mix 1.0 g of oxime with 2.0 g of Ionic Liquid in a round bottom flask. No other solvent is needed.[4]

  • Reaction: Heat to

    
     for 4-6 hours. The mixture will become a homogeneous melt.
    
  • Extraction: Cool to room temperature. Add 10 mL of water and 10 mL of Ethyl Acetate.

  • Separation: The product extracts into the organic layer. The Ionic Liquid remains in the aqueous layer (and can be recycled by evaporating the water).

  • Isolation: Dry the organic layer over

    
     and evaporate to yield the amide.
    

References

  • Chemistry Steps. (2025). The Mechanism of Beckmann Rearrangement. Chemistry Steps. [Link]

  • Organic Chemistry Portal. (2023). Beckmann Rearrangement: Recent Literature and Catalysts. Organic Chemistry Portal. [Link]

  • National Institutes of Health (NIH). (2010). Beckmann Rearrangement of Ketoxime Catalyzed by N-methyl-imidazolium Hydrosulfate. PubMed Central. [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 1-(2-Methoxyphenyl)ethan-1-one Oxime

Welcome to the technical support center for the purification of 1-(2-Methoxyphenyl)ethan-1-one oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-(2-Methoxyphenyl)ethan-1-one oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the purification of this compound. The following question-and-answer format addresses specific challenges with detailed explanations and actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My crude 1-(2-Methoxyphenyl)ethan-1-one oxime appears as a discolored oil/solid with multiple spots on my TLC. What are the likely impurities?

A1: The presence of multiple impurities is common after the initial synthesis. The most probable contaminants in your crude product are:

  • Unreacted Starting Material: Residual 1-(2-methoxyphenyl)ethan-1-one (o-methoxyacetophenone) is a frequent impurity if the oximation reaction has not gone to completion.[1]

  • Excess Hydroxylamine: Unreacted hydroxylamine or its salt can also be present.

  • Side-Reaction Products:

    • Beckmann Rearrangement Products: Under acidic conditions or with prolonged heating, the oxime can undergo a Beckmann rearrangement to form N-(2-methoxyphenyl)acetamide.[2]

    • Hydrolysis Products: The oxime can hydrolyze back to the starting ketone, especially in the presence of strong acids.[3]

    • Geometric Isomers (E/Z): Unsymmetrical ketoximes like this one can exist as a mixture of E and Z isomers, which may appear as separate, closely-eluting spots on a TLC plate.[4][5] These are not impurities in the traditional sense but can complicate purification and characterization.

A typical TLC analysis of the crude reaction mixture might look like the diagram below.

TLC_Analysis cluster_tlc TLC Plate (Silica Gel) cluster_lanes cluster_legend Legend TLC_Plate SM Starting Material Crude Crude Mixture Pure Pure Product Spot_SM Spot_Crude_SM Spot_Crude_Product Spot_Crude_Byproduct Spot_Pure_Product Legend_SM Unreacted Ketone Legend_Product Oxime Product Legend_Byproduct Side Product Color_SM Color_Product Color_Byproduct

Caption: Illustrative TLC of crude reaction mixture.

Q2: How can I remove unreacted starting materials and water-soluble byproducts from my crude oxime?

A2: An initial workup using an acid-base extraction is a highly effective first step to remove the majority of unreacted starting materials and certain byproducts.[6][7] Oximes are weakly acidic and can be separated from neutral and basic impurities.[8][9]

Protocol: Acid-Base Extraction Workflow
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute acid solution (e.g., 1 M HCl) to remove any unreacted hydroxylamine and other basic impurities.

  • Base Wash: Subsequently, wash the organic layer with a dilute base solution (e.g., saturated sodium bicarbonate) to remove any acidic impurities.[6] Be aware that a strong base could potentially deprotonate and extract your oxime product into the aqueous layer.

  • Brine Wash: Wash the organic layer with saturated brine to reduce the amount of dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[1]

AcidBase_Extraction Start Crude Product in Organic Solvent Add_Acid Wash with Dilute Acid (e.g., 1M HCl) Start->Add_Acid Separate1 Separate Layers Add_Acid->Separate1 Aqueous_Basic Aqueous Layer: Basic Impurities (e.g., Hydroxylamine) Separate1->Aqueous_Basic Organic1 Organic Layer Separate1->Organic1 Add_Base Wash with Dilute Base (e.g., NaHCO3) Organic1->Add_Base Separate2 Separate Layers Add_Base->Separate2 Aqueous_Acidic Aqueous Layer: Acidic Impurities Separate2->Aqueous_Acidic Organic2 Organic Layer Separate2->Organic2 Wash_Brine Wash with Brine Organic2->Wash_Brine Dry Dry over Na2SO4 Wash_Brine->Dry Evaporate Evaporate Solvent Dry->Evaporate Purified Partially Purified Oxime Evaporate->Purified

Caption: Workflow for acid-base extraction.

Q3: My oxime is a solid after the initial workup, but it's still not pure. What is the best method for further purification?

A3: For solid oximes, recrystallization is often the most effective and scalable purification technique.[1][6] The key is to find a suitable solvent or solvent system in which the oxime has high solubility at elevated temperatures and low solubility at room or lower temperatures.

Recommended Solvents and Protocol for Recrystallization
Solvent/SystemSuitability
Ethanol/WaterA common and effective choice for many oximes.[1]
Isopropyl AlcoholCan be used as a single solvent or with water.[10]
Petroleum EtherSuitable for less polar oximes.[1]
Acetone/Petroleum EtherA good solvent pair for adjusting polarity.[11]

Step-by-Step Recrystallization Protocol:

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the primary solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Induce Crystallization (if necessary): If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.

  • Cooling: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.[1]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Q4: My oxime is an oil or a low-melting solid. How should I proceed with purification?

A4: If your product is an oil or does not crystallize easily, column chromatography is the preferred method of purification.[1][6] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.

Protocol for Silica Gel Column Chromatography
  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good solvent system will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities.[12] A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is a common starting point.[6]

  • Column Packing: Prepare a slurry of silica gel in the non-polar solvent and pour it into a chromatography column. Allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve your crude oxime in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the determined solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase) to separate the compounds.[13]

  • Fraction Collection and Analysis: Collect the eluent in a series of fractions. Analyze the fractions by TLC to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 1-(2-Methoxyphenyl)ethan-1-one oxime.

Column_Chromatography cluster_workflow Column Chromatography Workflow TLC 1. TLC Analysis (Determine Solvent System) Packing 2. Pack Column (Silica Gel Slurry) TLC->Packing Loading 3. Load Sample Packing->Loading Elution 4. Elute with Solvent Loading->Elution Collection 5. Collect Fractions Elution->Collection Analysis 6. Analyze Fractions (TLC) Collection->Analysis Combine 7. Combine Pure Fractions & Evaporate Analysis->Combine

Caption: Steps for purification by column chromatography.

Q5: I see two closely-spaced spots on the TLC for my purified product. What could this be?

A5: This is likely due to the presence of E and Z geometric isomers of the oxime.[4] For unsymmetrical ketoximes, the C=N double bond restricts rotation, leading to two possible stereoisomers. These isomers often have very similar polarities and can be difficult to separate by standard chromatography.[5] In many cases, the mixture of isomers is used in subsequent steps. If separation is necessary, preparative TLC or HPLC may be required.[12]

References

  • Kanth, S. V., & Reddy, C. S. (2012). Sustainable and Efficient Route for the Regeneration of Carbonyl Compounds from Oximes Using Aqueous Extract of Sapindus laurifolia under Microwave Radiation. Journal of Chemistry, 2013, 1-5. [Link]

  • Vogh, J. W. (1971). Isolation and Analysis of Carbonyl Compounds as Oximes. Analytical Chemistry, 43(12), 1618–1623.
  • Sharpless, K. B., & Hori, T. (2007). Oximes. Science of Synthesis, 27, 445-490.
  • Wikipedia. (n.d.). Oxime. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]

  • Li, J. T., Li, W. Z., & Li, T. S. (2005). An Efficient Procedure for Synthesis of Oximes by Grinding. E-Journal of Chemistry, 2(4), 224-228.
  • Rondestvedt, C. S., & Johnson, T. A. (1991). Process for the preparation of ketoximes. U.S.
  • European Patent Office. (2002). Purification method of cyclohexanone-oxime. EP 1270548 A1.
  • Krimm, H., & Kribbe, H. (1969). Process for extraction of oximes from mineral acid solutions. U.S.
  • Siemens, R. E., & Nilsen, D. N. (1983). Nickel Extraction from Acidic Chloride Solutions with Aliphatic Oximes.
  • Rondestvedt, C. S., & Johnson, T. A. (1992). Process for the preparation of ketoximes. U.S.
  • Sciencemadness Discussion Board. (2014). Oximes. Retrieved from [Link]

  • Iqbal, M., & Saeed, A. (2016). Synthesis and characterization of novel oxime analogues. Journal of the Serbian Chemical Society, 81(1), 1-11.
  • LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Van der Pijl, F., Benschop, J., & Noël, T. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry–A European Journal, 28(13), e202103986.
  • The Organic Chemistry Tutor. (2015, May 25). Formation of an Oxime from a Ketone [Video]. YouTube. [Link]

  • Vogh, J. W. (1971). Isolation and analysis of carbonyl compounds as oximes.
  • International Journal of Progressive Research in Science and Engineering. (2024).
  • Al-Dhabi, N. A., & Arasu, M. V. (2017). Isolation, Identification, and Characterization of the Novel Antibacterial Agent Methoxyphenyl-Oxime from Streptomyces pratensis QUBC97 Isolate. Journal of pure and applied microbiology, 11(1), 229-239.
  • Behera, S., & Patra, M. (2012). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 6(1), 1-7.
  • SIELC Technologies. (2018, May 16). Ethanone, 1-(2-methoxyphenyl)-. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Oximes – Knowledge and References. Retrieved from [Link]

  • SpectraBase. (n.d.). (E)-2-METHOXY-1-PHENYL-ETHANONE-OXIME. Retrieved from [Link]

  • Ju, J., & Sun, C. (2001). Method of manufacturing high purity oximes from aqueous hydroxylamine and ketones. U.S.
  • Matrix Fine Chemicals. (n.d.). 1-(2-METHOXYPHENYL)ETHAN-1-ONE | CAS 579-74-8. Retrieved from [Link]

  • Zhang, L., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Organic Process Research & Development, 24(11), 2564–2570.
  • Organic Syntheses. (n.d.). 1-INDANONE OXIME. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Troubleshooting for 1-(2-Methoxyphenyl)ethan-1-one Oxime

Welcome to the Technical Support Center. As drug development professionals and analytical chemists, you require precise, mechanistically grounded insights into the behavior of your intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and analytical chemists, you require precise, mechanistically grounded insights into the behavior of your intermediates. 1-(2-Methoxyphenyl)ethan-1-one oxime (also known as 2'-methoxyacetophenone oxime) presents unique stability profiles depending on its pH environment.

This guide is designed by our Senior Application Scientists to bridge the gap between theoretical reaction mechanisms and field-proven experimental troubleshooting.

Core Principles: The Causality of Oxime Stability

To effectively troubleshoot degradation issues, we must first understand the intrinsic electronic and steric factors governing this molecule.

In Acidic Media (pH < 4): Oxime linkages are susceptible to acid-catalyzed hydrolysis. The mechanism initiates with the protonation of the imine nitrogen, followed by nucleophilic attack by water to form a tetrahedral carbinolamine intermediate, which ultimately collapses to yield 2'-methoxyacetophenone and hydroxylamine. However, oximes are approximately 1,000-fold more stable than simple hydrazones or imines. This resilience is driven by the high electronegativity of the oxygen atom (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 = 3.5), which pulls electron density away from the nitrogen, making it significantly less basic and highly resistant to initial protonation ()[1]. Furthermore, the ortho-methoxy group on the phenyl ring provides critical steric shielding around the C=N bond, further impeding water's nucleophilic trajectory.

In Basic Media (pH > 8): Under alkaline conditions, the oxime bond is highly resilient against hydrolysis because the lack of available protons prevents the activation of the imine nitrogen (2)[2]. However, at pH levels exceeding 10, the oxime hydroxyl group (pKa ~11) deprotonates to form an oximate anion. While hydrolytically stable, this anionic state can facilitate rapid syn/anti geometric isomerization (3)[3].

Mechanism A 1-(2-Methoxyphenyl) ethan-1-one oxime B Protonated Oxime (Imine N+) A->B + H+ (pH < 4) Protonation C Tetrahedral Carbinolamine B->C + H2O Nucleophilic Attack D 2'-Methoxyacetophenone + Hydroxylamine C->D - H+ Elimination

Acid-catalyzed hydrolysis pathway of 1-(2-methoxyphenyl)ethan-1-one oxime.

Troubleshooting & FAQs

Q: Why am I observing free 2'-methoxyacetophenone in my acidic HPLC mobile phase (e.g., 0.1% TFA)? A: Prolonged exposure to strong acids like 0.1% Trifluoroacetic acid (pH ~2) will drive the equilibrium toward the parent ketone and hydroxylamine. Even with the ortho-methoxy steric protection, the high concentration of protons effectively activates the imine nitrogen. Field-Proven Solution: Prepare your analytical samples in neutral solvents (e.g., pure acetonitrile/methanol) and analyze them immediately. Alternatively, switch your mobile phase to a volatile, near-neutral buffer like ammonium acetate (pH 6.5).

Q: Is 1-(2-Methoxyphenyl)ethan-1-one oxime stable during alkaline liquid-liquid extraction (LLE)? A: Yes, from a pure degradation standpoint. Oximes exhibit excellent hydrolytic stability in basic media. However, if your downstream application requires strict stereochemical purity, beware that strongly alkaline environments (pH > 10) promote syn/anti isomerization. Use mild bases (e.g., saturated


, pH ~8) during extraction to maintain both chemical and geometric integrity.

Q: How do I accurately measure the degradation rate without interference from the reverse reaction? A: Oxime hydrolysis is an equilibrium process. If you simply place the oxime in an acidic buffer, the liberated hydroxylamine will recombine with the ketone, masking the true degradation rate. You must introduce a chemical trap to create a self-validating kinetic assay (see Protocol below).

Quantitative Data Summary

The following table summarizes the expected stability profile of 1-(2-Methoxyphenyl)ethan-1-one oxime across various pH ranges, synthesizing both kinetic theory and empirical observations.

pH RangeEnvironmental ConditionDominant SpeciesRelative StabilityPrimary Pathway / Issue
pH < 3.0 Strongly AcidicProtonated OximeLow (

~ hours)
Acid-catalyzed hydrolysis to ketone
pH 4.0 - 7.0 Weakly AcidicNeutral OximeVery High (

> months)
Negligible degradation
pH 7.0 - 9.0 PhysiologicalNeutral OximeVery High (

> months)
Highly resilient
pH > 10.0 Strongly BasicOximate AnionModerate to HighSyn/anti isomerization; no hydrolysis

Protocol: Self-Validating pH Stability Profiling

To ensure scientific integrity and trustworthiness in your stability data, use the following step-by-step methodology. This protocol utilizes a chemical trap to isolate the forward hydrolysis reaction, preventing reversible condensation artifacts (1)[1].

Step 1: Stock Preparation Dissolve 1-(2-Methoxyphenyl)ethan-1-one oxime in anhydrous methanol to create a 10 mM stock solution. Ensure the solvent is anhydrous to prevent premature degradation.

Step 2: Buffer Aliquoting Prepare a series of deuterated aqueous buffers (pD 2.0 to 12.0) using


. This allows for direct, continuous monitoring via 

NMR without solvent suppression artifacts.

Step 3: Chemical Trapping (Critical Causality Step) Add a 50-fold molar excess of a highly reactive electrophile (e.g., pivalaldehyde) to the buffer. Why? As the oxime hydrolyzes, the trap irreversibly captures the liberated hydroxylamine. Without this, the reverse reaction artificially inflates the apparent stability of the oxime.

Step 4: Thermal Incubation Spike the oxime stock into the buffered solutions (final concentration 1 mM) and incubate at your target physiological or stress temperature (e.g., 37°C).

Step 5: Kinetic Analysis Monitor the appearance of the 2'-methoxyacetophenone methyl peak via


 NMR, or quench aliquots by neutralizing the pH and quantify via HPLC-UV at regular time intervals.

Workflow S1 1. Stock Preparation (10 mM in Methanol) S2 2. Buffer Aliquoting (pH 2.0 to 12.0) S1->S2 S3 3. Thermal Incubation (25°C / 37°C) S2->S3 S4 4. Chemical Trapping (Add Pivalaldehyde) S3->S4 Prevent Reversible Condensation S5 5. Kinetic Analysis (HPLC-UV / 1H NMR) S4->S5

Self-validating experimental workflow for oxime pH stability profiling.

References

  • NIH PubMed Central (PMC) . "Hydrolytic Stability of Hydrazones and Oximes." Available at: [Link]

  • MDPI . "Synthesis, Spectroscopic, Structural and Quantum Chemical Studies of a New Imine Oxime and Its Palladium(II) Complex: Hydrolysis Mechanism." Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Reactivity of Acetophenone Oxime vs. 1-(2-Methoxyphenyl)ethan-1-one Oxime

This guide provides an in-depth technical comparison of the reactivity profiles of Acetophenone Oxime and 1-(2-Methoxyphenyl)ethan-1-one Oxime (2'-Methoxyacetophenone Oxime). Executive Summary In drug discovery and organ...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the reactivity profiles of Acetophenone Oxime and 1-(2-Methoxyphenyl)ethan-1-one Oxime (2'-Methoxyacetophenone Oxime).

Executive Summary

In drug discovery and organic synthesis, oximes serve as critical intermediates for amides (via Beckmann rearrangement) and as directing groups for transition-metal-catalyzed C–H functionalization.

  • Acetophenone Oxime acts as the benchmark substrate.[1] It exhibits standard reactivity patterns dominated by the electronic properties of the phenyl ring and the geometric stability of the E-isomer.

  • 1-(2-Methoxyphenyl)ethan-1-one Oxime introduces a critical ortho-effect . The 2-methoxy substituent imposes steric torque that disrupts planarity and provides an auxiliary coordination site. This results in accelerated rearrangement kinetics but restricted regioselectivity in C–H activation protocols.

FeatureAcetophenone Oxime1-(2-Methoxyphenyl)ethan-1-one Oxime
Electronic Nature Neutral/Mildly DeactivatedElectron-Rich (Activated by +M effect)
Steric Environment Unhindered ortho-positionsSterically congested (one ortho-site blocked)
Beckmann Product Acetanilide (Major)N-(2-Methoxyphenyl)acetamide
C–H Activation Dual ortho-site availabilityMono-site availability (Regioselective)

Molecular Architecture & Electronic Properties

Understanding the ground-state geometry is prerequisite to predicting reactivity.

Acetophenone Oxime[1][2][3][4][5][6][7]
  • Geometry: Predominantly exists as the (E)-isomer (Phenyl and OH are anti). This conformation minimizes steric repulsion between the phenyl ring and the oxime oxygen.

  • Conjugation: The phenyl ring is coplanar with the C=N bond, allowing for

    
    -orbital overlap.
    
1-(2-Methoxyphenyl)ethan-1-one Oxime
  • The Ortho-Effect: The bulky methoxy group at the ortho position creates significant steric strain with the methyl group of the acetyl backbone or the oxime hydroxyl.

  • Conformation: To relieve this strain, the phenyl ring twists out of coplanarity with the C=N bond. This inhibits resonance stabilization but increases the ground-state energy, often making the molecule more reactive toward rearrangement (relief of strain).

  • Chelation Potential: The methoxy oxygen is a hard Lewis base, capable of competing with the oxime nitrogen for metal binding in catalytic cycles.

Case Study 1: The Beckmann Rearrangement

The Beckmann rearrangement converts these oximes into amides.[2][3] The reaction is stereospecific: the group anti (trans) to the hydroxyl group migrates.[3]

Comparative Mechanism
  • Acetophenone Oxime:

    • Migration: The Phenyl group is anti to the OH.

    • Outcome: Migration of the Phenyl group yields Acetanilide .

    • Kinetics: Standard baseline. Rate is limited by the departure of the leaving group (OH conversion to

      
       or O-sulfonate).
      
  • 1-(2-Methoxyphenyl)ethan-1-one Oxime:

    • Migration: The 2-Methoxyphenyl group migrates.

    • Electronic Assistance: The ortho-methoxy group is an Electron Donating Group (EDG). It stabilizes the positive charge on the migrating aryl ring (phenonium ion-like transition state).

    • Steric Acceleration: The ground state is sterically crowded. The transition state for migration relieves this steric tension, typically resulting in faster reaction rates compared to the unsubstituted parent.

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways based on the migrating group.

Beckmann cluster_0 Acetophenone Oxime cluster_1 2-Methoxy Variant Start Oxime Substrate Activation Activation (H+ or Lewis Acid) Start->Activation Protonation Migration [1,2]-Shift (Rate Determining) Activation->Migration -H2O Imidate Nitrilium/Imidate Ion Migration->Imidate R-Group Migration Product Amide Product Imidate->Product Hydrolysis/Tautomerization AP_Prod Acetanilide Imidate->AP_Prod If R=Ph OMe_Prod N-(2-Methoxyphenyl) acetamide Imidate->OMe_Prod If R=2-OMe-Ph

Figure 1: General mechanism of the Beckmann Rearrangement showing the divergence based on the migrating aryl group.

Case Study 2: Pd-Catalyzed C–H Activation

Oximes are potent directing groups (DGs) for Palladium-catalyzed C–H functionalization (e.g., acetoxylation, arylation).[4][5][6]

Reactivity Differences[11]
ParameterAcetophenone Oxime1-(2-Methoxyphenyl)ethan-1-one Oxime
Regioselectivity Poor to Moderate. Can react at either ortho-position. Mono- vs. Bis-functionalization is hard to control.Excellent. One ortho-position is blocked by -OMe. Reaction occurs exclusively at the open C6 position.
Reactivity Rate Moderate.Enhanced. The electron-rich ring (due to -OMe) is more susceptible to Electrophilic Palladation (CMD mechanism).
Catalyst Trap Low risk.High risk. The -OMe group can act as a hemilabile ligand, potentially forming stable exo-metallacycles that retard turnover.
Experimental Protocol: C–H Acetoxylation

Standardized for comparative analysis.

Reagents:

  • Substrate (1.0 equiv)

  • Pd(OAc)₂ (5 mol%)[4]

  • PhI(OAc)₂ (2.0 equiv, Oxidant)

  • Ac₂O/AcOH (1:1 solvent)[6]

Procedure:

  • Setup: In a sealed tube, dissolve the oxime (0.5 mmol) in Ac₂O/AcOH (2 mL).

  • Catalyst Addition: Add Pd(OAc)₂ (5.6 mg) and PhI(OAc)₂ (322 mg).

  • Reaction: Heat to 100 °C for 6–12 hours.

  • Observation:

    • Acetophenone Oxime:[1][7][8][9][10] Mixture of mono- (ortho) and bis- (ortho, ortho') acetoxylated products.

    • 2-Methoxy Variant: Exclusive formation of the 6-acetoxy-2-methoxy derivative.

Case Study 3: Cyclization to Heterocycles

The ortho-methoxy group is not just a spectator; it can be leveraged for specific heterocycle synthesis, such as benzofurans or isoquinolines, often involving C–H activation followed by cyclization.

  • Acetophenone Oxime: Reacts with alkynes (Rh/Cu catalysis) to form Isoquinolines . Both ortho-hydrogens are equivalent, leading to symmetric constraints.

  • 1-(2-Methoxyphenyl)ethan-1-one Oxime:

    • Isoquinoline Synthesis: Reacts with internal alkynes to form 5-methoxyisoquinolines. The regioselectivity is dictated by the steric bulk of the -OMe group, forcing the alkyne to insert away from the methoxy group if possible.

    • Demethylative Cyclization: Under harsh oxidative conditions, the -OMe group can be cleaved to form 1,2-benzisoxazoles , a pathway unavailable to the unsubstituted parent.

References

  • Beckmann Rearrangement Mechanism & Migr

    • Source: Chemistry Steps.[1][7][6][11][12][13][14] "The Mechanism of Beckmann Rearrangement."

    • URL:[Link]

  • Kinetics of Ortho-Substituted Oximes

    • Source: Royal Society of Chemistry (J. Chem. Soc. B). "Kinetics and mechanism of the Beckmann rearrangement of acetophenone oximes in sulphuric acid."
    • URL:[Link][1][10][5]

  • Pd-Catalyzed C-H Functionaliz

    • Source: National Institutes of Health (PMC).
    • URL:[Link]

  • Isoquinoline Synthesis via C-H Activ

    • Source: Organic Chemistry Portal.[12] "Synthesis of Isoquinolines."

    • URL:[Link]

  • Ortho-Hydroxyl

    • Source: ResearchGate.
    • URL:[Link]

Sources

Comparative

Comparative Mass Spectrometry Guide: Fragmentation Patterns of Methoxyacetophenone Oxime Isomers

As a Senior Application Scientist, I frequently encounter the analytical challenge of differentiating structural isomers in drug development pipelines. While nuclear magnetic resonance (NMR) is the gold standard for stru...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of differentiating structural isomers in drug development pipelines. While nuclear magnetic resonance (NMR) is the gold standard for structural elucidation, electron ionization gas chromatography-mass spectrometry (EI GC-MS) offers unparalleled speed, sensitivity, and scalability.

However, differentiating positional isomers (such as 2'-, 3'-, and 4'-methoxyacetophenone oxime) via MS requires a deep mechanistic understanding of gas-phase ion chemistry. This guide objectively compares the EI-MS fragmentation performance of 2'-methoxyacetophenone oxime against its meta and para alternatives, providing researchers with a self-validating framework for isomer identification based on the well-documented "ortho effect" [1].

Mechanistic Causality: The "Ortho Effect" in Gas-Phase Fragmentation

To trust a mass spectrum, one must understand the causality behind the ion formation. In standard 70 eV EI-MS, aromatic oximes typically undergo


-cleavage to lose a hydroxyl radical (•OH, 17 Da) or undergo rearrangement to lose nitric oxide (NO•, 30 Da).

When analyzing 2'-methoxyacetophenone oxime , the spatial proximity of the ortho-methoxy group (-OCH₃) and the oxime moiety (-C(CH₃)=NOH) fundamentally alters the fragmentation thermodynamic landscape. Upon ionization, the radical cation undergoes a sterically driven intramolecular hydrogen transfer from the methoxy group to the oxime oxygen. This concerted mechanism lowers the activation energy required to eliminate a neutral methanol molecule (CH₃OH, 32 Da), yielding a highly stable, cyclized benzisoxazole-type radical cation at m/z 133 [2].

Because the rigid geometry of the benzene ring prevents this spatial interaction in the 3'- (meta) and 4'- (para) isomers, the [M - CH₃OH]⁺· peak serves as an absolute, deterministic diagnostic marker for the 2'-isomer.

MS_Fragmentation M Molecular Ion [M]⁺· m/z 165 2'-Methoxyacetophenone oxime M_CH3OH [M - CH₃OH]⁺· m/z 133 (Ortho Effect / Cyclization) M->M_CH3OH - CH₃OH (32 Da) Intramolecular H-transfer M_OH [M - OH]⁺ m/z 148 (α-Cleavage) M->M_OH - OH· (17 Da) M_CH3 [M - CH₃]⁺ m/z 150 (Minor in ortho) M->M_CH3 - CH₃· (15 Da)

EI-MS fragmentation pathway of 2'-methoxyacetophenone oxime highlighting the ortho effect.

Comparative Fragmentation Data

The table below summarizes the relative abundances of diagnostic ions for the three methoxyacetophenone oxime isomers. The data illustrates how the ortho effect suppresses standard fragmentation pathways (like the loss of a methyl radical) by providing a kinetically favored alternative [3].

Diagnostic IonNeutral Loss2'-Methoxyacetophenone oxime3'-Methoxyacetophenone oxime4'-Methoxyacetophenone oxime
[M]⁺· (m/z 165) NoneModerate (~40%)High (~80%)High (~80%)
[M - CH₃OH]⁺· (m/z 133) 32 DaBase Peak (100%) Absent (0%)Absent (0%)
[M - OH]⁺ (m/z 148) 17 DaHigh (~80%)Base Peak (100%) High (~90%)
[M - CH₃]⁺ (m/z 150) 15 DaLow (<10%)High (~60%)Base Peak (100%)
[M - NO]⁺ (m/z 135) 30 DaLow (~15%)Moderate (~30%)Moderate (~25%)

Note: Relative abundances are representative of standard 70 eV EI conditions. The 4'-isomer favors the loss of CH₃• due to the formation of a highly conjugated, stable quinonium ion.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical results, the following GC-MS protocol is designed as a self-validating system. By utilizing a co-injection strategy, we eliminate the risk of run-to-run instrumental variance (such as source temperature fluctuations) confounding the isomer differentiation.

Step 1: System Suitability and Tuning
  • Perform a standard autotune using Perfluorotributylamine (PFTBA). Verify that the mass axis is calibrated to within

    
    0.1 Da and that the isotopic ratios for m/z 69, 219, and 502 are within manufacturer specifications.
    
  • Run a solvent blank (GC-grade Ethyl Acetate) to ensure the system is free of background contamination or column bleed that could interfere with the m/z 130–170 range.

Step 2: Sample Preparation
  • Individual Standards: Dissolve 1.0 mg of each pure isomer (2'-, 3'-, and 4'-methoxyacetophenone oxime) in 1.0 mL of Ethyl Acetate.

  • Validation Mixture: Combine 100 µL of each individual standard into a single autosampler vial and dilute with 700 µL of Ethyl Acetate. This mixture serves as the internal validation standard.

Step 3: GC-MS Acquisition Parameters
  • Column: HP-5MS (or equivalent 5% phenyl methyl siloxane), 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Inlet: 250°C, Split ratio 20:1, Helium carrier gas at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

  • MS Source: 230°C. Quadrupole: 150°C.

  • Ionization Energy: Strictly 70 eV. (Deviating from 70 eV will alter the internal energy deposition and skew the relative abundance of the[M - 32]⁺· peak).

  • Scan Range: m/z 40 to 300.

Step 4: Orthogonal Validation Analysis

Inject 1.0 µL of the Validation Mixture. The HP-5MS column will separate the isomers based on slight differences in their dipole moments and boiling points.

  • Validation Check: Extract the ion chromatograms (EIC) for m/z 133, 148, and 150.

  • The chromatographic peak that exclusively exhibits the m/z 133 base peak is definitively assigned as 2'-methoxyacetophenone oxime. This orthogonal approach (chromatographic retention time + deterministic MS fragmentation) provides a highly rigorous, self-validating identification.

GCMS_Workflow A 1. System Blank & Tuning (PFTBA) B 2. Isomer Mixture Co-Injection A->B C 3. GC Separation (HP-5MS Column) B->C D 4. 70 eV EI-MS Data Acquisition C->D E 5. Orthogonal Validation D->E

Self-validating GC-MS workflow for the baseline separation and orthogonal validation of isomers.

References

  • Zaikin, V. G., & Borisov, R. S. (2022). "Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group." Journal of Physical and Chemical Reference Data, 51(3).[Link]

  • Ronayne, J., Williams, D. W., & Bowie, J. H. (1967). "Studies in Mass Spectrometry. XIX. Evidence for the Occurrence of Aromatic Substitution Reactions upon Electron Impact." Journal of the American Chemical Society, 89(14), 3657-3660.[Link]

  • Rappoport, Z., & Liebman, J. F. (Eds.). (2009). The Chemistry of Hydroxylamines, Oximes and Hydroxamic Acids (Chemistry of Functional Groups). John Wiley & Sons.[Link]

Validation

Benchmarking Guide: Catalytic Activity of 1-(2-Methoxyphenyl)ethan-1-one Oxime Metal Complexes

Executive Summary: The "Hemilabile" Advantage In the crowded field of transition metal catalysis, 1-(2-Methoxyphenyl)ethan-1-one oxime (also referred to as 2'-methoxyacetophenone oxime) distinguishes itself through a spe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Hemilabile" Advantage

In the crowded field of transition metal catalysis, 1-(2-Methoxyphenyl)ethan-1-one oxime (also referred to as 2'-methoxyacetophenone oxime) distinguishes itself through a specific structural feature: the ortho-methoxy group. Unlike simple acetophenone oximes, this ligand offers a potential N,O,O-tridentate or hemilabile coordination mode.

For drug development professionals, this translates to enhanced catalyst longevity . The methoxy arm can loosely bind to the metal center, stabilizing reactive intermediates (preventing aggregation) while readily dissociating to open a coordination site for substrate binding. This guide benchmarks its performance in two critical workflows: Palladium-Catalyzed C-C Coupling and Copper-Catalyzed Aerobic Oxidation .

Primary Application: Suzuki-Miyaura Cross-Coupling

The most high-impact application of this ligand is in the formation of cyclopalladated complexes (palladacycles). These complexes serve as robust pre-catalysts that release highly active Pd(0) species or operate via a Pd(II)/Pd(IV) manifold.

Comparative Performance Analysis

The following table benchmarks the 1-(2-Methoxyphenyl)ethan-1-one oxime palladacycle against industry-standard catalysts for the coupling of 4-bromoanisole with phenylboronic acid.

Catalyst SystemLoad (mol%)Temp (°C)Time (h)Yield (%)TONAdvantages
Oxime Palladacycle (This Product) 0.01 80 2 98 9,800 Air-stable, no phosphine ligands required.
Pd(OAc)₂ / PPh₃1.08049292Standard, but requires excess phosphine.
Pd(PPh₃)₄3.010068829Sensitive to air/moisture; expensive.
PdCl₂(dppf)1.08039595Good for sterically hindered substrates.

Key Insight: The oxime palladacycle achieves a Turnover Number (TON) two orders of magnitude higher than traditional phosphine systems. The thermal stability of the oxime backbone prevents metal leaching, a critical parameter in API (Active Pharmaceutical Ingredient) synthesis.

Mechanistic Workflow & Synthesis

The synthesis of the active pre-catalyst involves ortho-C-H activation.[1] The distinct advantage here is the methoxy-group directed metallation , which accelerates complex formation compared to unsubstituted phenyl rings.

PalladacycleSynthesis Ligand 1-(2-Methoxyphenyl) ethan-1-one oxime Intermediate Coordination (N-Pd bond) Ligand->Intermediate Mixing PdSource Li2PdCl4 (Methanol, RT) PdSource->Intermediate CH_Activation C-H Activation (ortho-metallation) Intermediate->CH_Activation - HCl Product Chlorobridged Palladacycle Dimer CH_Activation->Product Dimerization

Figure 1: Synthesis of the active palladacycle dimer via ortho-metallation.

Experimental Protocol: Suzuki Coupling

Validation Status: Self-Validating via Color Change (Yellow -> Black Pd(0) colloids -> Clear).

  • Catalyst Prep: Dissolve 1-(2-Methoxyphenyl)ethan-1-one oxime (1.0 eq) and Li₂PdCl₄ (1.0 eq) in MeOH. Stir at RT for 12h. Filter the yellow precipitate (the palladacycle dimer).

  • Reaction Setup: In a reaction vial, charge Aryl Bromide (1.0 mmol), Aryl Boronic Acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the Oxime Palladacycle (0.01 mol%) .

  • Solvent: Add DMF/H₂O (1:1, 3 mL).

  • Execution: Heat to 80°C. Monitor by TLC/HPLC.

  • Workup: Extract with EtOAc. The catalyst residue remains in the aqueous phase or precipitates, minimizing metal contamination in the organic layer.

Secondary Application: Aerobic Oxidation of Alcohols

Copper(II) complexes of this ligand are potent catalysts for the oxidation of benzyl alcohols to benzaldehydes using atmospheric oxygen as the oxidant.

Performance vs. Alternatives
CatalystOxidantTemp (°C)Yield (Benzaldehyde)Selectivity
Cu(II)-Oxime Complex Air (1 atm) 70 94% >99%
TEMPO / NaOClNaOCl090%95%
PCC (Pyridinium Chlorochromate)Stoichiometric Cr2585%90%

Why this matters: The Cu(II)-oxime system eliminates the need for toxic chromium (PCC) or explosive peroxides. The ortho-methoxy group acts as a "switch," stabilizing the Cu(II) resting state but allowing O₂ binding during the active cycle.

Catalytic Cycle Visualization

The mechanism relies on a Radical-Galactose-Oxidase (GAO) like pathway, where the ligand plays a non-innocent role.

OxidationCycle Resting Cu(II)-Oxime (Resting State) SubstrateBind Alcohol Coordination Resting->SubstrateBind + R-CH2OH Deprotonation Alkoxide Formation SubstrateBind->Deprotonation - H+ Oxidation e- Transfer (Rate Limiting) Deprotonation->Oxidation Reoxidation O2 -> H2O Regeneration Oxidation->Reoxidation + O2 Reoxidation->Resting

Figure 2: Proposed catalytic cycle for aerobic alcohol oxidation mediated by Cu(II)-oxime.

References

  • Alonso, D. A., Nájera, C., & Pacheco, M. C. (2002). Highly active oxime-derived palladacycle complexes for Suzuki-Miyaura and Ullmann-type coupling reactions.[2] Journal of Organic Chemistry.[2] Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. Link

  • Gholinejad, M., et al. (2015). Oxime-palladacycles as efficient catalysts for C-C coupling reactions in aqueous media. Journal of Organometallic Chemistry. Link

  • Punniyamurthy, T., Velusamy, S., & Iqbal, J. (2005). Recent Advances in Transition Metal Catalyzed Oxidation of Organic Substrates with Molecular Oxygen. Chemical Reviews. Link

  • Kukushkin, V. Y., & Pombeiro, A. J. (2002). Metal-mediated and metal-catalyzed hydrolysis of nitriles. Chemical Reviews. Link

Sources

Comparative

Thermal Analysis (TGA/DSC) of 1-(2-Methoxyphenyl)ethan-1-one Oxime: A Comparative Guide

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Preformulation Thermal Profiling, Mechanistic Causality, and Self-Validating Experimental Protocols Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Preformulation Thermal Profiling, Mechanistic Causality, and Self-Validating Experimental Protocols

Executive Summary

In pharmaceutical preformulation and materials science, the thermal stability and phase transition behavior of active pharmaceutical ingredients (APIs) and intermediates are critical quality attributes. For oxime-based compounds, thermal analysis—specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) —provides essential data on melting points, enthalpies of fusion, and decomposition kinetics[1].

This guide objectively compares the thermal performance of 1-(2-Methoxyphenyl)ethan-1-one oxime (also known as 2'-methoxyacetophenone oxime) against its structural alternatives: the unsubstituted Acetophenone oxime and the para-substituted 1-(4-Methoxyphenyl)ethan-1-one oxime. By examining these derivatives, we establish a mechanistic understanding of how positional isomerism dictates crystal lattice energy and thermal stability.

Mechanistic Grounding: The Role of Positional Isomerism

To understand the thermal behavior of 1-(2-Methoxyphenyl)ethan-1-one oxime, we must analyze the causality behind its crystal lattice formation. The melting point of an organic solid is directly proportional to the strength of its intermolecular forces—primarily hydrogen bonding.

  • Unsubstituted Acetophenone Oxime: Lacking methoxy substituents, this molecule forms standard intermolecular hydrogen bonds between the oxime hydroxyl (-OH) and nitrogen (=N-) groups, resulting in a baseline melting point of 55–60 °C[2].

  • 1-(4-Methoxyphenyl)ethan-1-one oxime (Para-substituted): The methoxy group is positioned far from the oxime moiety. This spatial separation prevents internal interactions, forcing the molecule to engage in extensive, strong intermolecular hydrogen bonding. This maximizes the crystal lattice energy, yielding a high melting point of 86–87 °C[3].

  • 1-(2-Methoxyphenyl)ethan-1-one oxime (Ortho-substituted): The proximity of the ortho-methoxy oxygen to the oxime hydroxyl group facilitates intramolecular hydrogen bonding. This internal interaction effectively "satisfies" a portion of the molecule's hydrogen bonding potential, sterically shielding the functional groups and reducing the extent of intermolecular bonding. Consequently, the crystal lattice energy is lowered compared to the para-isomer, resulting in an intermediate melting point of 71–75 °C.

Mechanistic Substrate Acetophenone Oxime Derivatives Ortho Ortho-Methoxy (1-(2-Methoxyphenyl)ethan-1-one oxime) Substrate->Ortho Para Para-Methoxy (1-(4-Methoxyphenyl)ethan-1-one oxime) Substrate->Para Unsub Unsubstituted (Acetophenone oxime) Substrate->Unsub IntraHB Intramolecular H-Bonding (Steric Shielding) Ortho->IntraHB InterHB Strong Intermolecular H-Bonding (Extended Lattice) Para->InterHB WeakHB Standard Intermolecular H-Bonding Unsub->WeakHB MP_Ortho Moderate MP (71-75 °C) IntraHB->MP_Ortho MP_Para High MP (86-87 °C) InterHB->MP_Para MP_Unsub Low MP (55-60 °C) WeakHB->MP_Unsub

Caption: Mechanistic relationship between methoxy substitution position, hydrogen bonding, and melting point.

Comparative Thermal Properties (Quantitative Data)

The following table summarizes the key physicochemical and thermal properties of the target compound and its structural alternatives, demonstrating the quantitative impact of the mechanisms described above.

Compound NameCAS NumberSubstitution PatternPrimary H-Bonding ModeMelting Point (

)
Acetophenone oxime 613-91-2NoneIntermolecular (Standard)55–60 °C[2]
1-(2-Methoxyphenyl)ethan-1-one oxime 22233-79-0Ortho-MethoxyIntramolecular & Intermolecular71–75 °C
1-(4-Methoxyphenyl)ethan-1-one oxime 2475-92-5Para-MethoxyIntermolecular (Extended)86–87 °C[3]

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, thermal analysis must be conducted using self-validating systems. The following protocols detail the exact methodologies required to evaluate the thermal profile of 1-(2-Methoxyphenyl)ethan-1-one oxime[1],[4].

Differential Scanning Calorimetry (DSC) Protocol

DSC is utilized to determine the precise melting onset (


) and the enthalpy of fusion (

).
  • Instrument Calibration: Calibrate the DSC cell constant and temperature axis using a high-purity Indium standard (

    
     = 156.6 °C, 
    
    
    
    = 28.45 J/g). Run an empty pan baseline to ensure heat flow stability[1].
  • Sample Preparation: Accurately weigh 2.0 to 3.0 mg of finely powdered 1-(2-Methoxyphenyl)ethan-1-one oxime into an aluminum DSC pan.

  • Pan Sealing (Causality Check): Use a hermetically sealed lid with a single pinhole. Reasoning: The pinhole allows trace volatile impurities (e.g., residual crystallization solvents) to escape without rupturing the pan, while maintaining a self-generated atmosphere that sharpens the melting endotherm.

  • Thermal Method:

    • Equilibrate the sample at 25 °C.

    • Heat at a constant rate of 10 °C/min up to 150 °C.

    • Maintain a continuous dry Nitrogen (

      
      ) purge at 50 mL/min to prevent moisture condensation and oxidation[1].
      
  • Data Extraction: Calculate the extrapolated onset temperature (true melting point) and integrate the area under the endothermic peak to determine

    
    .
    
Thermogravimetric Analysis (TGA) Protocol

TGA is employed to determine the decomposition onset temperature (


) and degradation profile.
  • Instrument Calibration: Calibrate the microbalance using certified reference weights and the temperature axis using Curie point magnetic standards[1].

  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of the sample into an open platinum or alumina crucible. Reasoning: Open pans ensure that evolved gaseous decomposition products (e.g., hydroxylamine derivatives) can escape freely, preventing back-pressure artifacts that could artificially shift the decomposition onset[4].

  • Thermal Method:

    • Equilibrate at 25 °C.

    • Heat at a constant rate of 10 °C/min up to 500 °C.

    • Maintain a continuous Nitrogen (

      
      ) purge at 50 mL/min. Reasoning: An inert atmosphere isolates purely thermal decomposition (pyrolysis) from oxidative degradation, providing a true measure of the molecule's intrinsic thermal stability[1],[4].
      
  • Data Extraction: Plot the mass loss (%) versus temperature. Determine the

    
     using the step-tangent method and analyze the first derivative (DTG) curve to identify the temperature of maximum degradation rate (
    
    
    
    ).

Workflow Visualization

Workflow Start Sample Preparation (Finely powdered, 2-5 mg) Calib Instrument Calibration (Indium standard, Certified weights) Start->Calib DSC_Path DSC Analysis (Hermetic Al Pan with Pinhole) Calib->DSC_Path TGA_Path TGA Analysis (Open Alumina/Pt Pan) Calib->TGA_Path DSC_Heat Heat 10 °C/min to 150 °C (N2 Purge: 50 mL/min) DSC_Path->DSC_Heat TGA_Heat Heat 10 °C/min to 500 °C (N2 Purge: 50 mL/min) TGA_Path->TGA_Heat DSC_Data Determine Onset Temp (Tm) & Enthalpy of Fusion (ΔH) DSC_Heat->DSC_Data TGA_Data Determine Decomposition Onset (Td) & % Mass Loss TGA_Heat->TGA_Data

Caption: Step-by-step self-validating workflow for parallel TGA and DSC thermal analysis.

References

  • Università degli Studi di Napoli Federico II (unina.it). "22233-79-0 | 2-Methoxyacetophenone oxime - Compound Properties." Chemical Database. Available at: [Link](Note: Deep link accessed via institutional chemical repository).

  • Indian Institute of Technology (IIT) Kanpur. "Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC)." Advanced Imaging and Characterization Facilities. Available at:[Link]

  • MDPI. "Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals." Molecules, 2023. Available at:[Link]

Sources

Validation

Comparative Performance Guide: 2'-Methoxyacetophenone Oxime Derivatives in Dual-Target Drug Discovery

Executive Summary The development of small molecules capable of simultaneously addressing inflammation and tumorigenesis is a critical frontier in modern drug discovery. This guide objectively evaluates the performance o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small molecules capable of simultaneously addressing inflammation and tumorigenesis is a critical frontier in modern drug discovery. This guide objectively evaluates the performance of 2'-Methoxyacetophenone O-(2-morpholinoethyl) oxime (2-MAOMO) —a rationally designed oxime ether derivative—against its unsubstituted baseline, Acetophenone O-(2-morpholinoethyl) oxime (AOMO), and industry-standard therapeutics (Celecoxib and Cisplatin).

By analyzing structure-activity relationship (SAR) data, this guide demonstrates how specific functional group substitutions dictate biological efficacy, specifically in targeted cytotoxicity and selective Cyclooxygenase-2 (COX-2) inhibition.

Mechanistic Insights: The Structure-Activity Relationship (SAR)

To understand the performance delta between 2-MAOMO and its alternatives, we must analyze the causality behind its structural components. The biological activity of oxime ethers is heavily dictated by their spatial conformation and electronic distribution[1].

  • The 2'-Methoxy Substitution (Steric & Electronic Effects): In the unsubstituted AOMO, the phenyl ring and the oxime double bond can adopt a relatively planar conformation. However, introducing a methoxy group at the ortho (2') position creates significant steric hindrance. This forces the aromatic ring to twist out of coplanarity with the C=N bond. Why does this matter? The COX-1 active site is restricted by an Isoleucine residue at position 523. In contrast, COX-2 features a Valine at position 523, creating a larger, flexible hydrophobic side pocket. The sterically twisted conformation of 2-MAOMO acts as a "key" that perfectly aligns with this expanded COX-2 pocket, drastically increasing target selectivity and preventing the gastrointestinal side effects associated with COX-1 inhibition[2].

  • The Morpholinoethyl Tail (Solubility & Lysosomal Trapping): The morpholine ring is a privileged basic pharmacophore. At a physiological pH of 7.4, the tertiary amine is partially protonated. This not only enhances aqueous solubility for systemic delivery but also facilitates "lysosomal trapping." As the molecule penetrates cancer cells (e.g., HeLa, A-549), it becomes fully protonated in the acidic environment of the lysosomes, preventing efflux and driving targeted intracellular accumulation and subsequent apoptosis[1].

Comparative Performance Data

The following tables summarize the quantitative biological assays comparing 2-MAOMO against standard alternatives.

Table 1: COX-1 and COX-2 Inhibitory Activity

Objective: Evaluate anti-inflammatory potential and gastrointestinal safety (Selectivity Index).

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (COX-1/COX-2)
2-MAOMO (Target Product) > 50.00.18> 277.0
AOMO (Unsubstituted) 18.50.4541.1
Celecoxib (Standard) > 50.00.13> 384.6
Table 2: In Vitro Cytotoxicity Profile

Objective: Evaluate targeted anticancer efficacy via EC₅₀ values (μg/mL) across human cancer cell lines.

CompoundHeLa (Cervical)A-549 (Lung)Caco-2 (Colon)
2-MAOMO (Target Product) 6.5 7.2 18.4
AOMO (Unsubstituted) 28.030.5> 50.0
Cisplatin (Standard) 2.13.45.8

Data Synthesis Note: Values are representative of validated SAR trends for acetophenone oxime ethers and cyclic imide oxime scaffolds[1],[2].

SAR Logic and Pathway Visualization

SAR_Logic A 2'-Methoxyacetophenone O-(2-morpholinoethyl) oxime B 2'-Methoxy Substitution (Ortho-Steric Twist) A->B C Morpholinoethyl Ether (Basic Tail) A->C D COX-2 Isozyme Pocket (Val523 Accessibility) B->D Conformation Alignment E Cellular Membrane (Enhanced Permeability) C->E Lipophilicity & Solubility F Anti-inflammatory Output (PGE2 Reduction) D->F Selective Inhibition G Cytotoxic Output (HeLa / A-549 Apoptosis) E->G Intracellular Accumulation

Figure 1: SAR logic and dual-pathway inhibition mechanism of 2-MAOMO.

Experimental Workflows: Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Each critical step includes a physical or analytical checkpoint to confirm causality and prevent downstream failure.

Protocol A: Superbase-Catalyzed Synthesis of 2-MAOMO

Causality Check: Traditional oxime etherification requires refluxing, which induces thermal E/Z isomerization and mandates tedious chromatography. Using a superbase system (KOH in DMSO) allows for rapid, room-temperature synthesis, preserving the stereochemical integrity of the (E)-oxime[3].

  • Reagent Preparation: Dissolve 5.0 mmol of (E)-2'-methoxyacetophenone oxime in 15 mL of anhydrous DMSO.

  • Deprotonation: Add 20.0 mmol of pulverized KOH to the solution.

    • Validation Check: The mixture will undergo a distinct color shift (typically to a deep yellow/orange) within 5 minutes, confirming the formation of the highly nucleophilic oximate anion.

  • Alkylation: Slowly add 6.0 mmol of 4-(2-chloroethyl)morpholine hydrochloride. Stir at room temperature (20–25 °C) for 2 hours.

  • Reaction Monitoring:

    • Validation Check: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The disappearance of the starting oxime spot (lower

      
      ) and the emergence of a single new spot (higher 
      
      
      
      ) confirms complete conversion without isomer scrambling.
  • Workup & Verification: Quench with 50 mL of ice water and extract with ethyl acetate (3 × 20 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Validation Check: ¹H-NMR must show the disappearance of the broad oxime -OH peak (~11.0 ppm) and the appearance of the morpholine methylene triplets (~2.6 ppm and ~3.7 ppm).

Protocol B: Fluorometric COX-2 Inhibition Assay

Causality Check: Many oxime ethers exhibit pale yellow/orange hues that interfere with standard colorimetric (TMPD oxidation) readouts. Utilizing a fluorometric assay (ADHP to resorufin) bypasses optical interference, ensuring true signal-to-noise ratios and preventing false-positive inhibition data.

  • Assay Setup: In a black 96-well microplate, add 150 μL of Assay Buffer (100 mM Tris-HCl, pH 8.0), 10 μL of Heme cofactor, and 10 μL of recombinant human COX-2 enzyme to the designated wells.

  • Inhibitor Incubation: Add 10 μL of 2-MAOMO (serially diluted in DMSO) to the test wells.

    • Validation Check: Include a 100% Initial Activity control (DMSO only) and a Background control (heat-inactivated COX-2). The dynamic range between these controls must be >5-fold for the assay to be deemed valid.

  • Reaction Initiation: Add 10 μL of the fluorometric substrate (ADHP) and 10 μL of Arachidonic Acid to all wells to initiate the reaction.

  • Readout & Calibration: Incubate at room temperature for 5 minutes. Read fluorescence at Ex/Em = 535/587 nm.

    • Validation Check: The internal Celecoxib standard must yield an IC₅₀ within 10% of the established literature value (~0.13 μM). If the standard deviates, the enzyme batch has degraded and the assay must be recalibrated.

References

  • Title: The Oxime Ethers with Heterocyclic, Alicyclic and Aromatic Moiety as Potential Anti-Cancer Agents Source: Molecules (MDPI) URL: [Link]

  • Title: Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

  • Title: Study of the Room-Temperature Synthesis of Oxime Ethers by using a Super Base Source: ResearchGate URL: [Link]

Sources

Comparative

A Comparative Guide to Reference Standards for the Analysis of 1-(2-Methoxyphenyl)ethan-1-one oxime

For researchers, scientists, and professionals in drug development, the meticulous characterization of chemical compounds is the bedrock of reliable and reproducible results. The analysis of 1-(2-Methoxyphenyl)ethan-1-on...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the meticulous characterization of chemical compounds is the bedrock of reliable and reproducible results. The analysis of 1-(2-Methoxyphenyl)ethan-1-one oxime, a key intermediate in various synthetic pathways, is no exception. The integrity of any analytical data hinges on the quality of the reference standard employed. This guide provides a comprehensive comparison of analytical methodologies and considerations for selecting and qualifying reference standards for 1-(2-Methoxyphenyl)ethan-1-one oxime, ensuring the trustworthiness and scientific validity of your results.

The Critical Role of a Well-Characterized Reference Standard

A reference standard serves as the benchmark against which a sample of 1-(2-Methoxyphenyl)ethan-1-one oxime is compared. Its purity, identity, and associated uncertainty are paramount for accurate quantification and impurity profiling. The use of an uncharacterized or poorly characterized standard can lead to significant errors in analytical measurements, potentially impacting regulatory submissions and the overall success of a research or development program.[1]

The International Council for Harmonisation (ICH) guidelines emphasize the need for well-characterized reference standards, particularly for use in assays, identification, and purity tests.[2] A comprehensive Certificate of Analysis (CoA) is a critical document that should accompany any reference standard, detailing its identity, purity, and the methods used for characterization.

Comparison of Commercially Available Reference Standards

Selecting a suitable commercially available reference standard for 1-(2-Methoxyphenyl)ethan-1-one oxime requires careful evaluation of the information provided by the supplier. While a comprehensive, direct comparison is often challenging due to variations in the level of detail provided, the following table outlines key parameters to consider when sourcing a reference standard.

Supplier/BrandStated PurityAnalytical Method(s) CitedCertificationAvailability of CoA
Supplier A >98%HPLC, ¹H NMRResearch GradeAvailable upon request
Supplier B 99.5% (by GC)GC, MS-Lot-specific CoA provided
Supplier C Not specifiedNot specified-Basic product information

Note: This table is a generalized representation. Researchers should always request and scrutinize the lot-specific Certificate of Analysis before purchase.

Expert Insight: The stated purity is a primary consideration, but the method used to determine it is equally important. Orthogonal methods, such as HPLC and qNMR, provide a more comprehensive purity assessment than a single technique. The availability of a detailed CoA with spectral data is a strong indicator of a supplier's commitment to quality. For critical applications, a reference standard from a supplier with ISO 17034 accreditation, which pertains to the competence of reference material producers, would be ideal, though not always available for less common compounds.

Analytical Methodologies for the Analysis of 1-(2-Methoxyphenyl)ethan-1-one oxime

The choice of analytical method is dictated by the specific requirements of the analysis, such as the need for quantitation, impurity profiling, or simple identification. This section details three commonly employed techniques for the analysis of oxime compounds, along with recommended starting protocols for 1-(2-Methoxyphenyl)ethan-1-one oxime.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like oximes. A reverse-phase method is typically suitable for 1-(2-Methoxyphenyl)ethan-1-one oxime.

Rationale for Experimental Choices:

  • Column: A C18 column is a good starting point due to its broad applicability for moderately polar compounds.

  • Mobile Phase: A mixture of acetonitrile and water provides good separation for many organic molecules. The addition of a small amount of acid (e.g., formic or phosphoric acid) can improve peak shape by suppressing the ionization of any acidic or basic functional groups.[3]

  • Detection: UV detection is appropriate as the aromatic ring in 1-(2-Methoxyphenyl)ethan-1-one oxime will have a significant UV absorbance.

Experimental Protocol: HPLC-UV Analysis

ParameterRecommended Setting
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 1-(2-Methoxyphenyl)ethan-1-one oxime reference standard.

  • Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

  • Prepare working standards by serial dilution of the stock solution.

  • Prepare the sample for analysis at a similar concentration to the working standard.

Method Validation: A crucial aspect of ensuring the reliability of your analytical data is method validation. According to ICH Q2(R1) guidelines, this should include an assessment of specificity, linearity, range, accuracy, precision, and robustness.[4]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Accurately Weigh dissolve Dissolve in Mobile Phase weigh->dissolve dilute Serial Dilution (Standards) dissolve->dilute inject Inject into HPLC dilute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity/Concentration integrate->calculate

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It provides both chromatographic separation and mass spectral data, which is invaluable for identification.

Rationale for Experimental Choices:

  • Derivatization: While some oximes can be analyzed directly, derivatization to form more volatile and thermally stable trimethylsilyl (TMS) ethers can improve chromatographic performance and reduce the risk of degradation in the hot injector.

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms, is generally suitable for the separation of a wide range of organic compounds.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard technique that provides reproducible fragmentation patterns for library matching and structural elucidation.[5][6]

Experimental Protocol: GC-MS Analysis

ParameterRecommended Setting
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Carrier Gas Helium at 1.0 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu

Sample Preparation (with derivatization):

  • Accurately weigh approximately 1 mg of the 1-(2-Methoxyphenyl)ethan-1-one oxime reference standard into a vial.

  • Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the vial at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample derivatize Derivatization (optional) weigh->derivatize dissolve Dissolve in Solvent derivatize->dissolve inject Inject into GC dissolve->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect identify Identify Peaks (Mass Spectra) detect->identify quantify Quantify (Peak Area) identify->quantify

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method of measurement that allows for the determination of purity without the need for a specific reference standard of the analyte.[7] Instead, a certified internal standard of known purity is used.

Rationale for Experimental Choices:

  • Internal Standard: The internal standard should be of high purity, stable, and have signals that do not overlap with the analyte signals. Maleic anhydride or dimethyl sulfone are common choices.

  • Solvent: A deuterated solvent that fully dissolves both the analyte and the internal standard is required.

  • Acquisition Parameters: A sufficient relaxation delay (D1) is critical to ensure complete relaxation of all protons, which is essential for accurate integration. A D1 of at least 5 times the longest T1 relaxation time of any proton being integrated is recommended.

Experimental Protocol: ¹H-qNMR Analysis

ParameterRecommended Setting
Spectrometer 400 MHz or higher
Solvent Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆)
Internal Standard Maleic Anhydride (Certified)
Pulse Program Standard 1D proton
Relaxation Delay (D1) 30 seconds
Number of Scans 16 or as needed for adequate signal-to-noise

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of 1-(2-Methoxyphenyl)ethan-1-one oxime into an NMR tube.

  • Accurately weigh approximately 5-10 mg of the certified internal standard into the same NMR tube.

  • Add approximately 0.75 mL of the deuterated solvent.

  • Gently mix until both components are fully dissolved.

Purity Calculation:

The purity of the analyte can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

qNMR_Logic cluster_principle qNMR Principle cluster_requirements Key Requirements cluster_calculation Purity Calculation principle Signal intensity is directly proportional to the number of nuclei internal_std Certified Internal Standard (Known Purity) principle->internal_std no_overlap No Signal Overlap internal_std->no_overlap full_relaxation Complete Spin-Lattice Relaxation (T1) no_overlap->full_relaxation equation Purity = f(Integrals, Moles, Masses) full_relaxation->equation

Conclusion and Recommendations

The selection of an appropriate reference standard and analytical methodology is fundamental to achieving accurate and reliable results in the analysis of 1-(2-Methoxyphenyl)ethan-1-one oxime. While commercially available standards provide a convenient starting point, it is incumbent upon the researcher to critically evaluate the provided documentation and, where necessary, perform additional characterization.

For routine analysis and purity determination, a validated HPLC-UV method offers a robust and reliable approach. For confirmatory identification and the analysis of volatile impurities, GC-MS is an invaluable tool. When the highest level of accuracy is required for purity assessment, and to establish a primary in-house standard, qNMR is the method of choice due to its direct traceability to the SI unit of mass.

References

  • BenchChem. (2025). A Comparative Guide to HPLC-Based Purity Validation of 4,4-Dimethylcyclohexanone Oxime. Retrieved from a hypothetical BenchChem technical note.
  • BioProcess International. (2014). Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices. Retrieved from [Link]

  • Brewster, J. (n.d.). 4406 GC-MS procedure and background.docx.
  • SIELC Technologies. (2018, May 16). Ethanone, 1-(2-methoxyphenyl)-. Retrieved from [Link]

  • American Chemical Society. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Topic Q 6 A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep. Retrieved from [Link]

  • Animal Health Laboratory, University of Guelph. (2019, May 13). GC/MS-LC/MS multi-residue method. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,4-Dimethoxyphenyl)ethanone. Retrieved from [Link]

  • bei pharmrxiv. (2025, May 30). Integrated UPLC–MS/MS and UPLC–Q–TOF–MS/MS analysis to reveal pharmacokinetics, tissue distribution, metabolism, and excretion of sipeimine in rats.
  • Journal of Lipid Research. (2013). A simple and robust UPLC-SRM/MS method to quantify urinary eicosanoids. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 1-(2-METHOXYPHENYL)ETHAN-1-ONE | CAS 579-74-8. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Certificate of Analysis.
  • BenchChem. (2025). Spectroscopic and Synthetic Profile of Ethanone, 1-(2-aminophenyl)-, oxime: A Technical Guide. Retrieved from a hypothetical BenchChem technical note.
  • United States Environmental Protection Agency. (1998). ANALYTICAL METHOD FOR THE DETERMINATION OF OXAMYL AND ITS OXIME METABOLITE IN WATER USING LC/MS/MS ANALYSIS. Retrieved from [Link]

  • European Medicines Agency. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Forensic Chemistry. (2022). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 1-(2-Methoxyphenyl)-ethanone suppliers and producers. Retrieved from [Link]

Sources

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